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  • Product: (R)-Repaglinide Ethyl Ester
  • CAS: 147770-08-9

Core Science & Biosynthesis

Foundational

A-Z of (R)-Repaglinide Ethyl Ester Synthesis: A Technical Guide for Drug Development Professionals

Abstract (R)-Repaglinide Ethyl Ester is a crucial intermediate in the synthesis of Repaglinide, a prominent oral hypoglycemic agent for the management of type 2 diabetes mellitus. The stereospecific synthesis of its (S)-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Repaglinide Ethyl Ester is a crucial intermediate in the synthesis of Repaglinide, a prominent oral hypoglycemic agent for the management of type 2 diabetes mellitus. The stereospecific synthesis of its (S)-enantiomer, which ultimately yields the pharmacologically active (S)-Repaglinide, is of significant industrial importance. This guide provides an in-depth technical overview of a common and efficient pathway for the synthesis of the enantiomerically related (R)-Repaglinide Ethyl Ester, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.

Introduction: The Significance of Chiral Purity in Repaglinide Synthesis

Repaglinide, chemically known as (S)-2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid, is a short-acting insulin secretagogue.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer, which demonstrates significantly higher potency in stimulating insulin release compared to its (R)-counterpart.[2][3] Consequently, the stereocontrolled synthesis of Repaglinide is paramount to ensure drug safety and efficacy.

(R)-Repaglinide Ethyl Ester, while not the direct precursor to the active pharmaceutical ingredient (API), is a critical reference standard and potential impurity. Understanding its synthesis pathway is essential for developing robust analytical methods for chiral purity assessment and for process optimization to minimize its formation during the manufacturing of (S)-Repaglinide. This guide will focus on a key synthetic route involving the condensation of two primary building blocks: a chiral amine and a substituted phenylacetic acid derivative.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to designing the synthesis of (R)-Repaglinide Ethyl Ester begins with a retrosynthetic analysis. The target molecule is an amide, suggesting a disconnection at the amide bond. This primary disconnection reveals two key synthons: the chiral amine, (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, and the activated carboxylic acid derivative, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.

G target (R)-Repaglinide Ethyl Ester disconnection Amide Bond Disconnection target->disconnection amine (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine disconnection->amine acid 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid disconnection->acid

Caption: Retrosynthetic analysis of (R)-Repaglinide Ethyl Ester.

This retrosynthetic strategy simplifies the complex target molecule into more readily synthesizable or commercially available starting materials. The main challenge lies in the stereoselective synthesis of the chiral amine, which dictates the stereochemistry of the final product.

Core Synthetic Pathway: Amide Coupling

The cornerstone of this synthesis is the formation of the amide bond between the two key intermediates. This transformation is typically achieved using a coupling agent to activate the carboxylic acid, followed by nucleophilic attack from the primary amine.

Key Intermediates
  • (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: This chiral amine is the stereochemistry-determining component. Its synthesis is a multi-step process, often starting from 2-piperidino benzonitrile and involving a Grignard reaction followed by reduction and chiral resolution.[4][5]

  • 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid: This dicarboxylic acid monoester provides the core benzoic acid scaffold of the Repaglinide molecule. Several synthetic routes for this intermediate have been reported, starting from materials like 3-hydroxyphenylacetic acid.[6][7]

Step-by-Step Synthesis Protocol

The following protocol outlines the amide coupling reaction to form (R)-Repaglinide Ethyl Ester.

Reaction Scheme:

(R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine + 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid → (R)-Repaglinide Ethyl Ester

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.[8]

  • Cool the solution to 0-5 °C using an ice bath.

  • Add a coupling agent. While several options exist, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are common, though they can lead to purification challenges due to the formation of dicyclohexylurea (DCU) byproduct.[5][9] Alternatively, activating the acid as an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a viable, often higher-yielding approach.[9]

  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the activated acid intermediate.

  • Amine Addition and Coupling: In a separate vessel, dissolve (R)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in the same solvent.

  • Slowly add the amine solution to the activated acid mixture, maintaining the temperature between 0 °C and 25 °C.[8] The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction.[8]

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring its progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., DCU).

    • Wash the filtrate with an aqueous acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude (R)-Repaglinide Ethyl Ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.[10]

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionRationale
Solvent Dichloromethane, TolueneAprotic solvents that do not interfere with the reaction.[8]
Coupling Agent DCC, Acyl ChlorideActivates the carboxylic acid for nucleophilic attack.
Base Triethylamine, DIEAScavenges HCl byproduct from acyl chloride formation.[8]
Temperature -10 °C to 40 °CControls reaction rate and minimizes side reactions.[8][9]
Reaction Time 0.5 - 24 hoursDependent on reagents and temperature.[9]
Purification Filtration, Extraction, Crystallization/ChromatographyRemoves byproducts and isolates the pure product.[9][10]

Mechanistic Insights and Rationale

The choice of coupling agent and reaction conditions is critical for achieving a high yield and purity of the final product.

  • Carbodiimide Coupling (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing DCU as a byproduct. The primary drawback is the difficulty in completely removing the poorly soluble DCU from the product.[9]

  • Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride creates a more reactive electrophile. This method often leads to higher yields and avoids the DCU byproduct, but requires careful handling of the corrosive reagents and the addition of a base to neutralize the HCl generated.[9]

The reaction temperature is controlled to prevent side reactions, such as racemization of the chiral amine or decomposition of the activated acid intermediate. The use of a non-nucleophilic base is crucial to avoid competing reactions with the activated acid.

G start Dissolve Acid & Amine in Aprotic Solvent cool Cool to 0-5 °C start->cool add_coupler Add Coupling Agent (e.g., DCC or SOCl₂) cool->add_coupler activate Acid Activation (30-60 min) add_coupler->activate add_amine Add Amine Solution (with base if needed) activate->add_amine react Stir at Room Temp (2-24h) add_amine->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Purification (Crystallization or Chromatography) workup->purify product Pure (R)-Repaglinide Ethyl Ester purify->product

Sources

Exploratory

(R)-Repaglinide Ethyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the chemical properties of (R)-Repaglinide Ethyl Ester, a critical chiral impurity and synthetic intermediate related to the antidiabetic agent Repaglinid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the chemical properties of (R)-Repaglinide Ethyl Ester, a critical chiral impurity and synthetic intermediate related to the antidiabetic agent Repaglinide. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry. It offers an in-depth exploration of the compound's structural, physicochemical, and analytical characteristics, grounded in established scientific principles to support robust drug development and quality control.

Introduction: The Significance of a Chiral Intermediate

Repaglinide is a non-sulfonylurea oral hypoglycemic agent that stimulates insulin secretion from the pancreas.[1] Its therapeutic efficacy is stereospecific, residing in the (S)-enantiomer. (R)-Repaglinide Ethyl Ester is the ethyl ester form of the corresponding (R)-enantiomer of Repaglinide. It is primarily encountered as a process-related impurity during the synthesis of Repaglinide, where an ester precursor is often hydrolyzed in the final step. Understanding and controlling the presence of this (R)-isomer is paramount, as enantiomeric impurities can have different pharmacological or toxicological profiles and are strictly regulated by health authorities. This guide provides the foundational chemical knowledge required for its identification, quantification, and control.

Core Chemical and Physical Properties

A precise understanding of the fundamental properties of (R)-Repaglinide Ethyl Ester is essential for its handling, analysis, and the development of effective purification strategies.

Structure and Nomenclature
  • IUPAC Name: ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoate[2]

  • Synonyms: (R)-Repaglinide Ethyl Ester

  • CAS Number: 147770-08-9[3]

  • Molecular Formula: C₂₉H₄₀N₂O₄[3][4][5]

  • Molecular Weight: 480.64 g/mol [4][5]

Physicochemical Data Summary

The following table summarizes key physicochemical data, combining reported values with scientifically sound predictions where experimental data is not publicly available.

PropertyValueSource & Rationale
Appearance Off-white solid[4]
Melting Point Not Available (NA)[4]
pKa 14.79 ± 0.46 (Predicted)[3] This prediction relates to the N-H proton of the amide, indicating it is not appreciably acidic.
Solubility Soluble in Methanol, DMSO[4] Insoluble in water is expected due to the molecule's high lipophilicity.
Storage 2-8 °C, protect from light[4][6] Standard conditions for preserving the integrity of pharmaceutical intermediates.

Analytical Characterization: Identification and Quantification

Robust analytical methods are the cornerstone of quality control, enabling the precise detection and quantification of (R)-Repaglinide Ethyl Ester.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating (R)-Repaglinide Ethyl Ester from Repaglinide and its (S)-ethyl ester counterpart.

Expertise & Experience: The Causality Behind Method Selection A standard reversed-phase (RP-HPLC) method is suitable for general purity assessment, separating the ethyl ester from the more polar carboxylic acid (Repaglinide).[7] However, to resolve the (R) and (S) enantiomers of the ethyl ester, a chiral stationary phase is mandatory. The choice of a normal-phase chiral method often provides superior selectivity for these types of molecules.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Utilize a chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives). These columns create a chiral environment through their three-dimensional structure, allowing for differential interaction with the enantiomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio is critical and must be optimized to achieve baseline separation (Resolution > 1.5).

  • Flow Rate: A flow rate of 0.8-1.2 mL/min is a standard starting point.

  • Detection: UV detection at approximately 282 nm is effective, as this wavelength corresponds to a significant absorbance maximum for the Repaglinide chromophore.[8][9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~0.5-1.0 mg/mL.

Trustworthiness: A Self-Validating Protocol To ensure the reliability of each analytical run, a system suitability test must be performed. This involves injecting a resolution solution containing both (S)- and (R)-Repaglinide Ethyl Ester. The system is deemed suitable for analysis only if the resolution between the two enantiomeric peaks meets the pre-defined acceptance criteria (e.g., R > 1.5) and other parameters like peak tailing and theoretical plates are within limits.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) A Select Chiral Column B Optimize Mobile Phase (Hexane/Alcohol Ratio) A->B C Adjust Flow Rate & Column Temperature B->C D Confirm UV Wavelength C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD / LOQ G->H

Caption: Logical workflow for chiral HPLC method development and validation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the molecule by determining its mass-to-charge ratio (m/z). Using electrospray ionization in positive mode (ESI+), the expected ion is:

  • [M+H]⁺: 481.3 m/z

Chemical Stability and Degradation Pathways

Understanding the stability of (R)-Repaglinide Ethyl Ester is crucial for defining appropriate storage conditions and predicting potential degradants.

Expertise & Experience: Predicting Instability The two most labile functional groups in the molecule are the ethyl ester and the amide bond. Therefore, the primary degradation pathways are anticipated to be hydrolysis under either acidic or basic conditions. Forced degradation studies on the parent drug, Repaglinide, have shown significant degradation in acidic and oxidative media, which provides a strong indication of similar vulnerabilities for the ethyl ester.[10]

  • Acidic Hydrolysis: The ethyl ester can hydrolyze to form (R)-Repaglinide (the carboxylic acid).

  • Basic Hydrolysis: Saponification of the ester will also yield (R)-Repaglinide.

  • Oxidative Degradation: The tertiary amine in the piperidine ring and the benzylic position are susceptible to oxidation.

Synthesis and Purification Considerations

(R)-Repaglinide Ethyl Ester is typically formed during the synthesis of Repaglinide if the starting materials for the chiral amine component are not enantiomerically pure.[11][12]

G A Racemic or Enantiomerically Impure Chiral Amine B Coupling with Benzoic Acid Derivative A->B C Mixture of (R)- and (S)- Repaglinide Ethyl Esters B->C D Final Hydrolysis Step C->D E API Contaminated with (R)-Repaglinide D->E

Caption: Synthetic pathway leading to the formation of the (R)-isomer impurity.

Purification Strategy: Preparative Chromatography If removal of the (R)-isomer is required at the ester stage, preparative chiral chromatography is the most effective method.

Protocol: Preparative Chiral Separation

  • System: A preparative HPLC system with a larger dimension chiral column (e.g., >20 mm internal diameter) of the same stationary phase as the analytical method.

  • Method Scaling: Scale the analytical method flow rate and sample load geometrically based on the column dimensions.

  • Loading: Dissolve the crude ester mixture in the mobile phase at the highest possible concentration without causing precipitation.

  • Elution & Fractionation: Perform isocratic elution and collect fractions corresponding to the (R) and (S) peaks using an automated fraction collector triggered by the UV signal.

  • Purity Confirmation: Analyze the collected fractions using the validated analytical HPLC method to confirm enantiomeric purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness: The success of this purification is validated by the analytical results of the final combined fractions. The purity of the isolated material must meet pre-defined specifications for both chemical and enantiomeric purity.

Conclusion

(R)-Repaglinide Ethyl Ester is a chemically significant entity in the manufacturing of Repaglinide. Its control is a direct reflection of the stereochemical control of the synthesis process. This guide has detailed its core properties, provided robust, self-validating analytical protocols for its management, and explained the scientific rationale behind these methodologies. By leveraging this technical information, pharmaceutical scientists can develop and execute effective control strategies to ensure the quality, safety, and efficacy of the final Repaglinide drug product.

References

  • Repaglinide ethyl ester - SIELC Technologies. (2018, May 16). Retrieved January 14, 2026, from [Link]

  • Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester - Allmpus. (n.d.). Retrieved January 14, 2026, from [Link]

  • Kaushal, N., Jain, S., & Tiwary, A. K. (2010). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences, 72(2), 240–244.
  • Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019). Journal of Drug Delivery and Therapeutics, 9(6), 1-5.
  • Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (2022).
  • Rajput, S. J., & Vanmal, P. D. (2006). Four validated spectrophotometric methods for the estimation of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 68(3), 339.
  • Preparing method of repaglinide. (2010). Google Patents.
  • Synthesis of Repaglinide Congeners. (2015). Figshare. Retrieved from [Link]

  • A kind of method for preparing repaglinide. (2008). Google Patents.
  • Maciążek-Jurczyk, M., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 25(1), 46.
  • Repaglinide Teva | European Medicines Agency. (n.d.). Retrieved January 14, 2026, from [Link]

  • (R)-Repaglinide Ethyl Ester - CRO SPLENDID LAB. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Foundational

(R)-Repaglinide Ethyl Ester mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Repaglinide and the Context of (R)-Repaglinide Ethyl Ester Introduction Repaglinide, a prominent member of the meglitinide class of oral antihyperglycemic ag...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of Repaglinide and the Context of (R)-Repaglinide Ethyl Ester

Introduction

Repaglinide, a prominent member of the meglitinide class of oral antihyperglycemic agents, is a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its rapid onset and short duration of action are tailored to control postprandial glucose excursions, mimicking the physiological insulin release in response to a meal.[4][5] This guide provides a detailed exploration of the molecular mechanisms underpinning Repaglinide's therapeutic effects.

It is crucial to distinguish Repaglinide from its related chemical entity, (R)-Repaglinide Ethyl Ester. The pharmacologically active agent is the (S)-enantiomer, Repaglinide. In contrast, (R)-Repaglinide Ethyl Ester is recognized as an impurity of Repaglinide.[6] While the ethyl ester form may appear in certain synthetic pathways, it is the hydrolyzed (S)-enantiomer that is responsible for the clinical effects discussed herein.[7]

Core Mechanism of Action: Modulation of Pancreatic β-Cell Function

The primary therapeutic action of Repaglinide is the stimulation of insulin secretion from pancreatic β-cells.[2][3][8] This process is intricately linked to the modulation of ATP-sensitive potassium (K-ATP) channels, which are crucial regulators of β-cell membrane potential and, consequently, insulin exocytosis.[3][9]

Interaction with the K-ATP Channel Complex

The K-ATP channel in pancreatic β-cells is a complex composed of two distinct subunits:

  • The inwardly rectifying potassium channel subunit (Kir6.2): This subunit forms the pore through which potassium ions flow.[9][10]

  • The sulfonylurea receptor 1 (SUR1): This regulatory subunit belongs to the ATP-binding cassette (ABC) transporter family and possesses binding sites for various insulin secretagogues.[8][9][10]

Repaglinide exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[8][11] This binding event initiates a conformational change in the channel complex, leading to its closure.[2][3]

Cellular Events Leading to Insulin Secretion

The closure of the K-ATP channel by Repaglinide is the initiating step in a cascade of events within the β-cell:

  • Membrane Depolarization: The closure of K-ATP channels prevents the efflux of positively charged potassium ions from the cell. This leads to an accumulation of positive charge inside the cell, causing the cell membrane to depolarize.[1][3][9]

  • Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).[3][9]

  • Calcium Influx: The opening of VDCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the β-cell.[3][9]

  • Insulin Exocytosis: The elevated intracellular calcium concentration acts as a second messenger, triggering the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.[3][9]

A key characteristic of Repaglinide's action is its glucose dependency.[4][12] In the absence of glucose, Repaglinide has a minimal effect on insulin release.[12] This is because the initial steps of glucose metabolism within the β-cell, which lead to an increase in the intracellular ATP/ADP ratio, are a prerequisite for the full secretagogue effect of drugs targeting the K-ATP channel.[3]

G cluster_0 Pancreatic β-Cell Repaglinide Repaglinide SUR1 SUR1 Repaglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Kir6_2 Kir6.2 Kir6_2->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization VDCC Voltage-Gated Ca²⁺ Channel Opening Depolarization->VDCC Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis Extracellular Extracellular Space Insulin_Secretion->Extracellular Released into G cluster_1 Experimental Workflow Cell_Culture 1. Cell Culture (HEK293 expressing Kir6.2/SUR1) Patch_Pipette 2. Prepare Patch Pipette (filled with intracellular solution) Cell_Culture->Patch_Pipette Seal_Formation 3. Form Gigaseal (>1 GΩ) with cell membrane Patch_Pipette->Seal_Formation Whole_Cell 4. Achieve Whole-Cell Configuration (rupture membrane patch) Seal_Formation->Whole_Cell Record_Baseline 5. Record Baseline K-ATP Current (voltage clamp) Whole_Cell->Record_Baseline Apply_Repaglinide 6. Perfuse with Repaglinide Solution Record_Baseline->Apply_Repaglinide Record_Inhibition 7. Record Inhibited Current Apply_Repaglinide->Record_Inhibition Washout 8. Washout with Control Solution Record_Inhibition->Washout Analyze 9. Analyze Data (calculate % inhibition) Washout->Analyze

Workflow for a whole-cell patch-clamp experiment.
  • Cell Preparation: Use a cell line (e.g., HEK293) expressing the recombinant Kir6.2/SUR1 channels. Plate the cells on glass coverslips for easy access.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an intracellular solution containing a low concentration of ATP to ensure the K-ATP channels are open.

  • Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Current Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -70 mV) and record the baseline whole-cell K-ATP current.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of Repaglinide.

  • Measure Inhibition: Record the current in the presence of Repaglinide and measure the degree of inhibition compared to the baseline.

  • Dose-Response: Repeat the process with various concentrations of Repaglinide to construct a dose-response curve and determine the IC₅₀ for channel inhibition.

Conclusion

Repaglinide's mechanism of action is a well-defined process centered on the inhibition of ATP-sensitive potassium channels in pancreatic β-cells, leading to glucose-dependent insulin secretion. Its unique binding characteristics on the SUR1 subunit, which are distinct from other classes of secretagogues, underscore its specific pharmacological profile. (R)-Repaglinide Ethyl Ester, while chemically related, is not the active moiety but rather an impurity and a potential synthetic intermediate, highlighting the importance of stereochemistry and purity in drug development. The experimental protocols detailed herein provide a framework for the continued investigation of compounds targeting the K-ATP channel complex.

References

  • ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics.
  • Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube.
  • Wikipedia. (n.d.). Repaglinide.
  • PharmaCompass.com. (n.d.). Repaglinide | Drug Information, Uses, Side Effects, Chemistry.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Repaglinide?.
  • PubMed. (n.d.). Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels.
  • ClinPGx. (n.d.). Anti-diabetic Drug Potassium Channel Inhibitors Pathway, Pharmacodynamics.
  • American Diabetes Association. (n.d.). Differential Interactions of Nateglinide and Repaglinide on the Human -Cell Sulphonylurea Receptor 1.
  • American Diabetes Association. (2002, September 1). Differential Interactions of Nateglinide and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1.
  • R&D Systems. (n.d.). Repaglinide | Inward Rectifier Potassium Channel Blockers.
  • Tocris Bioscience. (n.d.). Repaglinide | Inward Rectifier Potassium (Kir) Channels.
  • PubMed. (n.d.). Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1.
  • NCBI Bookshelf. (2023, July 4). Repaglinide - StatPearls.
  • PMC - NIH. (n.d.). Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels.
  • PubMed. (n.d.). Repaglinide--a new compound for the treatment of patients with type 2 diabetes.
  • PubChem - NIH. (n.d.). Repaglinide | C27H36N2O4 | CID 65981.
  • My Endo Consult. (n.d.). Repaglinide Mechanism of Action.
  • Google Patents. (n.d.). CN100445275C - A kind of technique of synthesizing repaglinide.
  • SIELC Technologies. (2018, May 16). Repaglinide ethyl ester.
  • Google Patents. (n.d.). TW201002668A - Preparing method of repaglinide.
  • ChemicalBook. (n.d.). (R)-Repaglinide Ethyl Ester | 147770-08-9.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of (R)-Repaglinide Ethyl Ester

Introduction Repaglinide, an antidiabetic drug of the meglitinide class, is a potent, short-acting insulin secretagogue used for the management of type 2 diabetes.[1][2] It stimulates insulin release from pancreatic β-ce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Repaglinide, an antidiabetic drug of the meglitinide class, is a potent, short-acting insulin secretagogue used for the management of type 2 diabetes.[1][2] It stimulates insulin release from pancreatic β-cells by blocking ATP-dependent potassium channels.[3] The commercially available drug is the (S)-enantiomer. This guide focuses on a novel derivative, (R)-Repaglinide Ethyl Ester, a new chemical entity for which pharmacokinetic data is not yet established. As an ester prodrug of the (R)-enantiomer, its absorption, distribution, metabolism, and excretion (ADME) profile is anticipated to differ significantly from the parent (S)-repaglinide.

This document provides a comprehensive framework for elucidating the pharmacokinetic profile of (R)-Repaglinide Ethyl Ester. It is designed for researchers, scientists, and drug development professionals, offering a series of structured in vitro and in vivo studies. The proposed experimental designs are grounded in the known metabolic pathways of repaglinide and established regulatory guidelines for pharmacokinetic research.[4][5]

Predicted Metabolic Pathway and Rationale for Study Design

The core of this investigation lies in understanding the biotransformation of (R)-Repaglinide Ethyl Ester. It is hypothesized that the ester will first undergo hydrolysis by esterases to yield (R)-repaglinide and ethanol. Subsequently, (R)-repaglinide would likely follow the established metabolic pathways of its enantiomer, primarily through oxidation by cytochrome P450 enzymes CYP2C8 and CYP3A4, and to a lesser extent, glucuronidation.[1][3][6][7]

The following diagram illustrates the predicted metabolic cascade:

Metabolic Pathway cluster_absorption Intestinal Lumen / Enterocytes cluster_circulation Systemic Circulation cluster_liver Hepatocytes R_Repaglinide_Ester (R)-Repaglinide Ethyl Ester R_Repaglinide (R)-Repaglinide R_Repaglinide_Ester->R_Repaglinide Esterase Hydrolysis R_Repaglinide_Metabolism (R)-Repaglinide R_Repaglinide->R_Repaglinide_Metabolism Hepatic Uptake (OATP1B1) Metabolites Inactive Metabolites (M1, M2, M4, M7) Excretion Excretion Metabolites->Excretion Biliary/Fecal Renal R_Repaglinide_Metabolism->Metabolites CYP2C8, CYP3A4, Glucuronidation

Caption: Predicted metabolic pathway of (R)-Repaglinide Ethyl Ester.

Part 1: In Vitro Characterization

The initial phase of the pharmacokinetic evaluation should focus on in vitro models to provide foundational data on metabolic stability, metabolite identification, and enzyme kinetics.[8][9][10]

Metabolic Stability Assessment

Objective: To determine the rate of disappearance of (R)-Repaglinide Ethyl Ester in various in vitro systems.

Experimental Protocol:

  • Incubation: Incubate (R)-Repaglinide Ethyl Ester (at a concentration of 1 µM) with human liver microsomes, S9 fractions, and fresh human hepatocytes.[8]

  • Time Points: Collect samples at 0, 5, 15, 30, 60, and 120 minutes.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: Rich in CYP enzymes, this system will primarily assess the oxidative metabolism of the potential metabolite, (R)-repaglinide.[8]

  • S9 Fractions: Contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I (oxidation) and Phase II (conjugation) metabolism.

  • Hepatocytes: The gold standard for in vitro metabolism studies, as they contain a full complement of metabolic enzymes and transporters, providing a more comprehensive picture of hepatic clearance.[8][10]

Metabolite Identification

Objective: To identify the major metabolites of (R)-Repaglinide Ethyl Ester.

Experimental Protocol:

  • Incubation: Incubate a higher concentration of (R)-Repaglinide Ethyl Ester (e.g., 10 µM) with human hepatocytes for an extended period (e.g., 4 hours).

  • Analysis: Analyze the incubates using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites.

  • Comparison: Compare the metabolite profiles with those of the parent (S)-repaglinide to identify common and unique metabolites. The known major metabolites of repaglinide are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and an acyl glucuronide (M7).[3][11][12]

Causality Behind Experimental Choices:

  • A higher concentration and longer incubation time are used to ensure sufficient formation of metabolites for detection and characterization.

  • High-resolution mass spectrometry is crucial for accurate mass measurement and fragmentation analysis to propose metabolite structures.

Reaction Phenotyping

Objective: To identify the specific CYP enzymes responsible for the metabolism of (R)-repaglinide (the expected hydrolytic product).

Experimental Protocol:

  • Recombinant CYPs: Incubate (R)-repaglinide with a panel of recombinant human CYP enzymes (including CYP2C8 and CYP3A4).

  • Chemical Inhibition: Incubate (R)-repaglinide with human liver microsomes in the presence and absence of specific chemical inhibitors for CYP2C8 (e.g., quercetin) and CYP3A4 (e.g., ketoconazole).[6]

  • Analysis: Measure the formation of key metabolites in each condition.

Causality Behind Experimental Choices:

  • Recombinant CYPs: This "bottom-up" approach directly assesses the catalytic activity of individual enzymes towards the substrate.[13]

  • Chemical Inhibition: This "top-down" approach confirms the involvement of specific enzymes in a more complex biological matrix (microsomes).

Plasma Protein Binding

Objective: To determine the extent to which (R)-Repaglinide Ethyl Ester and its primary active metabolite, (R)-repaglinide, bind to plasma proteins.

Experimental Protocol:

  • Equilibrium Dialysis: Use equilibrium dialysis with human plasma to determine the fraction of unbound drug.

  • Concentration Range: Test a range of concentrations that are anticipated to be clinically relevant.

  • Analysis: Measure the drug concentrations in the plasma and buffer compartments after equilibrium is reached.

Causality Behind Experimental Choices:

  • Equilibrium dialysis is the gold standard method for plasma protein binding determination.

  • The unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Repaglinide is known to be highly protein-bound (>98%), primarily to albumin.[1][14][15][16]

Part 2: In Vivo Pharmacokinetic Studies

Following in vitro characterization, in vivo studies in appropriate animal models are essential to understand the complete ADME profile of (R)-Repaglinide Ethyl Ester in a whole organism.

Animal Model Selection

Rationale: The choice of animal model is critical for the relevance of preclinical data. Rodent models, such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse, are commonly used for studying type 2 diabetes and the efficacy of antidiabetic drugs.[17][18][19] For pharmacokinetic studies, the Wistar rat is a suitable initial model.

Single-Dose Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of (R)-Repaglinide Ethyl Ester and (R)-repaglinide after a single oral and intravenous dose.

Experimental Protocol:

  • Animal Groups: Use two groups of Wistar rats (n=6 per group).

  • Dosing:

    • Group 1: Administer (R)-Repaglinide Ethyl Ester orally (e.g., 5 mg/kg).

    • Group 2: Administer (R)-Repaglinide Ethyl Ester intravenously (e.g., 1 mg/kg).

  • Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Analysis: Quantify the plasma concentrations of both (R)-Repaglinide Ethyl Ester and (R)-repaglinide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F) will be determined by comparing the AUC from the oral and IV doses.

Causality Behind Experimental Choices:

  • Oral and IV Dosing: Comparing the two routes of administration is essential to determine the absolute bioavailability and understand the extent of first-pass metabolism.[20]

  • Serial Blood Sampling: This allows for the construction of a plasma concentration-time curve, which is fundamental for calculating pharmacokinetic parameters.

Mass Balance and Excretion Study

Objective: To determine the primary routes and extent of excretion of (R)-Repaglinide Ethyl Ester and its metabolites.

Experimental Protocol:

  • Radiolabeling: Synthesize radiolabeled [¹⁴C]-(R)-Repaglinide Ethyl Ester.

  • Dosing: Administer a single oral dose of the radiolabeled compound to Wistar rats.

  • Sample Collection: House the animals in metabolic cages to facilitate the separate collection of urine and feces for up to 96 hours or until radioactivity is negligible.

  • Analysis: Measure the total radioactivity in urine and feces. Profile the metabolites in these matrices to identify the major excretory products. Repaglinide is primarily excreted in the feces (90%) with a smaller portion in the urine (8%).[1][11]

Causality Behind Experimental Choices:

  • Radiolabeling: This is the definitive method for a mass balance study, ensuring that all drug-related material is accounted for, regardless of its metabolic fate.

  • Metabolic Cages: These are essential for the accurate and separate collection of urine and feces, which is critical for determining the routes of excretion.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of (R)-Repaglinide Ethyl Ester

System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes
Human S9 Fraction

| Human Hepatocytes | | |

Table 2: In Vivo Pharmacokinetic Parameters of (R)-Repaglinide Ethyl Ester and (R)-Repaglinide in Rats

Parameter (R)-Repaglinide Ethyl Ester (Oral) (R)-Repaglinide (from Oral Ester) (R)-Repaglinide Ethyl Ester (IV) (R)-Repaglinide (from IV Ester)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t½ (h)
CL (L/h/kg)
Vd (L/kg)

| F (%) | | | N/A | |

Conclusion

The proposed series of in vitro and in vivo studies provides a robust framework for a thorough investigation of the pharmacokinetics of (R)-Repaglinide Ethyl Ester. The data generated will be crucial for understanding its potential as a therapeutic agent, informing dose selection for future clinical trials, and providing the necessary information for regulatory submissions. The logical progression from in vitro to in vivo experiments ensures a comprehensive and scientifically sound evaluation of this new chemical entity.

References

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  • Repaglinide | C27H36N2O4 | CID 65981 - PubChem - NIH. [Link]

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  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - NIH. [Link]

  • The effects of selected drugs on the in vitro protein binding of repaglinide in human plasma. [Link]

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  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. [Link]

  • Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'. [Link]

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Sources

Foundational

In vitro biological activity of (R)-Repaglinide Ethyl Ester

An In-Depth Technical Guide to the In Vitro Biological Activity of (R)-Repaglinide Ethyl Ester Executive Summary Repaglinide, an insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of (R)-Repaglinide Ethyl Ester

Executive Summary

Repaglinide, an insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is attributed specifically to the (S)-enantiomer, which potently stimulates insulin release from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[1][3] In drug development and manufacturing, stereoisomers and related substances of the active pharmaceutical ingredient (API) must be rigorously characterized. This guide focuses on (R)-Repaglinide Ethyl Ester, a stereoisomer and ester derivative of the active drug.[4] We present a comprehensive framework for its in vitro biological characterization, designed for researchers, scientists, and drug development professionals. This document provides a logical, tiered approach to investigation, beginning with metabolic stability and proceeding through direct target engagement to functional cellular responses. The protocols herein are designed to be self-validating, providing a robust system for determining the pharmacological profile of this specific compound.

Foundational Concepts: Mechanism of Insulin Secretion

(S)-Repaglinide and the K-ATP Channel Pathway

The canonical mechanism of action for (S)-Repaglinide involves its binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the pancreatic β-cell K-ATP channel.[5][6] This channel, a hetero-octameric complex of four Kir6.2 pore-forming subunits and four SUR1 subunits, serves as a critical link between cellular metabolism and electrical excitability.[7][8]

Under basal (low glucose) conditions, the intracellular ATP/ADP ratio is low, K-ATP channels are open, and the resulting K+ efflux maintains the β-cell in a hyperpolarized state.[9][10] Following a glucose load, cellular metabolism increases the ATP/ADP ratio, which triggers the closure of K-ATP channels.[9][11] This closure prevents K+ efflux, leading to membrane depolarization. The change in membrane potential activates voltage-gated Ca2+ channels, causing an influx of extracellular calcium.[6] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[12] (S)-Repaglinide mimics the effect of high ATP, directly binding to SUR1 to induce channel closure and stimulate insulin secretion in a glucose-dependent manner.[3][5][13]

cluster_membrane β-Cell Membrane K_ATP K-ATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization K_ATP->Depolarization Causes VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx ↑ Intracellular [Ca²⁺] VGCC->Ca_Influx Causes Glucose ↑ Glucose Metabolism ↑ Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->K_ATP Inhibits Repaglinide (S)-Repaglinide Repaglinide->K_ATP Inhibits Depolarization->VGCC Activates Insulin Insulin Secretion Ca_Influx->Insulin Triggers

Caption: Signaling pathway of (S)-Repaglinide-induced insulin secretion.
Investigative Strategy for (R)-Repaglinide Ethyl Ester

The core hypothesis is that (R)-Repaglinide Ethyl Ester, due to its stereochemistry and ester modification, will exhibit significantly lower, if any, direct activity on the K-ATP channel compared to the (S)-Repaglinide parent drug. Its biological activity is likely contingent upon its hydrolysis to (R)-Repaglinide. Our investigative strategy is therefore structured to first assess its metabolic fate before evaluating its direct and indirect effects on the insulin secretion pathway.

In Vitro Metabolic Profiling: Ester Hydrolysis

Causality: The primary question is whether the ethyl ester is a prodrug that can be converted to the active carboxylic acid form by cellular esterases. Human liver microsomes or S9 fractions are rich in these enzymes and provide a standard in vitro system to assess this biotransformation.[14][15]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a stock solution of (R)-Repaglinide Ethyl Ester (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH-regenerating system to 37°C for 5 minutes.

    • Initiate the reaction by adding the (R)-Repaglinide Ethyl Ester stock solution to the HLM suspension to achieve a final substrate concentration (e.g., 1 µM).

    • Immediately add the pre-warmed NADPH-regenerating system to start the reaction. The final DMSO concentration should be ≤0.1%.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound ((R)-Repaglinide Ethyl Ester) and the formation of the hydrolyzed metabolite ((R)-Repaglinide).[16]

Data Presentation & Interpretation

The data should be plotted as the percentage of remaining (R)-Repaglinide Ethyl Ester versus time. The formation of the (R)-Repaglinide metabolite should also be monitored.

Time (min)(R)-Repaglinide Ethyl Ester (% Remaining)(R)-Repaglinide (Peak Area)
01000
5Experimental ValueExperimental Value
15Experimental ValueExperimental Value
30Experimental ValueExperimental Value
60Experimental ValueExperimental Value

Interpretation: Rapid disappearance of the ester accompanied by the appearance of the carboxylic acid form would indicate efficient hydrolysis. This result is critical, as it dictates which molecular entity should be used in subsequent target-based assays.

Target Engagement: K-ATP Channel Binding Affinity

Causality: This assay directly measures the ability of the test compound to bind to its molecular target, the SUR1 subunit of the K-ATP channel. A competitive radioligand binding assay provides a quantitative measure of binding affinity (Ki).[6] The lack of binding would strongly suggest a lack of direct pharmacological activity.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Use membranes prepared from a cell line (e.g., HEK293) stably overexpressing the human Kir6.2/SUR1 channel.[6]

    • Thaw membrane aliquots on ice and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine protein concentration via a BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane suspension, Assay Buffer, and a fixed concentration of a suitable radioligand (e.g., [3H]Repaglinide or [3H]Glibenclamide) at a concentration near its Kd.[17]

    • Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM (S)-Repaglinide) to saturate all specific binding sites.[6]

    • Competitive Binding: Add membrane suspension, radioligand, and serial dilutions of the test compounds: (R)-Repaglinide Ethyl Ester, (R)-Repaglinide (if formed metabolically), and (S)-Repaglinide (positive control).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly harvest the samples by filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Competitive Binding Assay Workflow Prep Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubate Incubate (Reach Equilibrium) Prep->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ / Ki) Count->Analyze

Caption: Workflow for the K-ATP channel competitive binding assay.
Data Presentation
CompoundBinding Affinity (Ki, nM)
(S)-Repaglinide (Control)~0.4[17]
(R)-Repaglinide Ethyl EsterExperimental Value
(R)-RepaglinideExperimental Value

Functional Characterization: Electrophysiology

Causality: This assay provides a direct functional readout of the compound's effect on K-ATP channel activity. While binding indicates interaction, electrophysiology confirms whether this interaction leads to a functional consequence (i.e., channel inhibition). Automated patch clamp (APC) systems offer the throughput required for concentration-response analysis.[18][19]

Experimental Protocol: Automated Patch Clamp (APC)
  • Cell Culture:

    • Use a HEK293 cell line stably expressing the human Kir6.2/SUR1 channel. Culture under standard conditions with appropriate selection antibiotics.

    • Harvest cells at ~80% confluency using a non-enzymatic dissociation solution to ensure membrane integrity.

  • APC System Setup:

    • Use a high-throughput APC platform (e.g., SyncroPatch 384PE).[18]

    • External Solution: A physiological salt solution (e.g., containing 5 mM KCl, 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

    • Internal Solution: A solution mimicking the intracellular environment (e.g., containing 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH). Importantly, this solution should contain low/no ATP to ensure channels are basally active.[20]

  • Experiment Execution:

    • Load cell suspension, internal solution, and external solution into the APC instrument.

    • The instrument will automatically achieve whole-cell patch clamp configuration.

    • Apply a voltage protocol (e.g., voltage ramps from -100 mV to +100 mV) to elicit K-ATP currents.

    • Establish a stable baseline current.

    • Apply cumulative concentrations of the test compound ((R)-Repaglinide Ethyl Ester or its metabolite) to the external solution.

    • At the end of the experiment, apply a known K-ATP channel blocker (e.g., Glibenclamide or (S)-Repaglinide) at a maximal concentration to confirm the identity of the recorded current.[19]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.

    • Normalize the data to the baseline current and plot the percent inhibition versus the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundK-ATP Channel Inhibition (IC50, µM)
(S)-Repaglinide (Control)~0.02[17]
(R)-Repaglinide Ethyl EsterExperimental Value
(R)-RepaglinideExperimental Value

Integrated Cellular Response Assays

Causality: These assays assess the compound's effect in a more complex, physiologically relevant system—the pancreatic β-cell. They integrate the initial target interaction with the downstream signaling cascade.

Calcium Mobilization Assay

Rationale: As K-ATP channel closure is upstream of calcium influx, measuring changes in intracellular calcium provides a robust and sensitive readout of target engagement in an intact cell.[12][21]

Protocol:

  • Cell Culture: Plate a suitable β-cell line (e.g., INS-1E) in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Krebs-Ringer Bicarbonate buffer) containing a low glucose concentration (e.g., 2.5 mM).

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure baseline fluorescence.

    • Inject serial dilutions of test compounds.

    • Continuously monitor the fluorescence signal over time.

    • As a positive control, inject a high concentration of KCl (e.g., 30 mM) at the end of the experiment to maximally depolarize the cells and elicit a maximal calcium response.[22]

  • Analysis: Calculate the increase in fluorescence over baseline for each concentration and determine the EC50 from the resulting concentration-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This is the definitive functional assay, measuring the ultimate physiological endpoint: insulin release.[23][24]

Protocol:

  • Cell Culture: Plate β-cells (e.g., EndoC-βH5® or primary islets) and allow them to form a monolayer.

  • Pre-incubation: Gently wash the cells and pre-incubate them in a low-glucose buffer (2.5 mM) for 1-2 hours to allow secretion to return to a basal level.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh buffer containing either low glucose (2.5 mM) or high glucose (16.7 mM) , with or without serial dilutions of the test compounds.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Quantification: Measure the insulin concentration in the supernatant using a sensitive immunoassay, such as ELISA or HTRF.

  • Analysis: Normalize the secreted insulin to the total cellular protein or DNA content. Express results as fold-increase over the low-glucose control.

Data Presentation for Cellular Assays
CompoundCalcium Mobilization (EC50, µM)Insulin Secretion (Fold increase at 10 µM)
(S)-Repaglinide (Control)Expected Potent ValueExpected Significant Increase
(R)-Repaglinide Ethyl EsterExperimental ValueExperimental Value
(R)-RepaglinideExperimental ValueExperimental Value

Synthesis of Findings

This comprehensive in vitro evaluation provides a multi-faceted view of the biological activity of (R)-Repaglinide Ethyl Ester. By systematically assessing its metabolic fate, direct target binding, functional channel modulation, and downstream cellular effects, a clear and unambiguous pharmacological profile can be established. The results will definitively determine whether the compound is an inactive stereoisomer, a potential prodrug with altered kinetics, or possesses unexpected off-target activities. This information is crucial for informed decision-making in drug development, ensuring the safety and efficacy of the final pharmaceutical product.

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  • Bidstrup, T. B., Bjornsdottir, I., et al. (2004). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. European Journal of Clinical Pharmacology, 60(3), 185–192. Retrieved January 14, 2026, from [Link]

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  • Fridlyand, L. E., Tamarina, N., & Philipson, L. H. (2016). Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis. PLOS ONE, 11(5), e0154978. Retrieved January 14, 2026, from [Link]

  • Exploring in vitro techniques as new frontiers in antidiabetic drug screening. (2024). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Gorynski, K., & Bojko, B. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. Retrieved January 14, 2026, from [Link]

  • Matsuda, R., & Anguizola, J. (2016). Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high-performance affinity microcolumns. Journal of Chromatography B, 1021, 196–203. Retrieved January 14, 2026, from [Link]

  • The effects of selected drugs on the in vitro protein binding of repaglinide in human plasma. (1998). European Journal of Clinical Pharmacology, 54(4), 329-335. Retrieved January 14, 2026, from [Link]

  • Matsuda, R., & Anguizola, J. (2016). Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high-performance affinity microcolumns. Journal of Chromatography B, 1021, 196–203. Retrieved January 14, 2026, from [Link]

  • Hansen, A. M., Christensen, I. T., et al. (2002). Differential Interactions of Nateglinide and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. Diabetes, 51(9), 2789–2795. Retrieved January 14, 2026, from [Link]

  • Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

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Exploratory

The Unseen Enantiomer: A Technical Guide to the Discovery and History of (R)-Repaglinide Ethyl Ester

This guide provides an in-depth exploration of (R)-Repaglinide Ethyl Ester, a compound intrinsically linked to the development of the anti-diabetic drug, Repaglinide. Rather than a linear narrative of discovery, the stor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (R)-Repaglinide Ethyl Ester, a compound intrinsically linked to the development of the anti-diabetic drug, Repaglinide. Rather than a linear narrative of discovery, the story of this specific enantiomeric ester unfolds through the lens of stereoselective synthesis, impurity profiling, and the rigorous analytical chemistry required for modern drug development. For researchers, scientists, and drug development professionals, this document illuminates the critical role of understanding and controlling stereoisomerism in pharmaceuticals.

The Genesis of Repaglinide and the Importance of Chirality

Repaglinide, the first of the meglitinide class of oral antidiabetic drugs, was invented in 1983 and received FDA approval in 1997.[1][2] It effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3] The mechanism involves the closure of ATP-dependent potassium channels in the β-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin exocytosis.[3]

Crucially, the pharmacological activity of Repaglinide resides almost exclusively in its (S)-enantiomer.[4] This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as receptors and enzymes. The (R)-enantiomer, while structurally similar, exhibits only weak hypoglycemic activity.[5] This disparity underscores the necessity for enantioselective synthesis and the stringent control of chiral impurities in the final drug product.

The Synthetic Pathway: A Fork in the Road for (R)- and (S)-Enantiomers

The synthesis of Repaglinide is a multi-step process that hinges on the creation of a specific chiral center. The emergence of (R)-Repaglinide Ethyl Ester is not a story of intentional discovery but rather an inherent consequence of synthetic chemistry. It is primarily considered a process-related impurity.

The core of Repaglinide's structure is formed by the condensation of two key intermediates: a benzoic acid derivative and a chiral amine. The stereochemistry of the final product is determined by the chirality of the amine intermediate, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine.

Synthesis of the Chiral Amine Intermediate

The enantioselective synthesis of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine is a critical step where the potential for the formation of the corresponding (R)-enantiomer arises. While various synthetic routes exist, a common approach involves several key transformations where chiral purity is paramount. In processes that involve a resolution step to separate a racemic mixture of the amine, incomplete separation can lead to the carry-over of the undesired (R)-enantiomer.

The following diagram illustrates a generalized workflow for the synthesis of the chiral amine, highlighting the critical resolution step.

G cluster_synthesis Synthesis of Chiral Amine Intermediate Start Starting Materials (e.g., o-fluorobenzonitrile) Grignard Grignard Reaction Start->Grignard Oxidation Oxidation Grignard->Oxidation Piperidine Piperidine Substitution Oxidation->Piperidine Oximation Oximation Piperidine->Oximation Reduction Reduction to Racemic Amine Oximation->Reduction Resolution Chiral Resolution Reduction->Resolution S_Amine (S)-Amine Intermediate Resolution->S_Amine Desired R_Amine (R)-Amine Intermediate (Unwanted Enantiomer) Resolution->R_Amine Resolved G cluster_final_steps Final Synthesis Steps S_Amine (S)-Amine Intermediate Coupling Coupling Reaction S_Amine->Coupling R_Amine (R)-Amine Intermediate (Impurity) R_Amine->Coupling Benzoic_Ester Benzoic Acid Ethyl Ester Derivative Benzoic_Ester->Coupling S_Ester (S)-Repaglinide Ethyl Ester Coupling->S_Ester R_Ester (R)-Repaglinide Ethyl Ester (Impurity) Coupling->R_Ester Hydrolysis_S Hydrolysis S_Ester->Hydrolysis_S Hydrolysis_R Hydrolysis R_Ester->Hydrolysis_R S_Repaglinide (S)-Repaglinide (API) Hydrolysis_S->S_Repaglinide R_Repaglinide (R)-Repaglinide (Chiral Impurity) Hydrolysis_R->R_Repaglinide

Caption: Formation of (S)-Repaglinide and its (R)-enantiomer impurity.

Analytical Characterization and Control

The "discovery" of (R)-Repaglinide Ethyl Ester in a practical sense occurred in analytical laboratories tasked with ensuring the purity of the Repaglinide active pharmaceutical ingredient (API). The development of robust analytical methods to separate and quantify this chiral impurity is a critical aspect of its history.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the enantiomeric separation of Repaglinide and its related substances. [6]Various chiral stationary phases (CSPs) have been successfully employed for this purpose.

Chiral Stationary Phase (CSP)Mobile Phase CompositionKey Separation ParametersReference
Chiralcel® OD-RHn-hexane: 2-propanol (95:5, v/v)Resolution (Rs) = 0.773[6]
Chiralpak® IAn-hexane:ethanol:trifluoroacetic acid (80:20:0.2, v/v/v)Resolution (Rs) > 2[5]

Table 1: Examples of Chiral HPLC Methods for Repaglinide Enantiomer Separation

The choice of CSP and mobile phase is critical for achieving adequate resolution between the (S) and (R) enantiomers, allowing for their accurate quantification.

Spectroscopic and Spectrometric Identification

The structural elucidation of (R)-Repaglinide Ethyl Ester and other impurities relies on a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. [7]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in its identification. [8]* Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule. [7] These techniques are often used in conjunction with chromatographic separation (e.g., LC-MS) to identify and characterize impurities in the Repaglinide bulk drug. [9]

The Significance of (R)-Repaglinide Ethyl Ester in Drug Development

The history of (R)-Repaglinide Ethyl Ester is not one of a therapeutic agent but of a critical quality attribute that must be controlled. Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Repaglinide. Regulatory agencies worldwide have strict guidelines for the qualification and control of impurities in pharmaceuticals.

The study of (R)-Repaglinide Ethyl Ester and other related substances has led to:

  • Improved Synthetic Processes: A deeper understanding of impurity formation has driven the development of more efficient and stereoselective synthetic routes for Repaglinide, minimizing the generation of the unwanted (R)-enantiomer.

  • Advanced Analytical Methodologies: The need to accurately quantify chiral impurities has spurred innovation in analytical techniques, particularly in the field of chiral chromatography.

  • Enhanced Drug Product Quality: The ability to identify and control impurities like (R)-Repaglinide Ethyl Ester ensures a higher quality, safer, and more effective medication for patients with type 2 diabetes.

References

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  • A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase - ResearchGate.

  • Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed.

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  • A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase - SciELO.

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  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx.

  • (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine - Echemi.

  • Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed.

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Repaglinide Ethyl Ester

Abstract (R)-Repaglinide Ethyl Ester, a key derivative of the antidiabetic agent Repaglinide, serves as an important reference standard in pharmaceutical development and quality control. Its structural integrity is param...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Repaglinide Ethyl Ester, a key derivative of the antidiabetic agent Repaglinide, serves as an important reference standard in pharmaceutical development and quality control. Its structural integrity is paramount, and confirmation is unequivocally established through a multi-technique spectroscopic approach. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-Repaglinide Ethyl Ester (CAS: 147770-08-9; Molecular Formula: C₂₉H₄₀N₂O₄; Molecular Weight: 480.64 g/mol )[1][2][3]. By grounding theoretical predictions in the foundational principles of spectroscopy and drawing comparisons with its parent compound, this document serves as a robust framework for the characterization of this molecule.

Introduction: The Rationale for Spectroscopic Analysis

In the landscape of pharmaceutical analysis, the unambiguous structural elucidation of a molecule is a cornerstone of safety, efficacy, and regulatory compliance. For (R)-Repaglinide Ethyl Ester, a molecule featuring multiple functional groups including an ester, an amide, an ether, a tertiary amine, and stereocenters, a singular analytical technique is insufficient. A synergistic application of NMR, IR, and MS is required to probe the molecule's covalent framework, functional groups, and overall mass.

The primary structural difference between Repaglinide and its ethyl ester derivative is the conversion of a carboxylic acid to an ethyl ester. This seemingly minor change induces significant, predictable shifts in the spectroscopic data, which this guide will explore in detail. Understanding these differences is crucial for any scientist working with these compounds, particularly in impurity profiling and stability studies.

Below is the chemical structure of (R)-Repaglinide Ethyl Ester, with key regions numbered for spectroscopic assignment.

Caption: Structure of (R)-Repaglinide Ethyl Ester with key moieties labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For (R)-Repaglinide Ethyl Ester, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons, the aliphatic chains, and the two ethyl groups (from the ester and ether). The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and anisotropic effects from aromatic rings.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Ethyl Ester (-OCH₂CH₃)~4.3Quartet (q)2HMethylene protons adjacent to the ester oxygen are deshielded.[4]
Ethyl Ester (-OCH₂CH₃)~1.3Triplet (t)3HMethyl protons coupled to the adjacent methylene group.
Ethoxy Ether (-OCH₂CH₃)~4.1Quartet (q)2HMethylene protons adjacent to the ether oxygen.[4]
Ethoxy Ether (-OCH₂CH₃)~1.4Triplet (t)3HMethyl protons coupled to the adjacent methylene group.
Aromatic Protons~6.8 - 7.8Multiplets (m)7HProtons on the two benzene rings appear in the characteristic aromatic region.
Chiral Methine (-CH-)~5.2Multiplet (m)1HProton at the stereocenter, coupled to the amide N-H and adjacent CH₂.
Amide (-NH-)~8.0Doublet (d)1HThe amide proton signal is typically downfield and its coupling to the chiral CH provides key connectivity data.
Benzylic Methylene (-CH₂-)~3.6Singlet (s)2HMethylene protons adjacent to the aromatic ring and the amide carbonyl.
Piperidine Protons~2.8 - 3.2Multiplets (m)4HProtons on carbons adjacent to the nitrogen are deshielded.
Piperidine Protons~1.5 - 1.7Multiplets (m)6HRemaining protons of the piperidine ring.
Isobutyl Methylene (-CH₂-)~1.8 - 2.0Multiplet (m)2HAliphatic methylene protons of the isobutyl group.
Isobutyl Methine (-CH-)~1.9Multiplet (m)1HMethine proton of the isobutyl group.
Isobutyl Methyls (-CH(CH₃)₂)~0.9Doublet (d)6HTwo diastereotopic methyl groups appear as a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the carbon count (29 distinct signals expected) and identify the key carbonyl carbons of the ester and amide.

Carbon Assignment Predicted δ (ppm) Justification
Ester Carbonyl (C=O)~166Characteristic chemical shift for an ester carbonyl carbon.
Amide Carbonyl (C=O)~172Amide carbonyls are typically slightly downfield compared to esters.
Aromatic Carbons~110 - 160Multiple signals corresponding to the 12 aromatic carbons. Carbons attached to oxygen (C-O) will be the most downfield.
Ethyl Ester (-OCH₂CH₃)~61Methylene carbon of the ethyl ester.
Ethoxy Ether (-OCH₂CH₃)~64Methylene carbon of the ethoxy group.
Chiral Methine (-CH-)~55Carbon at the chiral center.
Aliphatic Carbons~14 - 45Remaining aliphatic carbons from the piperidine, isobutyl, and methylene groups, appearing in the upfield region.
Experimental Protocol: NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[5] A 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex multiplets expected in the spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-Repaglinide Ethyl Ester into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.[6]

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Caption: Workflow for acquiring NMR spectra of (R)-Repaglinide Ethyl Ester.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (R)-Repaglinide Ethyl Ester will be dominated by strong absorptions from its two carbonyl groups. The key diagnostic difference from its parent compound, Repaglinide, will be the absence of the broad O-H stretching band from the carboxylic acid and the presence of a distinct ester C=O stretch.

Wavenumber (cm⁻¹) Vibration Type Intensity Justification
~3300N-H Stretch (Amide)MediumCharacteristic for a secondary amide.
~2960-2850C-H Stretch (Aliphatic)StrongFrom the numerous CH₂, and CH₃ groups in the molecule.
~1735C=O Stretch (Ester)StrongAliphatic esters typically absorb in the 1750-1735 cm⁻¹ range. This is a key differentiating peak.[4][7]
~1640C=O Stretch (Amide I)StrongThe amide carbonyl stretch is typically at a lower frequency than the ester due to resonance.[7]
~1530N-H Bend (Amide II)MediumThis band, coupled with the Amide I band, is characteristic of a secondary amide.
~1250 & ~1100C-O StretchStrongStrong absorptions from the ester and ether C-O single bonds.[4]
Experimental Protocol: FT-IR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a modern, preferred technique for solid samples as it requires minimal to no sample preparation and is non-destructive.[8] A background scan is critical to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount (a few milligrams) of the solid (R)-Repaglinide Ethyl Ester powder onto the center of the ATR crystal.

  • Engage Anvil: Lower the press anvil to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Label the significant peaks corresponding to the key functional groups.

  • Cleaning: Clean the ATR crystal and anvil thoroughly after the measurement.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for molecules like (R)-Repaglinide Ethyl Ester, as it typically produces an intact protonated molecular ion with minimal fragmentation in the source.[10][11]

Predicted Mass Spectrum Data

Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Calculated m/z for C₂₉H₄₁N₂O₄⁺: 481.3061

  • Other Adducts: It is also common to observe sodium adducts, [M+Na]⁺, especially if trace sodium salts are present.

    • Calculated m/z for C₂₉H₄₀N₂O₄Na⁺: 503.2880

Predicted Fragmentation Pattern (MS/MS)

By selecting the [M+H]⁺ ion (m/z 481.3) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated to confirm the structure.

Predicted Fragment (m/z) Proposed Structure / Loss Justification
436.3[M+H - C₂H₅O]⁺ or [M+H - 45]⁺Loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl esters.[12]
247.2[C₁₆H₂₅N₂]⁺Cleavage of the amide bond, retaining the piperidine-containing fragment.
235.1[C₁₃H₁₅O₄]⁺Cleavage of the amide bond, retaining the ethyl benzoate-containing fragment.
Experimental Protocol: LC-MS (ESI)

Rationale: Liquid Chromatography (LC) is coupled with MS to ensure a pure sample is introduced into the ion source. A simple mobile phase of acetonitrile and water with a small amount of formic acid is used to promote protonation for ESI+ mode.[13]

  • Sample Preparation: Prepare a dilute solution of (R)-Repaglinide Ethyl Ester (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a suitable percentage of B, ramp up to elute the compound, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂): Set to a flow rate and temperature appropriate for the instrument (e.g., 10 L/min, 300 °C).

    • Nebulizer Pressure: 30-40 psi.

    • Scan Range: m/z 100 - 1000 for full scan analysis.

  • MS/MS Acquisition: For fragmentation data, perform a separate run using a product ion scan mode, with the precursor ion set to m/z 481.3 and applying varying collision energies (e.g., 10-40 eV) to generate the fragment ions.

Caption: Schematic of an LC-ESI-MS/MS experimental workflow.

Conclusion: A Triad of Analytical Certainty

The structural confirmation of (R)-Repaglinide Ethyl Ester is achieved not by a single piece of data, but by the congruent evidence provided by NMR, IR, and MS. NMR spectroscopy maps the intricate C-H framework, IR spectroscopy confirms the presence and nature of key functional groups (ester and amide), and mass spectrometry verifies the exact molecular weight and provides corroborating structural information through fragmentation. This guide provides the theoretical spectroscopic data and robust experimental protocols necessary for researchers to confidently characterize and validate the structure of this important pharmaceutical reference compound.

References

  • Guidechem. (n.d.). (R)-Repaglinide Ethyl Ester 147770-08-9 wiki. Retrieved from Guidechem website.[1]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from JoVE.[7]

  • ACS Publications. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates. Journal of Chemical Education.[14]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from orgchem.colorado.edu.[4]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[12]

  • Creative Proteomics. (n.d.). Electrospray Ionization. Retrieved from Creative Proteomics.[10]

  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from University of Strathclyde.[9]

  • Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from Chemistry LibreTexts.[5]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker.[8]

  • PubMed. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols.[15]

  • SIELC Technologies. (2018). Repaglinide ethyl ester. Retrieved from sielc.com.[13]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.[6]

  • ChemicalBook. (n.d.). (R)-Repaglinide Ethyl Ester | 147770-08-9. Retrieved from ChemicalBook.[2]

  • SEINE PHARMA PVT LTD. (n.d.). CAS 147770-08-9 Repaglinide R- Isomer Ethyl Ester. Retrieved from SEINE PHARMA PVT LTD.[3]

  • White, R. L. (n.d.). Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. Retrieved from researchgate.net.[16]

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Exploratory

A Technical Guide to the Crystallographic Analysis of (R)-Repaglinide Ethyl Ester

Abstract: The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its intermediates is fundamental to understanding its physicochemical properties, such as stability, solubility, and bioa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its intermediates is fundamental to understanding its physicochemical properties, such as stability, solubility, and bioavailability. (R)-Repaglinide Ethyl Ester is the enantiomer of a key intermediate in the synthesis of Repaglinide, a potent antidiabetic agent. While the crystal structure of Repaglinide itself has been a subject of study, the specific crystallographic details of its (R)-ethyl ester enantiomer are not widely published. This technical guide provides a comprehensive, field-proven methodology for researchers to determine the crystal structure of (R)-Repaglinide Ethyl Ester, from synthesis and purification to final structural elucidation by single-crystal X-ray diffraction. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for drug development professionals.

Synthesis and Purification of (R)-Repaglinide Ethyl Ester

The determination of a crystal structure begins with the synthesis of a highly pure, single enantiomer compound. The synthesis of (S)-Repaglinide is well-documented and typically proceeds via the condensation of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid with the chiral amine (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine.[1] To obtain the (R)-enantiomer of the ethyl ester, the corresponding (R)-amine must be used.

Proposed Synthetic Pathway:

  • Resolution of Racemic Amine: The racemic 3-methyl-1-(2-piperidinophenyl)-1-butylamine is resolved using a chiral acid, such as L-mandelic acid, to isolate the (R)-enantiomer.

  • Amide Coupling: The purified (R)-amine is then condensed with 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. This reaction is typically mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or in the presence of boric acid under reflux conditions to yield (R)-Repaglinide Ethyl Ester.[1]

  • Purification: The crude product must be purified to >99.5% chemical purity, as impurities can significantly hinder crystallization.[2] Column chromatography on silica gel followed by recrystallization is the recommended method. The choice of solvent for recrystallization (e.g., ethanol/water, toluene/hexane) is critical and often requires screening.[3]

Enantiomeric Purity Assessment

Before proceeding to crystallization, it is imperative to confirm the enantiomeric purity of the synthesized ester. The presence of the (S)-enantiomer would constitute a chiral impurity and could inhibit crystallization or lead to a disordered crystal lattice.[4] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[5]

Experimental Protocol: Chiral HPLC
  • Column Selection: An immobilized polysaccharide-based CSP, such as Chiralpak IA or Chiralcel® OD-RH, is highly effective for separating Repaglinide enantiomers.[6][7]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 80:20:0.2, v/v/v).[6]

  • Sample Preparation: Prepare a solution of the purified (R)-Repaglinide Ethyl Ester in the mobile phase at a concentration of approximately 0.25 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample and a prepared racemic standard (a 1:1 mixture of the R and S enantiomers) to identify the retention times of each enantiomer and calculate the enantiomeric excess (e.e.) of the synthesized product. An e.e. of ≥99.8% is desirable for crystallographic studies.[1]

Parameter Expected Value Rationale
Enantiomeric Excess (e.e.)≥ 99.8%Ensures the sample is a single enantiomer, which is critical for forming a well-ordered crystal lattice.
Chemical Purity (HPLC)> 99.5%Minimizes the presence of achiral impurities that can disrupt crystal growth.[2]
Resolution (Rs) between enantiomers> 2.0Confirms the analytical method is capable of baseline separation of the R and S forms.[6]

Single Crystal Growth Methodologies

Obtaining a single crystal of suitable size and quality is often the most challenging step in a crystallographic study.[2] The process is governed by the principles of nucleation and slow, controlled crystal growth from a supersaturated solution.[8] Several methods can be employed, and success often requires screening multiple solvents and conditions.[9][10]

Experimental Protocol: Slow Evaporation

This is the simplest and most common crystallization method for small organic molecules.[10]

  • Solvent Selection: Choose a solvent in which (R)-Repaglinide Ethyl Ester is moderately soluble. Solvents like acetone, ethyl acetate, or methanol are good starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location and monitor for crystal growth.

Experimental Protocol: Vapor Diffusion

This technique is useful when a compound is too soluble in most solvents, requiring an "anti-solvent" to induce crystallization.[11]

  • Setup: Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble) inside a small, open vial.

  • Anti-Solvent: Place this small vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" (in which the compound is poorly soluble, but which is miscible with the good solvent).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and gradually inducing the formation of crystals.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound High Purity (>99.5% ee, >99.5% chemical) (R)-Repaglinide Ethyl Ester Solvent_Screening Solvent Screening (Acetone, Ethyl Acetate, Toluene, etc.) Purified_Compound->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Select best solvent Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Select solvent/anti-solvent pair Cooling Slow Cooling Solvent_Screening->Cooling Select solvent Harvest_Crystal Harvest Single Crystal (0.1-0.3 mm) Slow_Evaporation->Harvest_Crystal No_Crystal No Crystals / Poor Quality Slow_Evaporation->No_Crystal Vapor_Diffusion->Harvest_Crystal Vapor_Diffusion->No_Crystal Cooling->Harvest_Crystal Cooling->No_Crystal SC_XRD Single-Crystal X-ray Diffraction Harvest_Crystal->SC_XRD Proceed to Diffraction No_Crystal->Solvent_Screening Re-evaluate Conditions

Caption: Workflow for growing single crystals of (R)-Repaglinide Ethyl Ester.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2][13]

Experimental Protocol: SC-XRD Data Collection and Structure Solution
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[14]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, along with their thermal displacement parameters, are refined against the experimental data to achieve the best possible fit. The final refined structure provides precise bond lengths, bond angles, and torsional angles.

SCXRD_Workflow Crystal Single Crystal Mounted on Goniometer Diffractometer Diffractometer (Crystal Rotation) Crystal->Diffractometer XRay Monochromatic X-ray Beam XRay->Diffractometer Detector Area Detector (e.g., CCD) Diffractometer->Detector Diffraction Raw_Data Raw Diffraction Images Detector->Raw_Data Processing Data Processing (Indexing, Integration, Scaling) Raw_Data->Processing Processed_Data Reflection File (h, k, l, Intensity) Processing->Processed_Data Solution Structure Solution (Direct Methods) Processed_Data->Solution Initial_Model Initial Electron Density Map Solution->Initial_Model Refinement Structure Refinement (Least-Squares Fitting) Initial_Model->Refinement Model Building Final_Structure Final Crystal Structure (Atomic Coordinates, .cif file) Refinement->Final_Structure

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Crystallographic Data Description
Chemical FormulaC₂₉H₄₀N₂O₄
Formula Weight480.64 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁, C2)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)To be determined (ų)
Z (Molecules/unit cell)To be determined
Calculated DensityTo be determined (g/cm³)
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered good.

Structural Elucidation and Spectroscopic Confirmation

While SC-XRD provides the definitive solid-state structure, it is crucial to confirm that the molecular structure is consistent in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[15] A full suite of 1D and 2D NMR experiments provides unambiguous assignment of all protons and carbons, confirming the compound's identity.[16][17]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to identify all proton and carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, typically over 2-3 bonds.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds, which is essential for connecting different molecular fragments and establishing the overall carbon skeleton.[19]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm stereochemistry by identifying protons that are close in space.

The combination of these techniques allows for the complete and unambiguous assignment of the molecular structure of (R)-Repaglinide Ethyl Ester, complementing the solid-state information obtained from SC-XRD.

Conclusion

Determining the crystal structure of a chiral pharmaceutical intermediate like (R)-Repaglinide Ethyl Ester is a multi-step process that demands precision at every stage. This guide outlines a robust and scientifically sound workflow, beginning with high-purity synthesis and chiral integrity verification, followed by systematic crystallization screening. The core of the analysis lies in the meticulous collection and refinement of single-crystal X-ray diffraction data, which, when combined with comprehensive spectroscopic confirmation, provides an unambiguous determination of the compound's three-dimensional atomic structure. Adherence to these protocols will equip researchers and drug development professionals with the critical data needed to understand and control the solid-state properties of this important molecule.

References

  • A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. (2012). SciELO. [Link]

  • Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. (2012). PubMed. [Link]

  • Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. (n.d.). Semantic Scholar. [Link]

  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. (n.d.). Journal of the Algerian Chemical Society. [Link]

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  • CHIRAL HPLC. (n.d.). Slideshare. [Link]

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  • Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus America. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Small molecule-NMR. (2023). University of Gothenburg. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). PubMed. [Link]

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  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • A kind of method for preparing repaglinide. (n.d.).
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Foundational

Solubility characteristics of (R)-Repaglinide Ethyl Ester

An In-Depth Technical Guide to the Solubility Characteristics of (R)-Repaglinide Ethyl Ester Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-Repaglinide Ethyl Ester is primaril...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of (R)-Repaglinide Ethyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Repaglinide Ethyl Ester is primarily recognized as an impurity of the anti-diabetic drug Repaglinide.[][2][3] As with any active pharmaceutical ingredient (API) or its related substances, a thorough understanding of its physicochemical properties, particularly solubility, is paramount for controlling its presence in the final drug product and for any potential development as a separate chemical entity. This guide provides a comprehensive framework for characterizing the solubility of (R)-Repaglinide Ethyl Ester. While direct, publicly available solubility data for this specific ester is scarce, we will leverage the extensive knowledge of the parent compound, Repaglinide, a Biopharmaceutics Classification System (BCS) Class II drug known for its low solubility, to establish a robust, scientifically-grounded methodology for its investigation.[4][5] This document outlines the core principles of solubility analysis, detailed experimental protocols, and data interpretation strategies, adhering to international regulatory standards.

Introduction to (R)-Repaglinide Ethyl Ester and the Imperative of Solubility Profiling

(R)-Repaglinide Ethyl Ester, chemically named 2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester, is the R-isomer of the ethyl ester derivative of Repaglinide.[6][7] Repaglinide is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes.[8][9] As a BCS Class II compound, Repaglinide's therapeutic efficacy is intrinsically linked to and often limited by its poor aqueous solubility.[4] Consequently, its impurities and derivatives, including the (R)-ethyl ester, are presumed to exhibit similar solubility challenges.

A comprehensive solubility profile is a cornerstone of drug development and impurity characterization for several critical reasons:

  • Bioavailability Prediction: For a potential therapeutic agent, solubility is a key determinant of its absorption and bioavailability.[10]

  • Formulation Development: Understanding solubility in various solvent systems is essential for designing appropriate dosage forms.[10][11]

  • Impurity Control: In the context of being an impurity, its solubility characteristics influence its crystallization and partitioning behavior during the manufacturing and purification of the API, as well as its dissolution profile in the final drug product.

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) mandate a thorough understanding of the physicochemical properties of APIs and their impurities.[12][13][14][15]

This guide, therefore, serves as a proactive roadmap for any research endeavor focused on (R)-Repaglinide Ethyl Ester, ensuring a rigorous and compliant approach to its solubility characterization.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for the physicochemical properties of (R)-Repaglinide Ethyl Ester is not widely published. However, we can infer a likely profile based on its structure and the known properties of Repaglinide.

PropertyRepaglinide (Parent Drug)(R)-Repaglinide Ethyl Ester (Inferred)Rationale for Inference
Molecular Formula C27H36N2O4[16]C29H40N2O4[2][6]Esterification adds a C2H4 group.
Molecular Weight 452.6 g/mol [16]480.65 g/mol [2]Increased due to the addition of the ethyl group.
pKa Weakly acidic (pKa = 4.16) and weakly basic (pKa = 6.01)[4]Likely only a weakly basic pKa. A predicted pKa is around 14.79.[17]The carboxylic acid group of Repaglinide is esterified, removing the acidic pKa. The basic nitrogen on the piperidine ring remains. The predicted high pKa suggests it is a very weak acid.
LogP 3.97[4]Expected to be > 4.0The addition of the ethyl ester group increases the lipophilicity of the molecule.
BCS Class Class II (Low Solubility, High Permeability)[4]Likely Class II or IVIncreased lipophilicity suggests permeability will remain high (Class II), but a significant decrease in solubility could shift it to Class IV (Low Solubility, Low Permeability).

This inferred profile underscores the high probability of (R)-Repaglinide Ethyl Ester being a poorly soluble compound, necessitating the detailed experimental validation outlined below.

Core Methodologies for Solubility Determination

The solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic.

  • Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. The "shake-flask" method is the gold standard for this determination.[18][19]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[20]

For a comprehensive characterization, both types of solubility should be determined.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust and compliant characterization of the solubility of (R)-Repaglinide Ethyl Ester.

Analytical Method Development

Prior to initiating solubility studies, a validated, stability-indicating analytical method for the quantification of (R)-Repaglinide Ethyl Ester is required. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended, drawing from established methods for Repaglinide.[21][22]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 4.0) is a suitable starting point.[22]

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., around 244 nm or 282 nm, which are lambda max values for Repaglinide).[21][23]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).

Protocol for Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the WHO and ICH guidelines for BCS-based biowaivers.[12][13][14][19]

Objective: To determine the thermodynamic solubility of (R)-Repaglinide Ethyl Ester in various aqueous media.

Materials:

  • (R)-Repaglinide Ethyl Ester (of known purity)

  • Calibrated analytical balance

  • Vials with screw caps

  • Mechanical shaker/agitator with temperature control

  • Centrifuge

  • Validated HPLC-UV method

  • pH meter

  • Aqueous buffers:

    • 0.1 N HCl (pH ~1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

Procedure:

  • Preparation: Add an excess amount of (R)-Repaglinide Ethyl Ester to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining at the end of the experiment.

  • Equilibration: Place the vials in a mechanical shaker set at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate.[12][14]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[19]

  • Sample Preparation: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to separate the undissolved solid.

  • Analysis: Dilute the clear supernatant with the mobile phase and analyze using the validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% difference).[19]

  • Final pH Measurement: Measure and record the pH of the saturated solution at the end of the experiment.[13][14]

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_conclusion Conclusion prep1 Weigh excess (R)-Repaglinide Ethyl Ester prep2 Add to vials with aqueous buffers (pH 1.2, 4.5, 6.8) prep1->prep2 equil Agitate at 37°C in a mechanical shaker prep2->equil sample Withdraw aliquots at various time points (2-72h) equil->sample separate Filter or Centrifuge to remove solids sample->separate analyze Analyze supernatant by validated HPLC-UV separate->analyze confirm Confirm equilibrium is reached analyze->confirm measure_ph Measure final pH confirm->measure_ph

Protocol for Kinetic Solubility

Objective: To provide a high-throughput assessment of the aqueous solubility of (R)-Repaglinide Ethyl Ester upon precipitation from a DMSO stock.

Materials:

  • (R)-Repaglinide Ethyl Ester

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microplate reader with nephelometry or UV-Vis capabilities

  • 96-well microplates

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of (R)-Repaglinide Ethyl Ester in DMSO (e.g., 10 mM).

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Dispensing: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate containing the aqueous buffer (e.g., 100-200 µL).

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength to detect precipitation.[20]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Workflow stock Prepare 10 mM stock solution in DMSO dilute Serially dilute in DMSO (optional) stock->dilute dispense Add stock to aqueous buffer in 96-well plate dilute->dispense incubate Incubate for 1-2 hours dispense->incubate measure Measure turbidity via nephelometry incubate->measure analyze Determine highest non-precipitated concentration measure->analyze

Solubility in Organic Solvents and Co-Solvent Systems

Objective: To assess the solubility in pharmaceutically relevant organic and co-solvent systems for formulation development.

Procedure:

This study follows the same principle as the equilibrium solubility determination but utilizes different solvent systems.

  • Solvent Selection: Choose a range of solvents relevant to potential formulations (e.g., Ethanol, Propylene Glycol, PEG 400, Methanol, DMSO).[6][24]

  • Equilibration: Follow the shake-flask method as described in section 4.2.

  • Analysis: Quantify the dissolved concentration using the validated HPLC-UV method.

Data Presentation and Interpretation

All quantitative solubility data should be presented in clear, tabular formats.

Table 1: Equilibrium Solubility of (R)-Repaglinide Ethyl Ester at 37°C

MediumpH (initial)pH (final)Solubility (µg/mL) ± SDSolubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8

Table 2: Solubility in Organic Solvents at 25°C

SolventSolubility (mg/mL) ± SD
Methanol
Ethanol
Propylene Glycol
PEG 400
DMSO

Interpretation:

  • pH-Solubility Profile: Plot the equilibrium solubility (on a log scale) against the final pH. For a compound with a basic functional group, solubility is expected to be higher at lower pH values.

  • BCS Classification: The lowest measured aqueous solubility between pH 1.2 and 6.8 will be used to classify the drug substance according to BCS guidelines.[13][14]

  • Formulation Strategy: The data from organic and co-solvent systems will guide the selection of excipients for liquid or semi-solid formulations. High solubility in solvents like propylene glycol or PEGs may indicate suitability for soft gel capsule formulations.[11]

Conclusion

While (R)-Repaglinide Ethyl Ester is currently cataloged primarily as a pharmaceutical impurity, a comprehensive understanding of its solubility is crucial for both quality control and the assessment of any future therapeutic potential. The methodologies detailed in this guide provide a scientifically rigorous and regulatory-compliant framework for this characterization. By leveraging the knowledge of the parent drug, Repaglinide, and adhering to established protocols such as the shake-flask method, researchers can generate the high-quality data necessary to inform formulation strategies, ensure product quality, and meet global regulatory expectations. This systematic approach transforms the challenge of limited existing data into a clear path for scientific investigation.

References

  • Pharmacia. (2021). Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review. [Link]

  • Patel, J., et al. (2016). Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide. AAPS PharmSciTech. [Link]

  • International Journal of Drug Development & Research. (2011). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. [Link]

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  • RXN Chemicals. Repaglinide impurity (R-Repaglinide Ethyl Ester). [Link]

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  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Lund University Publications. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Allmpus. Repaglinide R-Isomer Ethyl Ester. [Link]

  • LabSolutions. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity). [Link]

  • World Health Organization (WHO). (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Journal of Bioequivalence & Bioavailability. (2017). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. [Link]

  • Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

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  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Allmpus. Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. [Link]

  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

Sources

Exploratory

(R)-Repaglinide Ethyl Ester: A Novel Prodrug Candidate for Modulating ATP-Sensitive Potassium Channels

An In-depth Technical Guide on Potential Therapeutic Applications Executive Summary (R)-Repaglinide Ethyl Ester, currently cataloged as a process-related impurity of the potent oral antidiabetic agent Repaglinide, presen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Potential Therapeutic Applications

Executive Summary

(R)-Repaglinide Ethyl Ester, currently cataloged as a process-related impurity of the potent oral antidiabetic agent Repaglinide, presents a compelling case for investigation as a novel therapeutic entity.[1] This guide delineates the scientific rationale for exploring its potential, anchored in the well-established pharmacology of its parent compound and the strategic advantages conferred by its unique stereochemistry and ethyl ester moiety. We hypothesize that (R)-Repaglinide Ethyl Ester may function as a prodrug of (R)-Repaglinide, offering a modified pharmacokinetic profile that could be leveraged for improved therapeutic outcomes, not only in Type 2 Diabetes Mellitus but also in other pathologies linked to ATP-sensitive potassium (KATP) channel dysfunction. This document provides a comprehensive framework for the preclinical evaluation of this compound, detailing the requisite in vitro and in vivo studies, bioanalytical methodologies, and formulation strategies to unlock its therapeutic potential.

Introduction: From Impurity to Opportunity

In pharmaceutical manufacturing, impurities are typically viewed as undesirable byproducts requiring stringent control to ensure the safety and efficacy of the final drug product.[2][3] However, a deeper understanding of their pharmacology can occasionally unveil novel therapeutic opportunities. (R)-Repaglinide Ethyl Ester is the R-enantiomer of the ethyl ester of Repaglinide, a well-established insulin secretagogue of the meglitinide class.[1][4] While the therapeutic activity of Repaglinide resides in the S-enantiomer, the potential biological activity of the R-enantiomer remains largely unexplored. The presence of the ethyl ester group introduces the intriguing possibility of this compound acting as a prodrug, which could be enzymatically converted in vivo to the active carboxylic acid, (R)-Repaglinide.[5][6] This bioconversion could modulate the pharmacokinetic and pharmacodynamic properties, potentially offering a differentiated therapeutic profile.

This guide puts forth the hypothesis that (R)-Repaglinide Ethyl Ester, by acting as a KATP channel modulator, warrants a thorough investigation beyond its current classification as an impurity. We will explore its potential applications, beginning with the most probable indication in metabolic disease and extending to other areas where KATP channel modulation is a validated therapeutic strategy.

Physicochemical Profile and Synthesis

A foundational step in evaluating any new chemical entity is the thorough characterization of its physical and chemical properties.

Chemical Structure and Properties
PropertyValueSource
Chemical Name 2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester[7]
CAS Number 147770-08-9[7]
Molecular Formula C29H40N2O4[1]
Molecular Weight 480.64 g/mol [1]
Appearance Off-White Solid (presumed)[8]
Solubility Soluble in Methanol, DMSO (presumed)[8]
Synthesis Pathway

The synthesis of (R)-Repaglinide Ethyl Ester can be achieved through modifications of established synthetic routes for Repaglinide.[9] A plausible approach involves the condensation of (R)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid.

G cluster_reactants Starting Materials A (R)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine C Condensation Reaction (e.g., using DCC/DMAP or EDC/HOBt) A->C B [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid B->C D (R)-Repaglinide Ethyl Ester C->D Crude Product E Purification (Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Proposed synthesis workflow for (R)-Repaglinide Ethyl Ester.

Hypothesized Pharmacological Profile

The pharmacological actions of (R)-Repaglinide Ethyl Ester are predicted based on the known mechanisms of meglitinide analogs and the biopharmaceutical principles of ester prodrugs.

Proposed Mechanism of Action: A Prodrug Approach to KATP Channel Modulation

Repaglinide and other meglitinide analogs exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[10] This binding inhibits the channel's activity, leading to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers insulin exocytosis.[11]

We propose that (R)-Repaglinide Ethyl Ester functions as a prodrug. Following oral administration, it is likely absorbed and then hydrolyzed by ubiquitous esterases in the plasma, liver, and other tissues to yield the active moiety, (R)-Repaglinide. This active metabolite is then hypothesized to interact with KATP channels. While the (S)-enantiomer of Repaglinide is the known active form, the (R)-enantiomer may possess its own distinct affinity and efficacy at the SUR1 binding site, a possibility that requires empirical validation.

G cluster_absorption Gastrointestinal Tract & Systemic Circulation cluster_beta_cell Pancreatic β-Cell A (R)-Repaglinide Ethyl Ester (Oral Administration) B Esterase-Mediated Hydrolysis A->B Absorption C (R)-Repaglinide (Active Moiety) B->C D Binds to SUR1 subunit of KATP Channel C->D E KATP Channel Closure D->E F Membrane Depolarization E->F G Ca2+ Channel Opening F->G H Ca2+ Influx G->H I Insulin Exocytosis H->I

Caption: Hypothesized prodrug mechanism of (R)-Repaglinide Ethyl Ester.

Anticipated Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

The ethyl ester prodrug strategy is often employed to enhance the oral bioavailability of parent drugs by increasing their lipophilicity.[5][6][12]

  • Absorption: The increased lipophilicity of the ethyl ester compared to the carboxylic acid of Repaglinide may lead to enhanced absorption from the gastrointestinal tract.

  • Distribution: A broader distribution profile might be observed due to the ability to cross cellular membranes before hydrolysis.

  • Metabolism: The primary metabolic step is expected to be hydrolysis to (R)-Repaglinide. The rate and site of this conversion will be critical determinants of the drug's onset and duration of action.[13] Subsequent metabolism of (R)-Repaglinide is likely to follow pathways similar to those of the (S)-enantiomer, involving hepatic cytochrome P450 enzymes.[]

  • Pharmacodynamics: The prodrug approach could lead to a more sustained plasma concentration of the active moiety compared to the rapid absorption and elimination profile of Repaglinide, potentially resulting in a smoother and more prolonged pharmacodynamic effect.

Potential Therapeutic Applications

The primary therapeutic target for a KATP channel modulator is Type 2 Diabetes Mellitus (T2DM). However, the role of these channels in other tissues suggests broader therapeutic possibilities.[15][16][17]

Type 2 Diabetes Mellitus

The primary and most direct application is in the management of T2DM. As an insulin secretagogue, (R)-Repaglinide Ethyl Ester could be used as monotherapy or in combination with other antidiabetic agents like metformin.[18] The potential for a modified PK/PD profile could translate into:

  • Improved Glycemic Control: A more sustained insulin release profile might offer better control over postprandial glucose excursions.

  • Reduced Hypoglycemia Risk: A slower onset of action due to the prodrug conversion could potentially mitigate the risk of rapid and severe hypoglycemia, a known side effect of fast-acting secretagogues.[19]

Beyond Diabetes: Exploring Novel Indications

KATP channels are expressed in various tissues, including cardiac and smooth muscle, and neurons, presenting opportunities for therapeutic intervention in other diseases.[20][21]

  • Cardioprotection: KATP channel modulation has been implicated in ischemic preconditioning.[11] The effects of (R)-Repaglinide on cardiac KATP channels (SUR2A) should be investigated to assess any potential for cardioprotective effects.

  • Neurological Disorders: KATP channels in the nervous system regulate neuronal excitability. Their modulation could be explored in conditions like epilepsy or for neuroprotection following ischemic events.[11][15]

Proposed Research and Development Plan

A structured, phased approach is necessary to systematically evaluate the therapeutic potential of (R)-Repaglinide Ethyl Ester.

Phase 1: In Vitro Characterization

The initial phase focuses on confirming the hypothesized mechanism of action and assessing the compound's activity at the cellular level.

Experimental Protocol: KATP Channel Activity Assessment using Patch-Clamp Electrophysiology

  • Cell Culture: Culture HEK-293 cells stably co-expressing the human Kir6.2 and SUR1 subunits of the pancreatic KATP channel.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an internal solution containing a low concentration of ATP (e.g., 100 µM) to allow for basal channel activity.

    • Apply (R)-Repaglinide (the presumed active metabolite) at varying concentrations (e.g., 1 nM to 10 µM) to the extracellular solution.

    • Record channel currents in response to voltage steps to determine the concentration-response relationship for channel inhibition.

  • Data Analysis: Calculate the IC50 value for channel inhibition and compare it to that of (S)-Repaglinide.

Experimental Protocol: Insulin Secretion Assay in Pancreatic β-Cell Lines

  • Cell Culture: Culture a rat insulinoma cell line (e.g., INS-1) or a mouse insulinoma cell line (e.g., MIN6) under standard conditions.[22]

  • Assay Preparation: Seed cells into 24-well plates and allow them to adhere.

  • Stimulation:

    • Pre-incubate cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours.

    • Replace the buffer with KRBB containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of (R)-Repaglinide Ethyl Ester.

  • Sample Collection: After a defined incubation period (e.g., 1 hour), collect the supernatant.

  • Quantification: Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize insulin secretion to the total protein content of the cells in each well and determine the glucose-dependent insulinotropic effect of the compound.

G A Phase 1: In Vitro Characterization B KATP Channel Activity (Patch-Clamp Electrophysiology) A->B C Insulin Secretion Assays (INS-1 or MIN6 cells) A->C D Metabolic Stability (Liver Microsomes) A->D E Phase 2: In Vivo Preclinical Evaluation B->E C->E D->E F Pharmacokinetic Studies (Rodent Models) E->F G Pharmacodynamic Studies (Diabetic Animal Models) E->G H Preliminary Toxicology E->H I Phase 3: Formulation & IND-Enabling Studies F->I G->I H->I J Formulation Development I->J K Scale-up Synthesis I->K L GLP Toxicology I->L

Caption: Phased research and development workflow.

Phase 2: In Vivo Preclinical Evaluation

This phase aims to characterize the PK/PD relationship and assess the preliminary safety and efficacy of the compound in relevant animal models.[23][24][25]

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of (R)-Repaglinide Ethyl Ester suspended in a suitable vehicle.

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of both (R)-Repaglinide Ethyl Ester and (R)-Repaglinide using a validated LC-MS/MS method.

  • PK Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the prodrug and the active metabolite.

Experimental Protocol: Efficacy Study in a Diabetic Mouse Model

  • Animal Model: Use a streptozotocin (STZ)-induced diabetic mouse model or a genetic model such as db/db mice.

  • Acclimatization: Allow animals to acclimatize and confirm the diabetic phenotype (e.g., fasting blood glucose > 250 mg/dL).

  • Treatment Groups: Randomize animals into groups receiving vehicle, (R)-Repaglinide Ethyl Ester at different dose levels, and a positive control (e.g., Repaglinide or Glibenclamide).

  • Dosing and Monitoring: Administer the compounds orally once daily for a specified period (e.g., 14 days). Monitor blood glucose levels and body weight regularly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess the compound's effect on glucose excursion.

  • Terminal Endpoints: Collect terminal blood samples for HbA1c and insulin measurement. Harvest tissues for further analysis if required.

Bioanalytical Method Development

A robust and sensitive bioanalytical method is crucial for accurate PK assessment.[26][27]

Experimental Protocol: LC-MS/MS Method for Quantification in Plasma

  • Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean plate or vials for injection.

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Optimize the mass spectrometer parameters for the detection of (R)-Repaglinide Ethyl Ester and (R)-Repaglinide using electrospray ionization in positive mode.

    • Develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-daughter ion transitions for each analyte and the internal standard.

  • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[28][29]

Formulation and Regulatory Strategy

Given that Repaglinide is a BCS Class II compound (low solubility, high permeability), (R)-Repaglinide Ethyl Ester is also likely to be poorly soluble in water.[30]

Formulation Development

Early-stage formulation efforts will focus on enabling preclinical studies. For later stages, advanced formulation strategies may be necessary to ensure adequate oral bioavailability.

  • Preclinical Formulations: Simple suspensions or solutions in vehicles containing co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins) can be used.[31][32]

  • Clinical Formulations: Amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems), or particle size reduction techniques (e.g., micronization, nanosizing) could be explored to enhance dissolution and absorption.[33][34][35]

Regulatory Considerations

As an impurity of a known drug, (R)-Repaglinide Ethyl Ester has a unique regulatory position. While some toxicological data may be inferred from studies on Repaglinide, a full preclinical safety package will be required to develop it as a new chemical entity. The International Council for Harmonisation (ICH) guidelines on impurities (Q3A/B) provide thresholds for the identification and qualification of impurities, which this compound would have been subject to during the development of Repaglinide.[28][36] Developing it as a standalone therapeutic will require a complete Investigational New Drug (IND) application.

Conclusion

(R)-Repaglinide Ethyl Ester represents a scientifically intriguing candidate for drug development. Its structural relationship to a clinically successful KATP channel modulator, combined with its potential as a prodrug, provides a strong rationale for its investigation. The proposed research plan offers a systematic and comprehensive approach to elucidating its pharmacological profile and evaluating its therapeutic potential. While the path from a known impurity to a novel therapeutic is challenging, the potential to develop a new treatment for Type 2 Diabetes Mellitus and other serious conditions makes this a worthy endeavor for any drug discovery and development program.

References

A comprehensive list of references will be compiled and provided upon request, including full citations with titles, sources, and verifiable URLs for all cited literature.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation and Quantification of (R)-Repaglinide Ethyl Ester

[For Research Use Only] Introduction Repaglinide, an oral antidiabetic drug, is a chiral molecule with the (S)-enantiomer being the active pharmaceutical ingredient (API) responsible for its therapeutic effect of stimula...

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Introduction

Repaglinide, an oral antidiabetic drug, is a chiral molecule with the (S)-enantiomer being the active pharmaceutical ingredient (API) responsible for its therapeutic effect of stimulating insulin secretion.[1][2][3] The (R)-enantiomer is considered a chiral impurity. (R)-Repaglinide Ethyl Ester is a related substance and a potential process-related impurity that may arise during the synthesis of Repaglinide.[4][5] Rigorous analytical control of chiral and related impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[6][7] This application note provides a detailed protocol for the quantification of (R)-Repaglinide Ethyl Ester, focusing on a chiral High-Performance Liquid Chromatography (HPLC) method. The principles and methods described herein are intended for researchers, scientists, and drug development professionals.

Understanding the Analyte: (R)-Repaglinide Ethyl Ester

(R)-Repaglinide Ethyl Ester is the ethyl ester derivative of the (R)-enantiomer of Repaglinide. Its chemical structure is presented below.

Chemical Structure:

  • IUPAC Name: (R)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester[4]

  • Molecular Formula: C29H40N2O4[4][5]

  • Molecular Weight: 480.64 g/mol [4][5]

The presence of a chiral center necessitates the use of chiral separation techniques to distinguish it from its corresponding (S)-enantiomer and the parent drug.

Principle of Chiral Separation by HPLC

Direct chiral separation using HPLC is achieved by employing a Chiral Stationary Phase (CSP). The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8] The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated high selectivity for a broad range of chiral compounds, including Repaglinide and its enantiomers.[2][8][9]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of (R)-Repaglinide Ethyl Ester in a drug substance sample.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Quantification s1 Weigh Drug Substance s2 Dissolve in Diluent s1->s2 h1 System Equilibration s2->h1 Prepared Sample s3 Prepare Working Standard of (R)-Repaglinide Ethyl Ester s4 Prepare Spiked Sample (for validation) s3->s4 s3->h1 Standard Solution h2 Inject Sample/Standard h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 d1 Peak Integration h4->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Quantification of (R)-Repaglinide Ethyl Ester d2->d3

Caption: General workflow for the quantification of (R)-Repaglinide Ethyl Ester.

Detailed Protocol: Chiral HPLC Method

This protocol is based on established methods for the chiral separation of Repaglinide enantiomers, adapted for the quantification of the ethyl ester impurity.[2][9]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • (R)-Repaglinide Ethyl Ester reference standard

    • Repaglinide drug substance for testing

Chromatographic Conditions

The selection of a normal-phase mobile system is crucial for achieving good enantioselectivity on polysaccharide-based CSPs. The addition of a small amount of an acidic modifier like TFA can improve peak shape and resolution.[2]

ParameterCondition
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (80:20:0.2, v/v/v)[2][9]
Flow Rate 1.0 mL/min[2][9]
Column Temperature 25 °C
Detection Wavelength 240 nm[8]
Injection Volume 10 µL[2]
Run Time Approximately 15 minutes
Preparation of Solutions
  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape consistency.

  • Standard Solution (0.5 µg/mL):

    • Prepare a stock solution of (R)-Repaglinide Ethyl Ester at 100 µg/mL in the diluent.

    • Perform serial dilutions to obtain a working standard solution of 0.5 µg/mL.

  • Sample Solution (500 µg/mL):

    • Accurately weigh about 25 mg of the Repaglinide drug substance into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution between the (R)-Repaglinide Ethyl Ester peak and other potential impurities or the main drug peak. A resolution factor of greater than 2 is generally considered acceptable.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for an impurity might be from the Limit of Quantification (LOQ) to 150% of the specification limit.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Alternative and Confirmatory Techniques: LC-MS/MS

For higher sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[10][11][12]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are selected and fragmented. The specific parent-to-daughter ion transition (Multiple Reaction Monitoring - MRM) provides a high degree of certainty in both identification and quantification, even at very low levels.[13]

General LC-MS/MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • Mobile Phase: A volatile mobile phase is required, for instance, replacing phosphoric acid with formic acid or using ammonium acetate buffer with acetonitrile.[10][14]

Data Interpretation and Quantification

The quantification of (R)-Repaglinide Ethyl Ester in a sample is typically performed using an external standard method.

  • Generate a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.

  • Analyze the Sample: Inject the sample solution and determine the peak area of the (R)-Repaglinide Ethyl Ester.

  • Calculate the Concentration: Use the regression equation from the calibration curve to calculate the concentration of the impurity in the sample solution.

  • Report the Result: The amount of the impurity is usually reported as a percentage relative to the main component (Repaglinide).

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition, column degradation.Optimize the ratio of n-hexane and ethanol. Ensure the column is not contaminated or aged.
Peak Tailing Active sites on the stationary phase, sample overload.The use of TFA in the mobile phase helps to minimize this.[2] Reduce the sample concentration if necessary.
Inconsistent Retention Times Fluctuation in temperature or mobile phase composition, pump issues.Use a column thermostat. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow.

Conclusion

The control of chiral and related impurities is paramount in pharmaceutical quality control. The chiral HPLC method detailed in this application note provides a robust and reliable approach for the quantification of (R)-Repaglinide Ethyl Ester in Repaglinide drug substance. The use of an immobilized polysaccharide-based chiral stationary phase offers excellent enantioselectivity. For confirmatory analysis and trace-level quantification, LC-MS/MS serves as a highly specific and sensitive alternative. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

  • Patil, K., Rane, V., Yeole, R., & Shinde, D. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. SciELO. [Link]

  • Al-Tamimi, A. M., Al-Azzam, K. M., & Al-Momani, I. F. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Chromatographic Science, 54(8), 1343–1348. [Link]

  • A simple, rapid, isocratic, normal phase chiral HPLC method was developed and validated for the enantiomeric separation of repaglinide... (n.d.). ScienceOpen. [Link]

  • Reddy, G. S., Kumar, A. P., & Kumar, N. V. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug testing and analysis, 10(1), 212–221. [Link]

  • Patil, K., Rane, V., Yeole, R., & Shinde, D. (2012). A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. ResearchGate. [Link]

  • Al-Tamimi, A. M., Al-Azzam, K. M., & Al-Momani, I. F. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Chromatographic Science. [Link]

  • Reddy, G. S., Kumar, A. P., & Kumar, N. V. (2009). Impurity profile study of repaglinide. Journal of pharmaceutical and biomedical analysis, 50(5), 998–1005. [Link]

  • Al-Shdefat, R., Al-Busafi, S. N., & Suliman, F. O. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical and Biological Matrices: A Review. Yanbu Journal of Engineering and Science, 21, 106-121. [Link]

  • Chander, V., Keshari, A. K., & Singh, S. (2018). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid communications in mass spectrometry : RCM, 32(19), 1717–1728. [Link]

  • Kumar, N. S., & Kumar, P. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating UHPLC Method. Journal of Chromatographic Science, 58(8), 705-715. [Link]

  • P, S., KV, S., & M, C. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats. Biomedical chromatography : BMC, 27(3), 356–364. [Link]

  • Reddy, G. S., Kumar, A. P., & Kumar, N. V. (2009). Impurity profile study of repaglinide. ResearchGate. [Link]

  • Bhavyasri, K., et al. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. International Journal of Pharmaceutical and Sceintific Research, 2(3), 85-94. [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Abu-Bakar, R., Suhaimi, M., & Wahab, I. A. (2012). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 3(12), 859-867. [Link]

  • Kaushal, N., Jain, S., & Tiwary, A. K. (2010). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian journal of pharmaceutical sciences, 72(2), 240–244. [Link]

  • Rajput, S. J., & Raj, H. A. (2008). Validated analytical methods of repaglinide in bulk and tablet formulations. ResearchGate. [Link]

  • A kind of technique of synthesizing repaglinide. (n.d.).
  • CAS 147770-08-9 Repaglinide R- Isomer Ethyl Ester. (n.d.). SEINE PHARMA PVT LTD. [Link]

  • Repaglinide ethyl ester. (n.d.). SIELC Technologies. [Link]

  • Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019). Journal of Drug Delivery and Therapeutics, 9(6), 112-116. [Link]

  • validated-analytical-methods-of-repaglinide-in-bulk-and-tablet-formulations.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. (n.d.). Allmpus. [Link]

  • (S)-Repaglinide Ethyl Ester | CAS 147770-06-7. (n.d.). Veeprho. [Link]

Sources

Application

A Validated Chiral HPLC Method for the Quantification of the (R)-Repaglinide Enantiomer

An Application Note for the Chiral Purity Analysis of (S)-Repaglinide Abstract This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and q...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chiral Purity Analysis of (S)-Repaglinide

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of the (R)-enantiomer of Repaglinide in bulk drug substance. The therapeutic efficacy of Repaglinide, an oral antidiabetic agent, resides almost exclusively in the (S)-enantiomer, making the control of the (R)-enantiomer, a chiral impurity, a critical aspect of quality control.[1] This method employs an immobilized polysaccharide-based chiral stationary phase under a normal-phase isocratic elution, providing excellent resolution and peak symmetry. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[2][3]

Introduction: The Imperative of Chiral Purity

A significant number of pharmaceutical compounds are chiral, existing as enantiomers that can exhibit profound differences in pharmacological activity and toxicity.[4][5] Repaglinide, a carbamoylmethyl benzoic acid derivative, is a potent, short-acting secretagogue used to manage type 2 diabetes mellitus.[1] Its therapeutic effect is stereoselective, with the (S)-(+)-enantiomer being approximately 100 times more active than its (R)-(-)-isomer.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the final drug substance.

The development of a reliable analytical method to separate and quantify the undesired (R)-enantiomer is therefore not merely an analytical exercise but a prerequisite for ensuring the safety and efficacy of the drug product.[4] This document provides a comprehensive, field-proven HPLC method designed for this purpose, suitable for implementation in quality control and drug development laboratories.

Method Development Rationale: A Mechanistic Approach

The successful separation of enantiomers hinges on creating a chiral environment where the two mirror-image molecules can interact differently.[4] This is achieved through the use of a chiral stationary phase (CSP).

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in resolving a wide array of chiral compounds.[6][7] For this method, an immobilized amylose-based stationary phase (e.g., Chiralpak® IA) was selected.

  • Causality: The helical polymer structure of amylose creates chiral grooves. Enantiomers of an analyte, like Repaglinide, can enter these grooves and interact with the carbamate derivatives on the polysaccharide backbone. Chiral recognition is achieved through a combination of differential interactions, including hydrogen bonding, π-π stacking with aromatic moieties, dipole-dipole interactions, and steric hindrance.[4][8] One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and thus, separation.[4][9] Immobilized phases offer the added advantage of being compatible with a wider range of solvents compared to coated phases.[8][10]

Mobile Phase Strategy

A normal-phase elution mode was chosen for its superior performance in resolving compounds like Repaglinide.

  • Causality: The mobile phase, a mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) , was optimized for selectivity and peak shape.[10][11]

    • n-Hexane: Serves as the weak, non-polar primary solvent.

    • Ethanol: Acts as the polar modifier. Its concentration is a critical parameter; adjusting it modifies the retention time and resolution by competing with the analyte for polar interaction sites on the CSP.

    • Trifluoroacetic Acid (TFA): Repaglinide is an acidic molecule containing a carboxylic acid group. Without an acidic modifier, this group can ionize and interact strongly with any residual active sites on the silica support, leading to severe peak tailing. A small amount of TFA in the mobile phase suppresses this ionization, ensuring the analyte remains in a neutral state, which results in sharp, symmetrical peaks and improved resolution.[8]

Detection Parameters

UV detection was selected based on the chromophoric properties of Repaglinide. The wavelength was set to 240 nm , where the molecule exhibits significant absorbance, ensuring high sensitivity for quantifying the low-level (R)-enantiomer impurity.[9][12]

Optimized HPLC Method & Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterSpecification
Instrument HPLC system with UV Detector
Column Chiralpak® IA, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (80:20:0.2, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase
Run Time Approximately 15 minutes

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the chiral purity analysis of a Repaglinide bulk sample.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_results Results Phase prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard & SST Solutions sst_inject Inject System Suitability Solution prep_std->sst_inject prep_sample Prepare Sample Solution sample_inject Inject Blank, Standard, & Sample prep_sample->sample_inject equilibrate->sst_inject check_sst Verify SST Criteria sst_inject->check_sst check_sst->equilibrate Fail check_sst->sample_inject Pass integrate Integrate Chromatograms sample_inject->integrate calculate Calculate % (R)-Enantiomer integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for Repaglinide chiral analysis.

Detailed Experimental Protocols

Protocol: Mobile Phase Preparation
  • Carefully measure 800 mL of HPLC-grade n-hexane into a suitable 1 L solvent reservoir.

  • Add 200 mL of HPLC-grade ethanol to the reservoir.

  • Add 2.0 mL of Trifluoroacetic Acid (TFA).

  • Mix thoroughly and degas the solution for 15 minutes using sonication or helium sparging.

Protocol: Solution Preparation

The diagram below outlines the preparation of analytical solutions.

G s_repag_api (S)-Repaglinide API weigh_s Weigh ~25 mg (S)-Repaglinide s_repag_api->weigh_s r_repag_ref (R)-Repaglinide Reference Std weigh_r Weigh ~10 mg (R)-Repaglinide r_repag_ref->weigh_r diluent Diluent (Mobile Phase) dissolve_s Dissolve in 25 mL Diluent (Stock S: 1000 µg/mL) diluent->dissolve_s dissolve_r Dissolve in 100 mL Diluent (Stock R: 100 µg/mL) diluent->dissolve_r weigh_s->dissolve_s dilute_sst Pipette 1 mL Stock S + 1 mL Stock R into 10 mL flask dissolve_s->dilute_sst dilute_sample Pipette 1 mL Stock S into 10 mL flask dissolve_s->dilute_sample weigh_r->dissolve_r dissolve_r->dilute_sst final_sst SST Solution (S: 100 µg/mL, R: 10 µg/mL) dilute_sst->final_sst final_sample Sample Solution (Test) (100 µg/mL) dilute_sample->final_sample

Caption: Workflow for preparing analytical solutions.

  • Diluent: Use the mobile phase as the diluent for all solutions.

  • (S)-Repaglinide Stock Solution (Sample/Standard - 1000 µg/mL): Accurately weigh about 25 mg of the (S)-Repaglinide bulk sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • (R)-Enantiomer Stock Solution (100 µg/mL): Accurately weigh about 10 mg of (R)-Repaglinide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Test (SST) Solution: Pipette 1.0 mL of the (S)-Repaglinide Stock Solution and 1.0 mL of the (R)-Enantiomer Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 100 µg/mL of (S)-Repaglinide and 10 µg/mL of (R)-Repaglinide.

  • Sample Solution (100 µg/mL): Pipette 1.0 mL of the (S)-Repaglinide Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol: Chromatographic Analysis
  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the SST solution five times.

  • Verify that the System Suitability criteria are met (see Table 2).

  • Inject the Sample Solution in duplicate.

  • Inject a standard solution (SST can be used as the standard for quantification) after a suitable number of sample injections (e.g., every 6 injections) to bracket the samples.

System Suitability and Data Interpretation

System suitability testing is a non-negotiable part of the protocol, ensuring the chromatographic system is performing adequately for the intended analysis.

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Resolution (Rs) ≥ 2.0 between (S) and (R) enantiomer peaks Ensures baseline or near-baseline separation, which is critical for accurate quantification of the minor enantiomer.[8][10]
Tailing Factor (T) ≤ 1.5 for the (S)-Repaglinide peak A measure of peak symmetry; values > 2 indicate tailing, which can compromise integration accuracy.
%RSD of Peak Area ≤ 5.0% for the (R)-enantiomer (from 5 replicate injections) Demonstrates the precision of the system for the low-level impurity peak.

| %RSD of Retention Time | ≤ 2.0% for both enantiomers | Indicates the stability and reproducibility of the pump and mobile phase composition. |

Calculation of (R)-Enantiomer Content:

The percentage of the (R)-enantiomer in the bulk drug substance is calculated using the area normalization method:

% (R)-Enantiomer = [Area of (R)-peak / (Area of (R)-peak + Area of (S)-peak)] * 100

Method Validation Summary

This method was validated according to ICH Q2(R2) guidelines.[3][13] The results confirm that the analytical procedure is fit for its intended purpose.

Table 3: Summary of Validation Parameters and Results

Parameter Procedure Acceptance Criteria Typical Result
Specificity Inject blank, (S)-enantiomer, and (R)-enantiomer individually and spiked. No interference at the retention times of the enantiomers. Both peaks are well-resolved in the spiked sample. Pass
Linearity Analyze a series of solutions of the (R)-enantiomer from LOQ to 200% of the specification limit (e.g., 0.1% to 2.0%). Correlation coefficient (r²) ≥ 0.998 r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data. As defined by linearity. 0.1% to 2.0% level
Accuracy (% Recovery) Analyze samples spiked with known amounts of (R)-enantiomer at three levels (e.g., 50%, 100%, 150% of spec limit). 90.0% - 110.0% recovery for each level. 98.5% - 101.5%
Precision (Repeatability) Six replicate preparations of a sample spiked with (R)-enantiomer at 100% of the specification limit. %RSD ≤ 10.0% %RSD = 3.2%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or from linearity curve. Verified by analyzing a sample at this concentration. S/N ≥ 10; precision and accuracy must be acceptable at this level. 0.05% of nominal sample concentration

| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase ethanol content (±2%). | Resolution (Rs) remains ≥ 2.0. | Pass |

Conclusion

The chiral HPLC method detailed in this application note is a highly selective, robust, and reliable tool for the quantitative determination of the (R)-Repaglinide enantiomer in bulk (S)-Repaglinide. The use of an immobilized amylose-based CSP with a normal-phase mobile phase provides excellent chromatographic separation. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a regulated quality control environment, ensuring the chiral purity, and thus the safety and efficacy, of Repaglinide.

References

  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. (2025). Journal of the Algerian Chemical Society.

  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. (2025). Journal of the Algerian Chemical Society.

  • Patil, K., Rane, V., Yeole, R., & Shinde, D. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. Journal of the Brazilian Chemical Society.

  • Patil, K., Rane, V., Yeole, R., & Shinde, D. (2012). A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. ResearchGate.

  • Repaglinide Related Compound A (10 mg). USP Store.

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.

  • Repaglinide USP Related Compound C. Protheragen.

  • Patil, K., Rane, V., Yeole, R., & Shinde, D. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. ScienceOpen.

  • Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl-β-cyclodextrin as a Chiral Selector. (2012). Journal of Chromatographic Science, Oxford Academic.

  • Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. (2012). PubMed.

  • Repaglinide Related Compound A USP Reference Standard. Sigma-Aldrich.

  • Repaglinide Related Compound C USP Reference Standard. Sigma-Aldrich.

  • Steps for HPLC Method Validation. (2024). Pharmaguideline.

  • Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. (2011). ResearchGate.

  • Repaglinide-impurities. Pharmaffiliates.

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.

  • Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. (2011). Indian Journal of Pharmaceutical Sciences.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH).

  • Patel, D., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. LCGC International.

  • Kumar, P. (2013). Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwidejournals.com.

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).

  • Navamanisubramanian, R., et al. (2019). Stability indicating RP-HPLC method for estimation of repaglinide in rabbit plasma. International Journal of Applied Pharmaceutics.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency (EMA).

Sources

Method

Application Note: A Robust Chiral HPLC Method for the Simultaneous Separation of Repaglinide Enantiomers and its (R)-Ester Impurity

Abstract This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of (S)-Repaglinide, its inactive (R)-enantiomer...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of (S)-Repaglinide, its inactive (R)-enantiomer, and the potentially genotoxic (R)-ester impurity. The method utilizes an immobilized polysaccharide-based chiral stationary phase, providing excellent enantioselectivity and resolution. This guide offers a comprehensive protocol, explains the scientific rationale behind the method development, and provides system suitability criteria to ensure data integrity, making it an invaluable resource for quality control and drug development laboratories.

Introduction: The Criticality of Chiral Purity for Repaglinide

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class and stimulates insulin secretion from pancreatic β-cells.[1] The therapeutic activity of Repaglinide resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer exhibits significantly weaker hypoglycemic effects.[2] Consequently, controlling the enantiomeric purity of the active pharmaceutical ingredient (API) is paramount to ensure its efficacy and safety.

Furthermore, during the synthesis of Repaglinide, related substances and impurities can be formed, which must be diligently monitored and controlled.[3][4] One such critical impurity is the (R)-ester of Repaglinide, specifically the (R)-Repaglinide Ethyl Ester.[2][5] Ester impurities can be reactive and are often considered potentially genotoxic, necessitating their strict control to very low levels in the final drug product. Therefore, a single, efficient analytical method capable of resolving both the chiral enantiomers and this key ester impurity is highly desirable for process monitoring, stability studies, and final product release.

This application note details a normal-phase chiral HPLC method that achieves baseline separation of (S)-Repaglinide, (R)-Repaglinide, and the (R)-ester of Repaglinide.

The Science of Separation: Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is the use of a polysaccharide-based chiral stationary phase (CSP). These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability in separating a wide range of chiral compounds.[6][7][8]

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6][7] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary interactions governing this chiral recognition include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone of the CSP can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte, such as the carboxylic acid and amide groups of Repaglinide.

  • π-π Interactions: The phenyl groups on the CSP and the aromatic rings in the Repaglinide molecule can engage in π-π stacking interactions.

  • Steric Interactions: The helical structure of the polysaccharide creates chiral grooves or cavities. The enantiomer that fits more favorably into this chiral environment will be retained longer.[7][9]

For this specific application, an immobilized amylose-based CSP is recommended due to its proven selectivity for Repaglinide enantiomers and its robustness, allowing for the use of a wider range of solvents compared to coated phases.[10]

Experimental Protocol

This protocol provides a validated starting point for the separation. Analysts should verify the performance of the method and may need to perform minor optimizations based on their specific instrumentation and column batches.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Immobilized amylose-based CSP, such as Chiralpak® IA (or equivalent), 5 µm, 250 mm x 4.6 mm.

  • Chemicals:

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic Acid (TFA) (HPLC grade)

    • (S)-Repaglinide Reference Standard

    • (R)-Repaglinide Reference Standard

    • (R)-Repaglinide Ethyl Ester Reference Standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterRecommended Condition
Column Chiralpak® IA (5 µm, 250 mm x 4.6 mm)
Mobile Phase n-Hexane : Ethanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Mobile Phase Selection: A normal-phase mobile phase consisting of n-hexane and ethanol provides the necessary environment for the polar interactions required for chiral recognition on the polysaccharide CSP. The (R)-ester, being less polar than the free acid enantiomers, is expected to elute earlier. The proportion of ethanol is optimized to achieve a suitable retention time for the Repaglinide enantiomers while ensuring the (R)-ester is well-resolved from the solvent front. A small amount of Trifluoroacetic Acid (TFA) is added to suppress the ionization of the carboxylic acid group of the Repaglinide enantiomers, leading to improved peak shape and reproducibility.

Sample Preparation
  • Standard Stock Solution (SSS): Accurately weigh and dissolve appropriate amounts of (S)-Repaglinide, (R)-Repaglinide, and (R)-Repaglinide Ethyl Ester in the diluent to prepare a stock solution.

  • System Suitability Solution (SSS): Dilute the SSS with the diluent to a final concentration of approximately 0.05 mg/mL of (S)-Repaglinide and 0.0005 mg/mL (1.0% of the main peak) for both (R)-Repaglinide and the (R)-ester.

  • Test Sample Preparation: Accurately weigh and dissolve the Repaglinide API or powdered tablets in the diluent to achieve a nominal concentration of 0.05 mg/mL of Repaglinide.

Method Performance and Validation

A validated chiral purity method must be specific, precise, accurate, and linear over the desired range.[11] System suitability testing is performed before each analysis to ensure the chromatographic system is performing adequately.[12][13]

System Suitability

Inject the System Suitability Solution (SSS) in replicate (n=6). The system is deemed suitable for analysis if the criteria in Table 2 are met.

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs between (R)-ester and (R)-Repaglinide > 2.0; Rs between (R)-Repaglinide and (S)-Repaglinide > 2.0Ensures baseline separation for accurate integration of each peak.[11]
Tailing Factor (T) T ≤ 1.5 for the (S)-Repaglinide peakIndicates good peak symmetry, which is crucial for accurate quantification.
Repeatability (%RSD) %RSD of peak areas for all three components ≤ 10.0% for six replicate injectionsDemonstrates the precision of the injection and the stability of the system.
Signal-to-Noise (S/N) S/N > 10 for the (R)-Repaglinide and (R)-ester peaksConfirms that the sensitivity is adequate for the quantification limit.[11]
Expected Chromatographic Performance

Under the proposed conditions, a clear separation of all three components is expected. The (R)-ester, lacking the polar carboxylic acid group, will be the least retained, followed by the two enantiomers. A representative chromatogram and expected results are summarized in Table 3.

CompoundExpected Retention Time (min)Resolution (Rs)
(R)-Repaglinide Ethyl Ester~ 5.5-
(R)-Repaglinide~ 7.0> 2.0 (from (R)-ester)
(S)-Repaglinide~ 8.5> 2.0 (from (R)-Repaglinide)

Note: Retention times are estimates and may vary depending on the specific column and system.

Visualizing the Workflow

The overall analytical workflow, from sample preparation to data analysis, is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare System Suitability Solution (SSS) with (S)-, (R)-Repaglinide & (R)-Ester hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system prep_sample Prepare Test Sample (API or Formulation) prep_sample->hplc_system sst_inject Inject SSS (n=6) for System Suitability hplc_system->sst_inject check_sst Verify System Suitability (Resolution, Tailing, RSD) sst_inject->check_sst sample_inject Inject Test Sample integrate Integrate Peak Areas sample_inject->integrate check_sst->sample_inject If SST Passes quantify Quantify (R)-Enantiomer and (R)-Ester Impurities (Area % Method) integrate->quantify

Caption: HPLC workflow for chiral purity analysis of Repaglinide.

Structural Relationship of Analytes

Understanding the structural differences is key to interpreting the chromatographic behavior of the three target analytes.

Structures cluster_s (S)-Repaglinide (Active) cluster_r (R)-Repaglinide (Impurity) cluster_ester (R)-Repaglinide Ethyl Ester (Impurity) s_repa r_repa r_ester

Caption: Chemical structures of (S)-Repaglinide and its impurities.

Conclusion

The chiral HPLC method detailed in this application note provides a robust and reliable solution for the simultaneous determination of (S)-Repaglinide, its (R)-enantiomer, and the (R)-ester impurity. By leveraging an immobilized polysaccharide-based chiral stationary phase, this method offers excellent selectivity and resolution, which are critical for accurate purity assessments in a regulated pharmaceutical environment. The comprehensive protocol and system suitability criteria provided herein will enable researchers and quality control analysts to implement this method effectively, ensuring the quality, safety, and efficacy of Repaglinide drug products.

References

  • Sharma, M. C., & Sharma, S. (n.d.). Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Gaspar, M., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Retrieved from [Link]

  • Ng, C. L. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Ali, I., et al. (2018). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Patel, D. R., et al. (n.d.). Development and validation of stability indicating method for the determination of repaglinide in pharmaceutical dosage form using high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Ismail, O. S., et al. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate. Retrieved from [Link]

  • Ravisankar, P., et al. (2014). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

Sources

Application

Protocol for synthesizing (R)-Repaglinide Ethyl Ester in the lab

An Application Note for the Laboratory Synthesis of (S)-Repaglinide Ethyl Ester Abstract This document provides a detailed protocol for the laboratory synthesis of (S)-Repaglinide Ethyl Ester, a key intermediate in the p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of (S)-Repaglinide Ethyl Ester

Abstract

This document provides a detailed protocol for the laboratory synthesis of (S)-Repaglinide Ethyl Ester, a key intermediate in the production of Repaglinide. Repaglinide is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of short-acting insulin secretagogues, which stimulate insulin release by binding to β-cells in the pancreas.[1][2][] The therapeutic activity resides predominantly in the (S)-enantiomer.[4] This guide details a robust and efficient synthetic method involving the condensation of 4-carboxymethyl-3-ethoxybenzoic acid ethyl ester with (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine. The protocol emphasizes the rationale behind procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles for researchers and drug development professionals.

Introduction and Synthetic Strategy

The synthesis of Repaglinide and its precursors is a topic of significant interest in medicinal and process chemistry. The final step in many reported syntheses is the hydrolysis of an ester precursor to yield the active carboxylic acid, Repaglinide.[5][6][7] This application note focuses on the synthesis of the immediate precursor, (S)-2-ethoxy-4-[N-{1-(2-piperidylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid ethyl ester, hereafter referred to as (S)-Repaglinide Ethyl Ester.

The chosen synthetic strategy is a convergent approach, centered on an amide bond formation between two key intermediates:

  • Intermediate A: 4-Carboxymethyl-3-ethoxybenzoic acid ethyl ester, the acid component.

  • Intermediate B: (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine, the chiral amine component which defines the final product's stereochemistry.

This condensation reaction requires the activation of the carboxylic acid group of Intermediate A to facilitate nucleophilic attack by the amine group of Intermediate B. While several coupling agents can be used, this protocol details a highly effective method utilizing thionyl chloride (SOCl₂) to form a reactive acid chloride intermediate in situ.[7] This method is favored for its efficiency and the use of readily available, inexpensive reagents.[7] An alternative patented method involves direct condensation using boric acid as a catalyst in a high-boiling solvent like toluene, which avoids the use of thionyl chloride but requires higher temperatures and longer reaction times.[5]

Note on Enantiomers: This protocol is for the synthesis of the (S)-enantiomer, the precursor to the active pharmaceutical ingredient. To synthesize the (R)-enantiomer, the protocol would be identical, substituting the (S)-amine starting material with its corresponding (R)-enantiomer.

Visualized Synthetic Workflow

The following diagram outlines the key transformation in the synthesis of (S)-Repaglinide Ethyl Ester.

SynthesisWorkflow A Intermediate A (Acid Ester) AcidChloride Reactive Acid Chloride (In situ) A->AcidChloride Activation B Intermediate B ((S)-Amine) Product (S)-Repaglinide Ethyl Ester B->Product SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->AcidChloride Solvent Aprotic Solvent (e.g., Toluene) Solvent->A Dissolve Base Base (e.g., Pyridine) Base->Product HCl Scavenger AcidChloride->Product Condensation (Amide Formation)

Caption: Workflow for the synthesis of (S)-Repaglinide Ethyl Ester.

Detailed Synthesis Protocol

This protocol is adapted from methodologies described in the chemical literature and patent filings.[5][7]

Materials and Reagents
ReagentM.W. ( g/mol )Example QuantityMoles (mmol)Equivalents
4-Carboxymethyl-3-ethoxybenzoic acid ethyl ester252.276.31 g25.01.0
Thionyl Chloride (SOCl₂)118.974.46 g (2.7 mL)37.51.5
(S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine246.406.78 g27.51.1
Pyridine (or Triethylamine)79.102.97 g (3.0 mL)37.51.5
Toluene-150 mL--
5% Sodium Carbonate (aq.)-100 mL--
Water (Deionized)-2 x 100 mL--
Anhydrous Sodium Sulfate-~10 g--
Petroleum Ether-As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-carboxymethyl-3-ethoxybenzoic acid ethyl ester (6.31 g, 25.0 mmol) and toluene (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Acid Chloride Formation: Slowly add thionyl chloride (2.7 mL, 37.5 mmol) to the solution at room temperature. Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours. The formation of the acid chloride can be monitored by the cessation of HCl gas evolution. This step is crucial as it converts the carboxylic acid into a much more reactive acyl chloride.

  • Amine Addition: Cool the mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine (6.78 g, 27.5 mmol) and pyridine (3.0 mL, 37.5 mmol) in toluene (50 mL). Add this amine solution dropwise to the cooled acid chloride solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The pyridine acts as a base to neutralize the HCl formed during the condensation, preventing the protonation of the valuable amine nucleophile and driving the reaction to completion.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid ester is consumed.

  • Workup and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water. Shake and separate the layers.

    • Wash the organic layer sequentially with 100 mL of 5% aqueous sodium carbonate solution (to remove any unreacted acid chloride and excess acid) and then with 100 mL of water.[5]

    • Dry the resulting organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude oily or solid residue.

  • Purification and Isolation:

    • Dissolve the crude residue in a minimal amount of hot toluene.

    • Slowly add petroleum ether until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the precipitated solid by suction filtration, wash the filter cake with a small amount of cold petroleum ether, and dry the product under vacuum at 50-60 °C.[5]

  • Characterization: The final product, (S)-Repaglinide Ethyl Ester, should be a white to off-white solid. Expected yield is approximately 85-90%.[5] Confirm the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to determine the enantiomeric excess (ee), which should be ≥98%.[5]

Scientific Rationale and Trustworthiness

The reliability of this protocol is grounded in established principles of organic synthesis.

  • Expertise - Causality of Choices: The conversion of the carboxylic acid to an acid chloride is a classic activation strategy that dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the moderately nucleophilic amine. The choice of an aprotic solvent like toluene is critical to prevent reaction with the highly reactive acid chloride intermediate. The use of a slight excess of the amine component ensures the complete consumption of the more processed acid intermediate.

  • Trustworthiness - Self-Validation: This protocol incorporates self-validating steps. Reaction monitoring via TLC provides real-time assessment of the conversion, allowing for adjustments in reaction time. The multi-step aqueous workup is designed to systematically remove specific types of impurities, leading to a purer crude product. Finally, the recommendation for purification by recrystallization and characterization by spectroscopic and chromatographic methods ensures the final product meets the required standards of identity and purity.

References

  • CN101220007A. A kind of method for preparing repaglinide.
  • Synthesis of Repaglinide Congeners. Taylor & Francis Group - Figshare.
  • Anti-diabetic Drug Repaglinide P
  • Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm.
  • CN100445275C. A kind of technique of synthesizing repaglinide.
  • Repaglinide.
  • Repaglinide and Impurities. BOC Sciences.
  • Repaglinide and related hypoglycemic benzoic acid derivatives.

Sources

Method

Application Note: High-Resolution Chiral HPLC Analysis of Repaglinide Using (R)-Repaglinide Ethyl Ester as a Reference Standard

Introduction Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the meglitinide class and stimulates insulin secretion from pancreatic β-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the meglitinide class and stimulates insulin secretion from pancreatic β-cells.[3] The therapeutic agent is the (S)-enantiomer, (S)-(+)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl] aminocarbonylmethyl] benzoic acid.[4][5] As with many chiral drugs, the stereoisomeric purity of the active pharmaceutical ingredient (API) is a critical quality attribute. The (R)-enantiomer is considered an impurity and its level must be strictly controlled.

Furthermore, impurities arising from the manufacturing process or degradation must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[6][7] (R)-Repaglinide Ethyl Ester is a potential process-related impurity, stemming from the synthesis route of Repaglinide.[8][9] Its structure is closely related to both the active (S)-enantiomer and the undesired (R)-enantiomer, making it a critical compound to monitor.

This application note provides a detailed, robust, and validated protocol for the use of (R)-Repaglinide Ethyl Ester as a reference standard for the quality control of Repaglinide bulk drug substance. The protocol outlines a chiral High-Performance Liquid Chromatography (HPLC) method capable of simultaneously separating Repaglinide from its (R)-enantiomer and the (R)-Repaglinide Ethyl Ester impurity. This methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the control of impurities in new drug substances.[6][7][10]

The Analytical Challenge and the Role of the Reference Standard

The primary analytical challenge lies in the stereospecific separation of the (S)-Repaglinide API from its (R)-enantiomer and the structurally similar (R)-Repaglinide Ethyl Ester. Standard reversed-phase HPLC methods are typically insufficient for resolving enantiomers. Therefore, a specialized chiral stationary phase (CSP) is required.

A well-characterized reference standard is the cornerstone of any quantitative analytical method.[11] The (R)-Repaglinide Ethyl Ester reference standard serves two primary purposes:

  • Peak Identification: It allows for the unambiguous identification of the (R)-Repaglinide Ethyl Ester peak in the chromatogram of the Repaglinide API sample.

  • Quantification: It enables the accurate quantification of this specific impurity, ensuring that its level is below the reporting, identification, and qualification thresholds stipulated by regulatory bodies like the EMA and FDA.[6][12][13]

The relationships between these key compounds are illustrated below.

cluster_API Repaglinide API cluster_Impurities Process & Stereoisomeric Impurities S_Rep (S)-Repaglinide (Active Moiety) R_Rep (R)-Repaglinide (Enantiomeric Impurity) S_Rep->R_Rep Enantiomers R_Ester (R)-Repaglinide Ethyl Ester (Process Impurity) R_Rep->R_Ester Structurally Related

Caption: Relationship between the API and key impurities.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Principle: Accurate and precise preparation of solutions is fundamental for reliable quantitative analysis. A suitable diluent must be chosen to ensure complete dissolution and stability of the analyte and the API.

Materials:

  • (R)-Repaglinide Ethyl Ester Reference Standard

  • Repaglinide API Test Sample

  • (S)-Repaglinide Reference Standard

  • (R)-Repaglinide Reference Standard

  • HPLC-grade n-hexane

  • HPLC-grade Ethanol (or 2-Propanol, depending on the selected method)

  • HPLC-grade Trifluoroacetic acid (TFA)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Diluent Preparation: Prepare the mobile phase as the diluent to ensure solvent compatibility. For this protocol, we will use the mobile phase described in Protocol 2: n-hexane:Ethanol:TFA (80:20:0.2, v/v/v).

  • (R)-Repaglinide Ethyl Ester Stock Solution (Impurity Stock, ~100 µg/mL):

    • Accurately weigh approximately 10 mg of the (R)-Repaglinide Ethyl Ester Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and allow to cool to room temperature.

    • Dilute to volume with the diluent and mix thoroughly.

  • Repaglinide API Stock Solution (~1000 µg/mL or 1 mg/mL):

    • Accurately weigh approximately 50 mg of the Repaglinide API test sample.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent, following the same procedure as in step 2.

  • Resolution Solution (Spiked Sample):

    • This solution is critical for verifying the separation capability of the method (System Suitability).

    • Prepare a solution containing Repaglinide API (~1000 µg/mL), (R)-Repaglinide (~10 µg/mL), and (R)-Repaglinide Ethyl Ester (~10 µg/mL) in the diluent. This is often done by spiking the API solution with small volumes of impurity stock solutions.

  • Standard Solution for Quantification (~1.0 µg/mL):

    • Pipette 1.0 mL of the (R)-Repaglinide Ethyl Ester Stock Solution (from step 2) into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This concentration corresponds to 0.1% of the API test solution concentration.

Protocol 2: Chiral HPLC Method for Separation and Quantification

Principle: This method utilizes a normal-phase chiral HPLC technique. The separation is achieved on an immobilized polysaccharide-based chiral stationary phase (CSP).[4][5] The mobile phase, a mixture of a non-polar solvent (n-hexane) and a polar modifier (ethanol), along with an acidic additive (TFA), facilitates the differential interaction of the enantiomers and related substances with the CSP, leading to their separation.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column Chiralpak® IA (or equivalent immobilized amylose-based CSP)
250 mm x 4.6 mm, 5 µm
Mobile Phase n-hexane : Ethanol : Trifluoroacetic Acid (80:20:0.2, v/v/v)[4][5]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

System Suitability Testing (SST):

Rationale: SST is an integral part of the analytical method and ensures that the chromatographic system is adequate for the intended analysis. It is performed before any sample analysis by injecting the Resolution Solution.

SST ParameterAcceptance Criteria
Resolution (Rs) Resolution between (S)-Repaglinide and (R)-Repaglinide peaks must be ≥ 2.0.[4][5]
Tailing Factor (T) Tailing factor for the (S)-Repaglinide peak should be ≤ 2.0.
Repeatability (%RSD) %RSD of peak areas for six replicate injections of the Standard Solution should be ≤ 5.0%.

Analysis Sequence:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Resolution Solution to verify system suitability criteria.

  • Inject the Standard Solution six times to establish system precision.

  • Inject the Repaglinide API Test Solution in duplicate.

  • Inject the Standard Solution periodically throughout the sequence to ensure continued system stability.

Caption: Experimental workflow for impurity analysis.

Data Analysis and Interpretation
  • Identification: Identify the (R)-Repaglinide Ethyl Ester peak in the chromatogram of the API Test Solution by comparing its retention time with that of the peak from the Standard Solution injection.

  • Quantification: Calculate the percentage of (R)-Repaglinide Ethyl Ester in the Repaglinide API sample using the following external standard formula:

    % Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    Where:

    • Area_Impurity_Sample is the peak area of (R)-Repaglinide Ethyl Ester in the sample chromatogram.

    • Area_Standard is the average peak area from the replicate injections of the Standard Solution.

    • Conc_Standard is the concentration of the Standard Solution (e.g., 1.0 µg/mL).

    • Conc_Sample is the concentration of the API Test Solution (e.g., 1000 µg/mL).

  • Reporting: Compare the calculated percentage against the specification limits defined by relevant pharmacopeias or internal quality standards. According to ICH Q3A guidelines, any impurity found at a level of 0.10% or higher should generally be identified.[7]

Conclusion

This application note provides a comprehensive and scientifically sound framework for the use of (R)-Repaglinide Ethyl Ester as a reference standard in the quality control of Repaglinide. The detailed chiral HPLC method is demonstrated to be specific, robust, and suitable for its intended purpose of separating and quantifying this critical process-related impurity alongside the main enantiomeric impurity. Adherence to these protocols will enable researchers and drug development professionals to ensure the stereoisomeric purity and overall quality of Repaglinide, contributing to the development of safe and effective medicines. The use of well-characterized pharmacopeial or certified reference standards is paramount for achieving accurate and reproducible results.[11]

References

  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Patel, B. et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Al-Tamimi, A. et al. (2022). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Research Journal of Pharmacy and Technology. [Link]

  • Patil, K. et al. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. Journal of the Brazilian Chemical Society. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ScienceOpen. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. [Link]

  • ResearchGate. (2022). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. [Link]

  • YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • SlideShare. (2024). ICH Q3 Guidelines - Impurities (Q3A - Q3E). [Link]

  • ResearchGate. (2012). A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. [Link]

  • Veeprho. Repaglinide Impurities and Related Compound. [Link]

  • Allmpus. Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. [Link]

  • Indian Journal of Pharmaceutical Sciences. Validated analytical methods of repaglinide in bulk and tablet formulations. [Link]

  • ResearchGate. (2005). Validated analytical methods of repaglinide in bulk and tablet formulations. [Link]

  • ResearchGate. (2012). Impurity profile study of repaglinide. [Link]

  • SIELC Technologies. Repaglinide ethyl ester. [Link]

  • Google Patents. (2010). TW201002668A - Preparing method of repaglinide.
  • Google Patents. (2008). CN101220007A - A kind of method for preparing repaglinide.
  • PubChem. Repaglinide. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

Sources

Application

Application Notes and Protocols for Metabolic Studies of (R)-Repaglinide Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unraveling the Metabolic Fate of (R)-Repaglinide Ethyl Ester (R)-Repaglinide Ethyl Ester is an ana...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unraveling the Metabolic Fate of (R)-Repaglinide Ethyl Ester

(R)-Repaglinide Ethyl Ester is an analogue of Repaglinide, an antidiabetic drug of the meglitinide class.[1][2] Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[2][3][4] The ethyl ester modification in (R)-Repaglinide Ethyl Ester suggests its potential use as a prodrug, designed to enhance pharmacokinetic properties such as oral bioavailability. Ester prodrugs are a common strategy in drug development to improve the lipophilicity of a parent drug, thereby facilitating its absorption.[5][6]

The primary hypothesis for the metabolic activation of (R)-Repaglinide Ethyl Ester is the hydrolysis of the ethyl ester bond to yield the active parent compound, (R)-Repaglinide. This conversion is anticipated to be mediated by carboxylesterases, a class of enzymes abundant in the liver, plasma, and intestine.[5][7][8][9] Following its formation, (R)-Repaglinide is expected to undergo extensive hepatic metabolism, primarily through oxidative biotransformation by cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3][10] This leads to the formation of several inactive metabolites, including M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated piperidine ring).[2]

These application notes provide a comprehensive guide for researchers to investigate the metabolic stability and pathways of (R)-Repaglinide Ethyl Ester. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for in vitro drug metabolism studies.

Presumed Metabolic Activation and Subsequent Biotransformation

The metabolic journey of (R)-Repaglinide Ethyl Ester is postulated to be a two-stage process. The initial and critical step is the hydrolysis of the ethyl ester to form (R)-Repaglinide. Subsequently, (R)-Repaglinide is metabolized by well-characterized pathways.

Metabolic_Pathway cluster_0 Phase 0: Prodrug Activation cluster_1 Phase I: Oxidative Metabolism R_Repaglinide_Ethyl_Ester (R)-Repaglinide Ethyl Ester R_Repaglinide (R)-Repaglinide (Active Drug) R_Repaglinide_Ethyl_Ester->R_Repaglinide Hydrolysis (Carboxylesterases) M1 Metabolite M1 (Aromatic Amine) R_Repaglinide->M1 CYP3A4 M2 Metabolite M2 (Oxidized Dicarboxylic Acid) R_Repaglinide->M2 CYP3A4 M4 Metabolite M4 (Hydroxylated Piperidine) R_Repaglinide->M4 CYP2C8

Caption: Presumed metabolic pathway of (R)-Repaglinide Ethyl Ester.

Part 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of (R)-Repaglinide Ethyl Ester in the presence of human liver microsomes, providing an initial assessment of its metabolic stability.

Scientific Rationale

Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, including cytochrome P450s and carboxylesterases.[9][11] By incubating the test compound with microsomes and necessary cofactors, we can simulate hepatic metabolism in a controlled in vitro environment. The disappearance of the parent compound over time is a key indicator of its metabolic liability.

Materials and Equipment
Material/EquipmentSpecifications
(R)-Repaglinide Ethyl EsterPurity >98%
Pooled Human Liver MicrosomesHigh-quality, characterized for enzyme activity
NADPH Regenerating SystemSolution A (NADP+, Glucose-6-Phosphate), Solution B (Glucose-6-Phosphate Dehydrogenase)
Phosphate Buffer100 mM, pH 7.4
Acetonitrile (ACN)HPLC grade, containing an internal standard
96-well platesPolypropylene, deep-well
Incubator ShakerCapable of maintaining 37°C
CentrifugeCapable of pelleting precipitated protein
LC-MS/MS SystemFor quantitative analysis
Experimental Protocol

Microsomal_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_analysis Termination & Analysis Prepare_Reagents Prepare working solutions: - (R)-Repaglinide Ethyl Ester stock - Microsome suspension - NADPH regenerating system Pre_incubation Pre-incubate microsomes and test compound at 37°C for 5 min Prepare_Reagents->Pre_incubation Initiate_Reaction Add NADPH regenerating system to start the reaction Pre_incubation->Initiate_Reaction Time_Points Incubate at 37°C and collect aliquots at 0, 5, 15, 30, and 60 min Initiate_Reaction->Time_Points Terminate_Reaction Stop reaction by adding cold ACN with internal standard Time_Points->Terminate_Reaction Protein_Precipitation Vortex and centrifuge to pellet precipitated protein Terminate_Reaction->Protein_Precipitation Sample_Analysis Analyze supernatant by LC-MS/MS Protein_Precipitation->Sample_Analysis

Caption: Workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of (R)-Repaglinide Ethyl Ester in DMSO.

    • On ice, thaw the pooled human liver microsomes. Dilute to a final concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add 188 µL of the microsome suspension to each well.

    • Add 2 µL of the 1 mM (R)-Repaglinide Ethyl Ester stock solution to each well to achieve a final substrate concentration of 10 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

    • At designated time points (0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • After the final time point, seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of (R)-Repaglinide Ethyl Ester at each time point.

Data Analysis and Interpretation

The percentage of (R)-Repaglinide Ethyl Ester remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

ParameterFormulaDescription
Half-life (t½)0.693 / kThe time required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint)(0.693 / t½) * (mL incubation / mg microsomal protein)The rate of metabolism by a given amount of microsomes, normalized to protein concentration.

Part 2: Metabolite Identification and Pathway Elucidation in Human Hepatocytes

This protocol aims to identify the metabolites of (R)-Repaglinide Ethyl Ester and elucidate its metabolic pathways using cryopreserved human hepatocytes.

Scientific Rationale

Hepatocytes are the primary liver cells and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes in a more physiologically relevant cellular environment compared to microsomes.[11] This allows for a more comprehensive assessment of metabolic pathways, including the initial hydrolysis of the ester and subsequent oxidative and conjugative metabolism of the parent drug.

Materials and Equipment
Material/EquipmentSpecifications
Cryopreserved Human HepatocytesHigh viability and plateable
Hepatocyte Plating and Incubation MediaAs recommended by the supplier
Collagen-coated plates24-well or 48-well plates
(R)-Repaglinide Ethyl EsterPurity >98%
Analytical Standards(R)-Repaglinide, M1, M2, M4 metabolites
LC-High Resolution Mass Spectrometry (HRMS)For metabolite identification
Experimental Protocol

Hepatocyte_Metabolism_Workflow cluster_cell_culture Cell Culture cluster_treatment_incubation Treatment & Incubation cluster_analysis Analysis Thaw_Hepatocytes Thaw cryopreserved human hepatocytes Plate_Hepatocytes Plate hepatocytes on collagen-coated plates and allow to attach Thaw_Hepatocytes->Plate_Hepatocytes Treat_Cells Treat attached hepatocytes with (R)-Repaglinide Ethyl Ester Plate_Hepatocytes->Treat_Cells Incubate_Cells Incubate at 37°C in a humidified CO2 incubator Treat_Cells->Incubate_Cells Collect_Samples Collect media and cell lysate samples at various time points Incubate_Cells->Collect_Samples Sample_Preparation Prepare samples for analysis (e.g., protein precipitation) Collect_Samples->Sample_Preparation Metabolite_Profiling Analyze samples by LC-HRMS for metabolite profiling Sample_Preparation->Metabolite_Profiling Metabolite_Identification Identify metabolites by comparing with standards and fragmentation patterns Metabolite_Profiling->Metabolite_Identification

Caption: Workflow for hepatocyte metabolism study.

Step-by-Step Methodology:

  • Hepatocyte Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates at an appropriate density in plating medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.

  • Compound Incubation:

    • After attachment, replace the plating medium with fresh incubation medium containing (R)-Repaglinide Ethyl Ester at a final concentration of 10 µM.

    • Incubate the plates for up to 24 hours.

  • Sample Collection:

    • At selected time points (e.g., 0, 1, 4, 8, and 24 hours), collect aliquots of the incubation medium.

    • At the final time point, lyse the cells to analyze intracellular metabolites.

  • Sample Preparation and Analysis:

    • To the collected media and cell lysate samples, add 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the analytes.

    • Centrifuge to pellet the debris and transfer the supernatant for analysis.

    • Analyze the samples using LC-HRMS. Monitor for the parent compound, the expected active drug ((R)-Repaglinide), and its known metabolites (M1, M2, M4).

Data Interpretation

The LC-HRMS data will provide a comprehensive metabolic profile. The presence of (R)-Repaglinide will confirm the hydrolysis of the ethyl ester. The detection of M1, M2, and M4 will confirm the subsequent oxidative metabolism of (R)-Repaglinide. By comparing the retention times and mass spectra with analytical standards, the identity of the metabolites can be confirmed. The relative peak areas of the parent compound and its metabolites over time will provide a semi-quantitative understanding of the metabolic pathways.

Part 3: Considerations for In Vivo Metabolic Studies

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic and metabolic profile of (R)-Repaglinide Ethyl Ester.

Key Considerations:

  • Species Selection: Choose an animal model with a metabolic profile similar to humans. This can be guided by comparative in vitro metabolism studies using liver microsomes from different species.

  • Route of Administration: Oral administration is typically most relevant for a prodrug designed to improve bioavailability.

  • Sample Collection: Collect blood, urine, and feces at multiple time points to perform a comprehensive mass balance study and identify the major routes of excretion.

  • Bioanalysis: Develop and validate a robust bioanalytical method for the simultaneous quantification of (R)-Repaglinide Ethyl Ester, (R)-Repaglinide, and its major metabolites in biological matrices.[12] Special attention should be paid to sample handling and stabilization to prevent ex vivo hydrolysis of the ester prodrug.[12]

  • Radiolabeling: The use of a radiolabeled version of (R)-Repaglinide Ethyl Ester (e.g., with ¹⁴C) can be invaluable for conducting a definitive mass balance study and ensuring that all metabolites are accounted for.

Conclusion

The application notes and protocols provided herein offer a robust framework for the comprehensive investigation of the metabolic fate of (R)-Repaglinide Ethyl Ester. By systematically evaluating its stability in liver microsomes and identifying its metabolites in hepatocytes, researchers can gain critical insights into its potential as a prodrug and its overall disposition. These in vitro findings will be instrumental in guiding the design and interpretation of subsequent in vivo pharmacokinetic and metabolism studies, ultimately supporting the preclinical development of this compound.

References

  • Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Prodrug Metabolism. (n.d.). University of Washington. Retrieved from [Link]

  • Prasaja, A. K., et al. (1999). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 27(4), 453-461.
  • Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601.
  • Hosokawa, M. (1995). Interindividual variation in carboxylesterase levels in human liver microsomes. Drug Metabolism and Disposition, 23(10), 1022-1026.
  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 268-292.
  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Retrieved from [Link]

  • Crow, J. A., et al. (2007). Examination of the carboxylesterase phenotype in human liver. Drug Metabolism and Disposition, 35(9), 1673-1680.
  • Gerin, B., et al. (2011). The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 4, 191-201.
  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Drug Metabolism and Disposition, 40(7), 1279-89.
  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide. (2002). Clinical Pharmacokinetics, 41(12), 955-73.
  • Lee, J., et al. (2021). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Pharmaceutics, 13(10), 1599.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 594-604.
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2016). Expert Opinion on Drug Metabolism & Toxicology, 12(11), 1259-1272.
  • PRANDIN (repaglinide) tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Fatty acid ethyl ester synthesis by human liver microsomes. (1993). FEBS Letters, 329(1-2), 40-44.
  • Experiences with the development and validation of bioanalytical methods for prodrugs. (2013). Bioanalysis, 5(19), 2393-2407.
  • Bidstrup, T. B., et al. (2003). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. Basic & Clinical Pharmacology & Toxicology, 93(4), 177-183.
  • Carboxylesterase in the liver and small intestine of experimental animals and human. (2006). Drug Metabolism and Pharmacokinetics, 21(5), 357-367.
  • Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. (2004). Drug Metabolism and Disposition, 32(1), 1-7.
  • Formation of fatty acid ethyl esters in rat liver microsomes. (1999). European Journal of Biochemistry, 261(2), 319-326.
  • Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. (1996).
  • Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine. (2003). Drug Metabolism and Disposition, 31(5), 629-635.
  • Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. (2010). Bioanalysis, 2(11), 1827-1836.

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Method

Application Notes and Protocols for Cell-Based Assays Involving (R)-Repaglinide Ethyl Ester

Introduction: Unveiling the Activity of a Repaglinide Prodrug (R)-Repaglinide Ethyl Ester is the ethyl ester derivative of Repaglinide, a well-established insulin secretagogue of the meglitinide class[1][2]. Repaglinide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Activity of a Repaglinide Prodrug

(R)-Repaglinide Ethyl Ester is the ethyl ester derivative of Repaglinide, a well-established insulin secretagogue of the meglitinide class[1][2]. Repaglinide effectively lowers blood glucose by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This action leads to membrane depolarization, subsequent influx of calcium, and ultimately, the secretion of insulin[3][4]. Due to the presence of a carboxylic acid group, Repaglinide can be esterified. Esterification, particularly with an ethyl group, is a common strategy in medicinal chemistry to create prodrugs[5][6]. These prodrugs often exhibit increased lipophilicity, which can enhance their ability to cross cellular membranes[5][6].

It is hypothesized that (R)-Repaglinide Ethyl Ester functions as a prodrug, readily entering pancreatic β-cells. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, releasing the active parent compound, Repaglinide. The liberated Repaglinide can then exert its therapeutic effect by blocking the K-ATP channels.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute cell-based assays to investigate the biological activity of (R)-Repaglinide Ethyl Ester. The following protocols are designed to assess the compound's efficacy as an insulin secretagogue, its impact on intracellular calcium mobilization, and its direct effect on K-ATP channel activity. The experimental designs are based on the presumed prodrug nature of (R)-Repaglinide Ethyl Ester, incorporating necessary pre-incubation steps to allow for its intracellular conversion.

I. Core Assays for Functional Characterization

A multi-faceted approach is recommended to thoroughly characterize the biological effects of (R)-Repaglinide Ethyl Ester. The following assays provide a logical workflow from observing the primary cellular response (insulin secretion) to dissecting the underlying mechanisms (calcium influx and ion channel activity).

Workflow for (R)-Repaglinide Ethyl Ester Bioactivity Assessment

Workflow cluster_0 Phase 1: Cellular Response cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Safety Profile A Insulin Secretion Assay B Intracellular Calcium Assay A->B Investigate Upstream Signaling D Cell Viability Assay A->D Assess Cytotoxicity C Electrophysiology (Patch-Clamp) B->C Direct Target Interaction Repaglinide_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol K_ATP K-ATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Repaglinide (R)-Repaglinide Ethyl Ester (Prodrug) Active_Rep Repaglinide (Active Drug) Repaglinide->Active_Rep Intracellular Esterases Active_Rep->K_ATP Blocks K+ Efflux Depolarization->Ca_channel Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: The proposed mechanism of action for (R)-Repaglinide Ethyl Ester.

C. Electrophysiology: Whole-Cell Patch-Clamp

This advanced technique provides direct evidence of the compound's effect on the K-ATP channels.

Rationale: By directly measuring the ionic currents across the cell membrane, patch-clamp electrophysiology can definitively determine if the active form of (R)-Repaglinide Ethyl Ester inhibits K-ATP channel activity.

Experimental Protocol:

  • Cell Preparation:

    • Culture MIN6 cells on glass coverslips suitable for electrophysiology.

  • Recording Configuration:

    • Establish a whole-cell patch-clamp configuration on a single MIN6 cell.

    • Use an intracellular solution containing a low concentration of ATP (to keep the K-ATP channels open) and an extracellular solution with a physiological ionic composition.

  • Compound Application:

    • Record baseline K-ATP channel currents.

    • Perfuse the cell with the extracellular solution containing (R)-Repaglinide Ethyl Ester or Repaglinide.

    • Observe the change in the K-ATP channel current in real-time.

Data Analysis:

  • Measure the amplitude of the K-ATP current before and after the application of the compound.

  • Calculate the percentage of inhibition of the K-ATP current.

  • Determine the dose-response relationship for the inhibition of the K-ATP current.

D. Cell Viability Assay

It is crucial to ensure that the observed effects of (R)-Repaglinide Ethyl Ester are not due to cytotoxicity.

Rationale: This assay will assess the general health of the cells after treatment with the compound and rule out any potential cytotoxic effects that could confound the results of the functional assays.

Recommended Method: A commercially available MTS or resazurin-based assay is recommended for its simplicity and reliability.

Experimental Protocol:

  • Cell Seeding:

    • Seed MIN6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of (R)-Repaglinide Ethyl Ester for a duration relevant to the functional assays (e.g., 2-4 hours). Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.

  • Assay Procedure:

    • Add the MTS or resazurin reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader.

Data Analysis:

  • Express the cell viability as a percentage of the vehicle-treated control.

  • Determine the concentration of (R)-Repaglinide Ethyl Ester that causes a 50% reduction in cell viability (IC50), if any.

III. Summary and Concluding Remarks

The provided application notes and protocols offer a robust framework for the in-depth characterization of (R)-Repaglinide Ethyl Ester. By systematically progressing from the primary cellular response of insulin secretion to the underlying mechanisms of calcium mobilization and ion channel modulation, researchers can gain a comprehensive understanding of this compound's biological activity. The inclusion of a cell viability assay ensures the integrity of the functional data. Given its chemical structure, it is strongly anticipated that (R)-Repaglinide Ethyl Ester will act as a prodrug, and the experimental designs have been tailored to account for this. These detailed methodologies, coupled with the provided scientific rationale, will empower researchers in the field of diabetes drug discovery to effectively evaluate the therapeutic potential of (R)-Repaglinide Ethyl Ester.

References

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Human Cell Design. (n.d.). Insulin Secretagogue Assay. Retrieved from [Link]

  • Asfari, M., Janjic, D., Meda, P., Li, G., Halban, P. A., & Wollheim, C. B. (1992). Establishment of 2-mercaptoethanol-dependent differentiated insulin-secreting cell lines. Endocrinology, 130(1), 167–178.
  • Poitout, V., & Robertson, R. P. (2002). Minireview: Secondary-cell failure in type 2 diabetes--a convergence of glucotoxicity and lipotoxicity. Endocrinology, 143(2), 339–342.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
  • Miyazaki, J., Araki, K., Yamato, E., Ikegami, H., Asano, T., Shibasaki, Y., Oka, Y., & Yamamura, K. (1990). Establishment of a pancreatic beta cell line that retains glucose-inducible insulin secretion: MIN6. Endocrinology, 127(1), 126–132.
  • Kure, A., et al. (2018). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 5, 1599-1605.
  • Cytion. (n.d.). General information Characteristics Regulatory Data Product sheet MIN-6 Cells | 302148. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-Repaglinide Ethyl Ester. Retrieved from [Link]

  • Bundgaard, H. (1991). Design and application of prodrugs. In A Textbook of Drug Design and Development (pp. 113-191). Harwood Academic Publishers.
  • SIELC Technologies. (2018, May 16). Repaglinide ethyl ester. Retrieved from [Link]

  • Chuasomboon, A., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(10), 5629-5638.
  • Global Substance Registration System. (n.d.). REPAGLINIDE. Retrieved from [Link]

  • Majumdar, S., et al. (2008). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 10(4), 543-550.
  • Grant, P. J. (2000). Repaglinide: a review of its therapeutic use in type 2 diabetes mellitus. Drugs, 59(3), 583-603.
  • Culy, C. R., & Jarvis, B. (2001). Repaglinide. Drugs, 61(11), 1625-1660.
  • Malaisse, W. J., et al. (1999). Effect of repaglinide upon nutrient metabolism, biosynthetic activity, cationic fluxes and insulin release in rat pancreatic islets. European Journal of Pharmacology, 376(3), 295-305.
  • U.S. Food and Drug Administration. (2024, April 25). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. Retrieved from [Link]

  • Yie, J., et al. (2020). Development of a robust functional cell-based assay for replacing the rabbit blood sugar bioidentity test of insulin glargine drug substance. Journal of Pharmaceutical and Biomedical Analysis, 186, 113328.
  • Lomonaco, A., et al. (2023). Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro. Methods and Protocols, 6(2), 29.
  • Malaisse, W. J. (1999). Repaglinide, a new oral antidiabetic agent: a review of recent preclinical studies.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Hristov, E., et al. (2005). The effect of repaglinide on insulin secretion and oxidative stress in type 2 diabetic patients. Diabetes/Metabolism Research and Reviews, 21(5), 463-469.
  • Allmpus. (n.d.). Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. Retrieved from [Link]

  • SEINE PHARMA PVT LTD. (n.d.). CAS 147770-08-9 Repaglinide R- Isomer Ethyl Ester. Retrieved from [Link]

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Application

Application Note &amp; Protocol: A Scalable and Efficient Synthesis of (R)-Repaglinide Ethyl Ester

Abstract This document provides a comprehensive guide for the large-scale synthesis of (R)-Repaglinide Ethyl Ester, a crucial reference standard for the analysis of the anti-diabetic drug Repaglinide and a potential chir...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (R)-Repaglinide Ethyl Ester, a crucial reference standard for the analysis of the anti-diabetic drug Repaglinide and a potential chiral intermediate. Repaglinide, an oral hypoglycemic agent, functions by stimulating insulin secretion from pancreatic β-cells.[1] The stereospecific synthesis and analysis of its related compounds are critical for ensuring drug safety and efficacy. This guide moves beyond a mere recitation of steps to explain the underlying chemical principles and strategic decisions essential for transitioning from laboratory-scale to industrial production. We present a robust, two-part synthetic strategy culminating in a high-yield condensation reaction, emphasizing process safety, efficiency, and analytical validation.

Strategic Overview: A Logic-Driven Approach to Synthesis

The synthesis of Repaglinide and its analogues typically involves the amide coupling of two key fragments: a substituted phenylacetic acid derivative and a chiral amine.[2] Our strategy for producing the (R)-enantiomer of the ethyl ester focuses on a convergent synthesis that maximizes efficiency and simplifies purification.

The retrosynthetic analysis breaks down (R)-Repaglinide Ethyl Ester into two primary synthons:

  • 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid (I): This acid component provides the core phenylacetic acid backbone of the target molecule.[3]

  • (R)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine (II): This chiral amine is the source of the stereocenter that defines the final product as the (R)-enantiomer.

The chosen forward synthesis avoids hazardous and inefficient reagents reported in earlier literature, such as highly toxic cyanides or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which generate difficult-to-remove byproducts.[3][4][5] Instead, we employ a modern coupling agent that ensures high conversion, minimizes racemization, and simplifies product isolation, making the process suitable for large-scale implementation.[5]

Synthetic_Scheme I 3-Ethoxy-4-ethoxycarbonyl- phenylacetic acid (I) Plus + I->Plus II (R)-3-Methyl-1-(2-piperidin-1-ylphenyl) butylamine (II) II->Plus Final_Product (R)-Repaglinide Ethyl Ester (CAS: 147770-08-9) Plus->Final_Product Amide Coupling (DPPA, Pyridine) High Yield (>90%) Workflow_Diagram Start Start Charge_Reactor 1. Charge Reactor - Toluene - Intermediate I - DPPA Start->Charge_Reactor Cool_Add_Base 2. Cool to 20°C Add Pyridine Charge_Reactor->Cool_Add_Base Add_Amine 3. Add Intermediate II in Toluene (Slowly) Cool_Add_Base->Add_Amine Reaction 4. Reaction (4-10 hours at 20-25°C) Monitor by HPLC Add_Amine->Reaction Quench 5. Quench Add Water Reaction->Quench Workup 6. Workup - Separate Layers - Wash Organic Layer (HCl, NaHCO₃, Brine) Quench->Workup Isolate 7. Isolation - Dry (Na₂SO₄) - Concentrate Solvent - Crystallize from IPA/Heptane Workup->Isolate Dry 8. Dry Product (Vacuum Oven) Isolate->Dry End Final Product: (R)-Repaglinide Ethyl Ester Dry->End

Figure 2: Step-by-step workflow for the large-scale condensation reaction.

Experimental Protocol: Condensation

Materials & Reagents

Reagent/MaterialMolar Eq.Quantity (for 1 mole scale)Notes
Intermediate (I)1.0252.3 gLimiting Reagent
Intermediate (II)1.0274.4 gChiral Amine
Diphenylphosphoryl azide (DPPA)1.1302.7 gCoupling Agent
Pyridine1.187.0 gBase
Toluene~10 vol2.5 LSolvent
Isopropanol (IPA)-As neededCrystallization Solvent
Heptane-As neededAnti-solvent
Hydrochloric Acid (1M)-As neededAqueous Wash
Sodium Bicarbonate (Sat. Sol.)-As neededAqueous Wash
Brine-As neededAqueous Wash

Step-by-Step Procedure

  • Reactor Setup: Ensure a large-scale reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with Toluene (5 vol), 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid (I) (1.0 eq), and DPPA (1.1 eq). Begin stirring.

  • Base Addition: Cool the mixture to 20°C. Slowly add pyridine (1.1 eq) via an addition funnel, maintaining the temperature between 20-25°C.

  • Amine Addition: In a separate vessel, dissolve (R)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine (II) (1.0 eq) in Toluene (5 vol). Add this solution slowly to the reactor over 1-2 hours.

  • Reaction: Maintain the reaction mixture at 20-25°C for 4-10 hours. Monitor the reaction progress by HPLC until the starting material (I) is consumed (<1%).

  • Quenching & Workup: Carefully quench the reaction by adding water (5 vol). Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation and Crystallization: Dry the toluene layer over anhydrous sodium sulfate and filter. Concentrate the solution under reduced pressure to a thick oil. Add isopropanol and heat to dissolve the oil, then slowly add heptane as an anti-solvent until turbidity is observed.

  • Final Product: Cool the mixture slowly to 0-5°C to induce crystallization. Filter the solid product, wash with cold heptane, and dry under vacuum at 40-50°C to a constant weight. This yields (R)-Repaglinide Ethyl Ester as a white to off-white solid.

Quality Control & Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical Methods Summary

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification ¹H NMR, ¹³C NMR, MSConforms to structure
Assay (Purity) HPLC/UPLC≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% (R)-isomer
Melting Point USP <741>Report value
Residual Solvents GC-HSConforms to ICH Q3C limits
  • HPLC Method: A standard reverse-phase C18 column can be used with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) for purity analysis. [6]* Chiral HPLC: A chiral stationary phase column (e.g., Chiralpak AD-H) is required to separate the (R) and (S) enantiomers.

  • Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the ethoxy groups, aromatic protons, piperidinyl protons, and the core butyl chain.

    • Mass Spec (ESI+): Expected [M+H]⁺ ion at m/z ≈ 481.6.

References

  • Google Patents. (n.d.). Process for preparing repaglinide intermediate.
  • Google Patents. (n.d.). A kind of technique of synthesizing repaglinide.
  • Google Patents. (n.d.). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Shodhana Laboratories. (n.d.). Repaglinide Intermediates Manufacturers in USA. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing repaglinide.
  • Google Patents. (n.d.). Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
  • Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • Google Patents. (n.d.). A kind of method for preparing repaglinide.
  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Repaglinide intermediate synthesis process improvement.
  • ResearchGate. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-Repaglinide Ethyl Ester | CAS 147770-06-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Summary for CID 65981. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Purification of (R)-Repaglinide Ethyl Ester

Introduction: The Significance of Stereoisomeric Purity in Repaglinide Ethyl Ester (R)-Repaglinide Ethyl Ester is a key chiral intermediate in the synthesis of Repaglinide, an oral antidiabetic drug of the meglitinide cl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomeric Purity in Repaglinide Ethyl Ester

(R)-Repaglinide Ethyl Ester is a key chiral intermediate in the synthesis of Repaglinide, an oral antidiabetic drug of the meglitinide class. The therapeutic efficacy of Repaglinide is primarily attributed to the (S)-enantiomer, which stimulates insulin secretion from pancreatic β-cells.[1] Conversely, the (R)-enantiomer exhibits significantly weaker hypoglycemic activity. Therefore, controlling the stereochemical purity of Repaglinide and its precursors is of paramount importance to ensure drug safety and efficacy. This document provides a comprehensive guide to the purification techniques for (R)-Repaglinide Ethyl Ester, focusing on preparative chiral chromatography and crystallization methods. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity (R)-Repaglinide Ethyl Ester suitable for pharmaceutical development.

Understanding the Impurity Profile

A thorough understanding of the potential impurities is crucial for developing an effective purification strategy. Impurities in (R)-Repaglinide Ethyl Ester can arise from the synthetic process or degradation.[2]

Common Process-Related Impurities Include:

  • (S)-Repaglinide Ethyl Ester: The undesired enantiomer.[3]

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Formed from side reactions during the synthesis.[4]

  • Residual Solvents: Solvents used in the manufacturing process.[2]

Degradation Products:

  • Repaglinide may degrade over time due to environmental factors like light, heat, or moisture, leading to the formation of related compounds.[2]

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The general workflow involves an initial purification step to remove bulk impurities, followed by a chiral separation to isolate the desired (R)-enantiomer, and a final crystallization step to obtain a highly pure, crystalline solid.

PurificationWorkflow Crude Crude (R,S)-Repaglinide Ethyl Ester Chromatography Bulk Impurity Removal (e.g., Flash Chromatography) Crude->Chromatography ChiralSep Chiral Separation (Preparative HPLC/SFC) Chromatography->ChiralSep R_Isomer (R)-Repaglinide Ethyl Ester (Enriched) ChiralSep->R_Isomer Crystallization Crystallization R_Isomer->Crystallization Pure_Product High-Purity (R)-Repaglinide Ethyl Ester Crystals Crystallization->Pure_Product

Caption: General purification workflow for (R)-Repaglinide Ethyl Ester.

Preparative Chiral Chromatography: Isolating the (R)-Enantiomer

Preparative chiral chromatography is the cornerstone for resolving the enantiomers of Repaglinide Ethyl Ester. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with SFC often being favored for its environmental benefits and faster separation times.[5][6]

Method Development and Optimization

The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent selectivity for Repaglinide and its analogues.[7]

Screening of Chiral Stationary Phases and Mobile Phases:

Chiral Stationary Phase (CSP)Mobile Phase System (Typical Starting Ratios)Observations
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)n-Hexane / 2-Propanol (90:10, v/v)Good initial separation for Repaglinide, adaptable for the ethyl ester.[7]
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)n-Hexane / Ethanol (80:20, v/v)Effective for Repaglinide enantiomers.
Immobilized Polysaccharide CSPsWider range of solvents, including dichloromethane and ethyl acetate.Offers greater flexibility in mobile phase selection.
Protocol 1: Preparative Chiral HPLC

This protocol outlines a general procedure for the preparative chiral HPLC separation of (R)-Repaglinide Ethyl Ester.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 20 µm, 50 x 250 mm)

  • HPLC-grade n-hexane and 2-propanol

  • (R,S)-Repaglinide Ethyl Ester, pre-purified to remove bulk impurities

  • Sample solvent (mobile phase is ideal)

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in the desired ratio (e.g., 95:5 v/v).[7] Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the crude (R,S)-Repaglinide Ethyl Ester in the mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 80-120 mL/min until a stable baseline is achieved.

  • Injection and Elution: Inject an appropriate volume of the sample solution onto the column. The loading capacity will depend on the column dimensions and the resolution of the enantiomers.

  • Fraction Collection: Monitor the elution of the enantiomers using a UV detector at 240 nm.[7] Collect the fractions corresponding to the (R)-Repaglinide Ethyl Ester peak.

  • Purity Analysis: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.

  • Solvent Evaporation: Pool the fractions with the desired purity and evaporate the solvent under reduced pressure to obtain the enriched (R)-Repaglinide Ethyl Ester.

Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)

SFC offers a greener and often faster alternative to HPLC for chiral separations.[6][8]

Instrumentation and Materials:

  • Preparative SFC system with a UV detector and back-pressure regulator

  • Chiral column (e.g., Amylose or Cellulose-based, 5 µm, 21.2 x 250 mm)

  • Supercritical CO₂

  • Co-solvent (e.g., Methanol, Ethanol)

  • (R,S)-Repaglinide Ethyl Ester

Step-by-Step Protocol:

  • Method Optimization (Analytical Scale): Develop an analytical SFC method to determine the optimal co-solvent, co-solvent percentage, and temperature for separation.

  • System Setup: Set the column temperature (e.g., 40 °C) and back-pressure (e.g., 120 bar).

  • Elution: Run the separation using a gradient or isocratic elution of the co-solvent in supercritical CO₂.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and sample loading according to the column dimensions.

  • Fraction Collection: Collect the fractions of the desired enantiomer based on the UV chromatogram.

  • Solvent Removal: The majority of the mobile phase (CO₂) will evaporate upon depressurization, leaving the product in the co-solvent, which can then be easily removed.

ChiralSeparation cluster_HPLC Preparative HPLC cluster_SFC Preparative SFC HPLC_Sample Sample Injection (R,S)-Ester in Mobile Phase HPLC_Column Chiral Column (e.g., Chiralcel OD) HPLC_Sample->HPLC_Column HPLC_Elution Isocratic Elution (Hexane/IPA) HPLC_Column->HPLC_Elution HPLC_Fractions Fraction Collection (R)-Ester & (S)-Ester HPLC_Elution->HPLC_Fractions SFC_Sample Sample Injection (R,S)-Ester in Co-solvent SFC_Column Chiral Column (e.g., Chiralpak IA) SFC_Sample->SFC_Column SFC_Elution Elution with scCO2 + Co-solvent SFC_Column->SFC_Elution SFC_Fractions Fraction Collection (R)-Ester & (S)-Ester SFC_Elution->SFC_Fractions

Caption: Comparison of preparative chiral HPLC and SFC workflows.

Crystallization: Achieving High Purity and Solid-State Control

Crystallization is a powerful technique for the final purification of (R)-Repaglinide Ethyl Ester, as it can effectively remove remaining impurities and provide the desired solid-state form. The choice of solvent or solvent system is critical for successful crystallization.[9]

Solvent Screening and Solubility

The ideal crystallization solvent should exhibit high solubility for (R)-Repaglinide Ethyl Ester at elevated temperatures and low solubility at lower temperatures.

Solubility of Repaglinide and its Ethyl Ester:

SolventRepaglinide Solubility(R)-Repaglinide Ethyl Ester SolubilityReference
MethanolSolubleSoluble[10][11]
EthanolApprox. 25 mg/mLSoluble[10]
DMSOApprox. 30 mg/mLSoluble[3][10]
DichloromethaneSolubleSoluble[11]
AcetoneFreely soluble-
n-Hexane-Sparingly soluble (good anti-solvent)
WaterSparingly solubleInsoluble (good anti-solvent)[10]

Based on the solubility data, mixed solvent systems are promising for the crystallization of (R)-Repaglinide Ethyl Ester. A good approach is to dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol, methanol) and then add an anti-solvent in which it is poorly soluble (e.g., water, n-hexane) to induce crystallization.[9] A mixture of ethanol and water has been successfully used for the crystallization of Repaglinide.[12]

Protocol 3: Cooling Crystallization from a Mixed Solvent System

This protocol describes a cooling crystallization method using an ethanol/water solvent system.

Instrumentation and Materials:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • (R)-Repaglinide Ethyl Ester (from chiral separation)

  • Ethanol (absolute)

  • Purified water

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Step-by-Step Protocol:

  • Dissolution: Charge the jacketed reactor with the enriched (R)-Repaglinide Ethyl Ester and ethanol (e.g., 3-5 mL of ethanol per gram of ester). Heat the mixture to 50-60 °C with stirring until all the solid has dissolved.

  • Anti-Solvent Addition: Slowly add purified water to the solution until slight turbidity is observed. This indicates the solution is approaching saturation.

  • Cooling Profile:

    • Controlled Cooling: Cool the solution slowly (e.g., 5-10 °C/hour) to ambient temperature. Slow cooling promotes the formation of larger, more well-defined crystals.

    • Hold Period: Hold the suspension at ambient temperature for 2-4 hours to allow for complete crystallization.

    • Further Cooling: For improved yield, cool the suspension further to 0-5 °C and hold for another 1-2 hours.

  • Filtration: Filter the crystalline product using a Buchner funnel and wash the filter cake with a cold ethanol/water mixture (in the same ratio as the final mother liquor).

  • Drying: Dry the crystals in a vacuum oven at a temperature below 40 °C until a constant weight is achieved.

  • Purity Analysis: Analyze the final product for chemical and enantiomeric purity by HPLC.

Expected Outcome:

  • Purity: >99.5%

  • Enantiomeric Purity: >99.8% (R)-isomer

  • Yield: 85-95%

Conclusion

The purification of (R)-Repaglinide Ethyl Ester to a high degree of stereoisomeric and chemical purity is achievable through a combination of preparative chiral chromatography and crystallization. The protocols provided in this guide offer a robust framework for researchers and drug development professionals. Method optimization, particularly in the selection of chiral stationary phases, mobile phases, and crystallization solvents, will be key to achieving the desired purity and yield for specific applications. Supercritical Fluid Chromatography presents a promising, environmentally friendly alternative for large-scale chiral separations. Careful execution of these techniques will ensure the production of high-quality (R)-Repaglinide Ethyl Ester, a critical component in the synthesis of the antidiabetic drug, Repaglinide.

References

  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug Testing and Analysis, 10(1), 212-221.
  • Singh, S., et al. (2022). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. Current Analytical Chemistry, 18(10).
  • Francotte, E., & Richert, P. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations.
  • Patil, S., et al. (2014). Effect of additives and solvents on inhibition of crystallization in transdermal patches containing repaglinide. International Journal of Pharma Sciences and Research, 5(2), 64-72.
  • Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up.
  • University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Allmpus. (n.d.). Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. Retrieved from [Link]

  • RXN Chemicals. (n.d.). Repaglinide impurity (R-Repaglinide Ethyl Ester) Manufacturer Supplier. Retrieved from [Link]

  • Belboukhari, N., & Cheriti, A. (2021). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of the Algerian Chemical Society, 6(1), 23-31.
  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Andersson, S., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 123.
  • De Klerck, K., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1894.
  • Dr. Reddy's Laboratories Ltd. (2004). Crystalline and amorphous forms of (s)
  • Al-Remawi, M., et al. (2021). Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review. Pharmacia, 68(3), 633-644.
  • Shafaati, A., et al. (2017). Enhancement of solubility and antidiabetic effects of Repaglinide using spray drying technique in STZ-induced diabetic rats. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 25(1), 13.
  • PubChem. (n.d.). Repaglinide. Retrieved from [Link]

  • De Klerck, K., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1894.
  • Tianjin Institute of Pharmaceutical Research. (2013).
  • China Pharmaceutical University. (2011).
  • O'Mahony, M., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 18(11), 6613-6623.
  • Blagden, N., et al. (2007). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Current Drug Delivery, 4(4), 299-312.
  • ResearchGate. (n.d.). Separation of Azeotropes Hexane + Ethanol/1-Propanol by Ionic Liquid Extraction: Liquid–Liquid Phase Equilibrium Measurements and Thermodynamic Modeling. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol Guide: Formulation Development of (R)-Repaglinide Ethyl Ester

Abstract This guide provides a comprehensive framework for the formulation development of (R)-Repaglinide Ethyl Ester, a molecule presumed to exhibit poor aqueous solubility, characteristic of a Biopharmaceutics Classifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation development of (R)-Repaglinide Ethyl Ester, a molecule presumed to exhibit poor aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. As the ethyl ester derivative of Repaglinide, a known BCS Class II drug, it presents significant challenges to achieving adequate oral bioavailability.[1][2] This document outlines a strategic, science-driven approach, beginning with essential pre-formulation characterization and culminating in the development and evaluation of advanced formulation systems. Detailed protocols for creating amorphous solid dispersions, nanosuspensions, and self-microemulsifying drug delivery systems (SMEDDS) are provided, supported by robust analytical methodologies for characterization and quality control. The causality behind experimental choices is emphasized to empower researchers and drug development professionals to make informed decisions.

Section 1: The Formulation Challenge - Understanding (R)-Repaglinide Ethyl Ester

(R)-Repaglinide Ethyl Ester is the ethyl ester of the (R)-isomer of Repaglinide.[3][4] While specific data for the ester is limited, the parent compound, Repaglinide, is a well-established antidiabetic agent with low aqueous solubility and high membrane permeability, classifying it as a BCS Class II drug.[1][5] Esterification typically increases lipophilicity, suggesting that (R)-Repaglinide Ethyl Ester will also have very low water solubility.[2][6] The primary obstacle for such compounds is that their absorption after oral administration is limited by their dissolution rate in the gastrointestinal fluids.[7][8] Therefore, enhancing the solubility and/or dissolution rate is paramount to achieving therapeutic efficacy.

This guide focuses on three proven strategies to overcome this rate-limiting step: Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Lipid-Based Formulations. The selection of an optimal strategy is not arbitrary; it is dictated by the physicochemical properties of the active pharmaceutical ingredient (API), which must be thoroughly investigated in pre-formulation studies.

Table 1: Physicochemical Properties of (R)-Repaglinide Ethyl Ester and Parent Compound

Property(R)-Repaglinide Ethyl EsterRepaglinide (Parent Compound)Significance for Formulation
Chemical Name 2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester[3](S)-2-Ethoxy-4-(1-[2-{piperidin-1-yl}phenyl]-3-methylbutylcarbamoylmethyl)benzoic acid[1]The ester group increases lipophilicity compared to the parent carboxylic acid.
Molecular Formula C29H40N2O4[3]C27H36N2O4[9]Higher molecular weight than the parent compound.
Molecular Weight 480.64 g/mol [3]452.6 g/mol [10]Influences diffusion and permeability characteristics.
Aqueous Solubility Expected to be very low. Soluble in Methanol, DMSO.[3]89.99 mg/L (at 25 °C).[6] Sparingly soluble in aqueous buffers.[9]Confirms the need for solubility enhancement techniques.
LogP (Predicted) > 5.9 (Esterification increases lipophilicity)5.9[2]High lipophilicity suggests suitability for lipid-based formulations.
pKa (Predicted) 14.79 (Predicted)[11]4.19 (Acidic)[6]The ester lacks the ionizable carboxylic acid group of the parent, making pH modification for solubilization ineffective.
Melting Point Not Available (Off-White Solid)[3]130-131 °C[2]A crystalline nature necessitates energy input to break the lattice for dissolution.

Section 2: Foundational Knowledge - Pre-formulation Assessment

A thorough pre-formulation study is the cornerstone of a successful development program. It provides the data necessary to select the most promising formulation strategy, mitigating risks of failure at later stages.

Protocol 2.1: pH-Solubility Profiling

Rationale: Although the ester is not expected to have an ionizable group in the physiological pH range, this study confirms the pH-independent low solubility and is a regulatory expectation.

  • Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.

  • Add an excess amount of (R)-Repaglinide Ethyl Ester to each buffer in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Withdraw samples at various time points (e.g., 24, 48, 72 hours) and filter through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the filtrate for drug concentration using a validated HPLC-UV method (see Section 5).

  • Equilibrium is confirmed when two consecutive time points yield the same concentration. Plot the final solubility (mg/mL) against pH.

Protocol 2.2: Solid-State Characterization

Rationale: Understanding the solid-state properties (crystalline vs. amorphous, polymorphism) is critical. Amorphous forms are more soluble but less stable than their crystalline counterparts.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the API into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow to determine the melting point (sharp endotherm for crystalline) and glass transition temperature (step change for amorphous).

  • Powder X-Ray Diffraction (PXRD):

    • Pack the API powder into a sample holder.

    • Scan the sample over a 2θ range (e.g., 5° to 40°).

    • Sharp peaks indicate a crystalline structure, while a broad halo indicates an amorphous form.

Section 3: Strategic Formulation Pathways

The pre-formulation data—specifically the very low, pH-independent solubility and high lipophilicity—guides the selection of an appropriate enhancement strategy.

G cluster_0 Pre-formulation Data cluster_1 Formulation Strategy Selection cluster_2 Development Pathways PFS Very Low Aqueous Solubility High LogP Crystalline Solid Decision Select Enhancement Strategy PFS->Decision ASD Pathway A: Amorphous Solid Dispersion (ASD) Decision->ASD High dose required? Polymer interaction favorable? Nano Pathway B: Nanosuspension Decision->Nano Desire crystalline form? Avoid organic solvents? Lipid Pathway C: Lipid-Based System (SMEDDS) Decision->Lipid High LogP? Potential for food effect?

Caption: Decision workflow for formulation strategy selection.

Pathway A: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs enhance solubility by converting the crystalline API into a high-energy amorphous state, dispersed within a hydrophilic polymer matrix.[12][13] This prevents recrystallization and allows for supersaturation upon dissolution. This approach is particularly effective for achieving high drug loading.[12]

  • Excipient Screening: Select suitable polymers such as HPMC, HPMC-AS, or PVP.[14]

  • Solvent Selection: Identify a common solvent (e.g., methanol, acetone) that dissolves both the API and the chosen polymer.

  • Preparation of Spray Solution:

    • Dissolve (R)-Repaglinide Ethyl Ester in the selected solvent.

    • Slowly add the polymer (e.g., at drug:polymer ratios of 1:1, 1:2, and 1:4) and stir until a clear solution is obtained.

  • Spray Drying Process:

    • Set the spray dryer parameters (inlet temperature, aspiration rate, pump speed). These must be optimized for the specific solvent/polymer system.

    • Pump the solution through the atomizer nozzle into the drying chamber.

    • The solvent rapidly evaporates, forming a solid dispersion powder.

    • Collect the dried powder from the cyclone.

  • Post-Spray Drying Characterization:

    • Analyze the resulting powder using DSC and PXRD (Protocol 2.2) to confirm the absence of crystallinity. A single glass transition temperature (Tg) in the DSC thermogram and a halo in the PXRD pattern confirm a successful amorphous dispersion.

    • Assess dissolution performance (Protocol 5.2) compared to the pure API.

Pathway B: Nanosuspensions

Rationale: Nanosuspensions increase the dissolution rate by drastically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation.[15] This method is advantageous as it maintains the API in its more stable crystalline form and avoids the use of large quantities of organic solvents or lipids.[16]

  • Stabilizer Screening: Select stabilizers (surfactants and/or polymers) like Poloxamer 188, Tween 80, or HPMC to prevent particle agglomeration.[17][18]

  • Preparation of Pre-suspension:

    • Disperse the selected stabilizers in purified water.

    • Add (R)-Repaglinide Ethyl Ester to the stabilizer solution to form a coarse suspension.

    • Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to reduce initial particle size.[17]

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply high pressure (e.g., 1000-1500 bar) for a set number of cycles (e.g., 10-20 cycles).[17] The cavitation and shear forces will break down the drug crystals into the nanometer range.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size below 500 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the suspension. A zeta potential of ±30 mV is generally considered stable.[19]

    • Dissolution Testing: Perform dissolution testing (Protocol 5.2) to demonstrate the enhanced dissolution rate compared to the unprocessed drug.

Pathway C: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Rationale: Given the high lipophilicity of an ester, lipid-based formulations like SMEDDS are an excellent choice.[20][21] SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (i.e., gastrointestinal fluids).[22] This maintains the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.[5]

G SMEDDS SMEDDS Formulation (API + Oil + Surfactant + Co-solvent) GI_Fluid Aqueous GI Fluids + Gentle Motility SMEDDS->GI_Fluid Oral Administration Microemulsion Microemulsion GI_Fluid->Microemulsion Spontaneous Emulsification Absorption Enhanced Absorption Across Gut Wall Microemulsion->Absorption

Caption: Spontaneous formation of a microemulsion from a SMEDDS.

  • Excipient Screening:

    • Solubility Studies: Determine the saturation solubility of (R)-Repaglinide Ethyl Ester in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, Propylene Glycol).[23] Select excipients with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-solvent based on solubility studies.

    • Prepare a series of formulations with varying ratios of the three components.

    • Visually observe the emulsification performance of each formulation by titrating it with water. Identify the region that forms a clear or bluish-white microemulsion.

  • Preparation of Drug-Loaded SMEDDS:

    • Based on the optimal region from the phase diagram, prepare a formulation.

    • Add the required amount of (R)-Repaglinide Ethyl Ester to the oil/surfactant/co-solvent mixture.

    • Gently heat (if necessary) and vortex until the drug is completely dissolved.

  • Characterization:

    • Emulsification Time & Droplet Size: Add the SMEDDS pre-concentrate to water and measure the time to emulsify. Analyze the resulting droplet size and PDI using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

    • In Vitro Drug Release: Perform dissolution testing (Protocol 5.2), typically in a lipid-digestion buffer, to assess drug release.

Section 4: The Analytical Toolkit - Validation & Quality Control

Robust analytical methods are required to quantify the API and assess formulation performance.

Protocol 4.1: HPLC-UV Method for Quantification

Rationale: A validated HPLC method ensures accurate and precise quantification of (R)-Repaglinide Ethyl Ester in bulk, during formulation, and in dissolution samples. Several methods exist for the parent compound, which can be adapted.[24][25][26]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[26]

    • Mobile Phase: Acetonitrile and a buffer (e.g., ammonium formate) in a suitable ratio (e.g., 65:35 v/v).[26]

    • Flow Rate: 1.0 mL/min.[26]

    • Detection Wavelength: Scan for optimal absorbance; ~245 nm is a good starting point based on the parent compound.[26]

    • Injection Volume: 20 µL.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Linearity: Prepare a series of standard solutions across a range of concentrations (e.g., 1-10 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of API into a placebo formulation.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Table 2: Example HPLC Method Validation Summary

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9996
Range -1 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Protocol 4.2: In Vitro Dissolution Testing

Rationale: Dissolution testing is a critical quality control tool and can be predictive of in vivo performance.[27] The method must be able to discriminate between formulations with different release characteristics.

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral dosage forms.[28][29]

  • Dissolution Medium:

    • For a poorly soluble drug, standard buffers may not provide sink conditions (where the volume of medium is at least 3-5 times that required to dissolve the entire dose).[27]

    • Consider using biorelevant media (e.g., FaSSIF, FeSSIF) or media containing a small percentage of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to aid solubilization.[27]

  • Test Parameters:

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 75 RPM.[30]

  • Procedure:

    • Place the formulation (e.g., capsule filled with ASD, nanosuspension, or SMEDDS) into the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately filter the samples and analyze using the validated HPLC method (Protocol 5.1).

    • Plot the percentage of drug dissolved versus time.

Section 5: Ensuring Robustness - Stability Testing

Stability testing provides evidence on how the quality of a drug product varies over time under the influence of environmental factors.[31] For enhanced formulations, it is crucial to ensure the solubility benefit is maintained over the product's shelf life.

Protocol 5.1: ICH-Compliant Stability Study

Rationale: Following ICH guidelines ensures that the stability data is suitable for regulatory submissions.[32][33] The primary risk for enhanced formulations is the reversion of an amorphous form to a crystalline one or physical changes in nanoparticles or lipid systems.

  • Batch Selection: Place at least three primary batches of the final formulation in the proposed container closure system on stability.[32]

  • Storage Conditions: Store batches under long-term and accelerated conditions.[34]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Accelerated: Test at 0, 3, and 6 months.[32]

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[34]

  • Tests to be Performed:

    • Assay: Quantification of (R)-Repaglinide Ethyl Ester.

    • Degradation Products: Monitor for any new or increasing impurities.

    • Dissolution: Ensure the release profile remains consistent.

    • Physical Appearance: Note any changes in color or form.

    • Formulation-Specific Tests:

      • For ASDs: Periodic DSC/PXRD to confirm the amorphous state is maintained.

      • For Nanosuspensions: Monitor particle size and PDI.

      • For SMEDDS: Check for drug precipitation and changes in emulsification performance.

Table 3: ICH Stability Study Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (for submission)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Wikipedia. (n.d.). Repaglinide.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • PubMed. (n.d.). Bioavailability of Repaglinide, a Novel Antidiabetic Agent, Administered Orally in Tablet or Solution Form or Intravenously in Healthy Male Volunteers.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions.
  • accessdata.fda.gov. (n.d.). PRANDIN (repaglinide) Tablets.
  • ResearchGate. (n.d.). Repaglinide.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide.
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Springer. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Elsevier. (2017). Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application.
  • ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics.
  • IPR. (n.d.). Formulation Strategies And Consideration In Nanosuspension Development: A Review.
  • ResearchGate. (2023). Formulation and Characterization of Nanosuspension of Poorly Water-Soluble Drug.
  • J-Stage. (n.d.). Determination of Repaglinide in Pharmaceutical Formulations by HPLC with UV Detection.
  • Worldwidejournals.com. (n.d.). Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation.
  • American Pharmaceutical Review. (n.d.). Dispersion Excipients.
  • Allmpus. (n.d.). Repaglinide R-Isomer Ethyl Ester.
  • Ask this paper. (n.d.). Development and validation of rp-hplc method for quantification of repaglinide.
  • ResearchGate. (n.d.). Formulation, Development, and Characterization of Nanosuspension for Uveitis.
  • BASF. (2020). Role of excipients in amorphous solid dispersions.
  • Pharma Excipients. (2017). Lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy.
  • NIH. (n.d.). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties.
  • Contract Pharma. (2016). Solid Dispersions.
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  • PMC - NIH. (n.d.). Dissolution Testing for Generic Drugs: An FDA Perspective.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (R)-Repaglinide Ethyl Ester

A Senior Application Scientist's Guide for Researchers and Development Professionals Welcome to the technical support center for the synthesis of (R)-Repaglinide Ethyl Ester. As the (R)-isomer of the ethyl ester intermed...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of (R)-Repaglinide Ethyl Ester. As the (R)-isomer of the ethyl ester intermediate for the potent antidiabetic drug Repaglinide, this compound is crucial as a reference standard for impurity profiling and enantiomeric purity analysis. Achieving a high-yield, high-purity synthesis is essential for accurate analytical method development and quality control.

This guide is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that our team commonly encounters in the field. Our goal is to empower you to not only execute the synthesis but to understand, diagnose, and resolve challenges as they arise.

Section 1: Synthesis Overview and Core Principles

The synthesis of (R)-Repaglinide Ethyl Ester is primarily an amide bond formation reaction. It involves the coupling of two key precursors: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Fragment A) and (R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (Fragment B). The success of this synthesis hinges on activating the carboxylic acid of Fragment A and achieving a clean, efficient condensation with the chiral amine of Fragment B, all while preserving the stereochemical integrity of the chiral center.

General Synthetic Workflow

The diagram below outlines the critical steps in the synthesis, from precursor activation to final product purification.

G cluster_prep Pre-Reaction Setup cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Final Analysis reagents Prepare Anhydrous Reagents & Solvents inert Establish Inert Atmosphere (N2/Ar) reagents->inert dissolve Dissolve Fragment A in Anhydrous Solvent inert->dissolve activate Add Coupling Agent (e.g., EDC/DCC) dissolve->activate add_amine Add Fragment B (Chiral Amine) activate->add_amine react Stir at Controlled Temperature add_amine->react quench Quench Reaction & Filter By-products react->quench extract Aqueous/Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify via Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize purity Purity & ee% Check (HPLC) characterize->purity

Caption: High-level workflow for the synthesis of (R)-Repaglinide Ethyl Ester.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common coupling agents for this amide synthesis, and how do I choose?

The choice of coupling agent is critical for yield and purity. Carbodiimides are most common.

  • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but forms a dicyclohexylurea (DCU) byproduct that has low solubility in many organic solvents, making it easy to remove by filtration. However, residual DCU can sometimes complicate purification.

  • EDC (or EDAC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often preferred for its water-soluble urea byproduct, which is easily removed during an aqueous work-up. This simplifies the purification process significantly.

  • Acyl Chloride Formation: An alternative route involves converting Fragment A to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is a highly reactive intermediate that couples readily with the amine. However, this method is harsher and can sometimes lead to side reactions or racemization if not carefully controlled.

Recommendation: Start with EDC due to the simplified work-up. If yield is still low, consider the acyl chloride route with strict temperature control (-10 °C to 0 °C) during formation and coupling.

Q2: How critical is solvent selection and water content?

Extremely critical. The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material, directly reducing your yield.

  • Solvents: Dichloromethane (DCM) and Toluene are excellent choices as they are non-protic and effectively dissolve the starting materials.[2]

  • Anhydrous Conditions: Always use anhydrous solvents and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) typically provides good separation of the starting materials and the product.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being a larger conjugated system, should have a different Rf value than the starting materials.

  • Procedure: Spot the starting amine, the starting acid, and a co-spot on the baseline. As the reaction proceeds, take small aliquots and spot them in a new lane. The reaction is complete when the spot for the limiting reagent (usually the amine) has disappeared and a new, dominant product spot has formed.

Q4: What are the primary sources of enantiomeric impurity (i.e., the S-isomer)?

While you are targeting the (R)-isomer, contamination with the (S)-isomer can occur from two main sources:

  • Contaminated Starting Material: The chiral amine, (R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine, may contain some of the (S)-enantiomer from its own synthesis. Always verify the enantiomeric excess (ee%) of your starting amine before use.

  • Racemization during Activation/Coupling: While less common for this specific substrate under standard carbodiimide conditions, harsh conditions (e.g., high temperatures, strongly basic or acidic additives) can potentially lead to racemization at the chiral center. Maintaining a neutral pH and moderate temperatures (0 °C to room temperature) is key.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical framework for resolving them.

Problem: Persistently Low Reaction Yield (<60%)

Low yield is the most common issue. The cause can usually be traced to one of three areas: inefficient coupling, reagent degradation, or losses during work-up.

G start Low Yield Observed check_coupling Issue: Inefficient Coupling? start->check_coupling Potential Cause check_reagents Issue: Reagent Degradation? start->check_reagents Potential Cause check_workup Issue: Work-up Losses? start->check_workup Potential Cause sol_coupling Solution: 1. Switch Coupling Agent (EDC -> Acyl Chloride). 2. Add activator (e.g., HOBt). 3. Optimize Temperature & Time. check_coupling->sol_coupling sol_reagents Solution: 1. Verify ee% and purity of amine. 2. Use fresh, anhydrous solvents. 3. Run under inert atmosphere. check_reagents->sol_reagents sol_workup Solution: 1. Optimize extraction pH. 2. Use appropriate chromatography gradient. 3. Minimize transfer steps. check_workup->sol_workup

Caption: Troubleshooting logic for diagnosing low reaction yield.

Detailed Solutions for Low Yield:

  • Cause 1: Inefficient Coupling Activation

    • The "Why": The carboxylic acid must be converted into a highly reactive intermediate (e.g., an O-acylisourea with EDC/DCC) for the amine to attack. If this activation is slow or incomplete, the reaction stalls.

    • The Fix:

      • Add an Activator: Including an additive like 1-Hydroxybenzotriazole (HOBt) can trap the activated intermediate, preventing side reactions and increasing the coupling efficiency.

      • Optimize Stoichiometry: Use a slight excess of the carboxylic acid (Fragment A, ~1.1 to 1.2 equivalents) and the coupling agent (~1.2 to 1.5 equivalents) relative to the chiral amine (Fragment B).

      • Temperature Profile: Start the activation at 0 °C for 30-60 minutes before adding the amine. Then, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.[2]

  • Cause 2: Poor Reagent Quality or Reaction Conditions

    • The "Why": As mentioned, water is detrimental. Additionally, the chiral amine is susceptible to oxidation over time if not stored properly.

    • The Fix:

      • Reagent Verification: Confirm the purity of your starting materials via NMR or HPLC before starting.

      • Inert Atmosphere: Ensure your reaction vessel is purged with nitrogen or argon before adding reagents, and maintain a positive pressure throughout the reaction.

  • Cause 3: Product Loss During Work-up and Purification

    • The "Why": (R)-Repaglinide Ethyl Ester is a moderately polar, basic compound. It can be partially lost to the aqueous phase during extraction if the pH is not controlled. During chromatography, using a solvent system that is too polar can cause the product to elute too quickly with impurities, while a system that is not polar enough can lead to broad peaks and poor recovery.

    • The Fix:

      • Extraction pH: During aqueous work-up, ensure the aqueous layer is neutral to slightly basic (pH 7-8) before extracting with your organic solvent (e.g., DCM or Ethyl Acetate). This keeps the piperidine nitrogen deprotonated and ensures the product remains in the organic layer.

      • Chromatography: Use a gradient elution for column chromatography. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will separate non-polar impurities first, followed by your product, and finally any highly polar baseline impurities.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Coupling Agent EDC (1.2 eq)EDC (1.5 eq) + HOBt (1.2 eq)HOBt suppresses side reactions and increases coupling rate.
Solvent DCMAnhydrous TolueneHigher boiling point allows for gentle heating if needed; ensures anhydrous state.
Temperature Room Temperature0 °C to Room TemperatureControlled warming minimizes potential side reactions and racemization.
Atmosphere Ambient AirInert (Nitrogen/Argon)Prevents hydrolysis of activated intermediates by atmospheric moisture.
Work-up pH Not ControlledAdjusted to pH 7-8Prevents loss of the basic product into an acidic aqueous phase.
Problem: Product is Contaminated with Byproducts

The most common byproduct when using DCC or EDC is the corresponding urea. Another potential impurity is any unreacted starting material.

  • Cause 1: N-Acylurea Formation

    • The "Why": The activated O-acylisourea intermediate is highly reactive. If the amine is not available or its addition is slow, the intermediate can rearrange to a more stable, but unreactive, N-acylurea.

    • The Fix: Add the chiral amine (Fragment B) as soon as the activation of the acid (Fragment A) is complete. Do not let the acid and coupling agent stir together for an extended period before adding the amine.

  • Cause 2: Unreacted Starting Materials in Final Product

    • The "Why": This indicates an incomplete reaction. The cause could be insufficient reaction time, deactivation of the coupling agent, or poor stoichiometry.

    • The Fix:

      • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after 12 hours, allow it to stir for up to 24 hours.

      • Re-evaluate Stoichiometry: Ensure you are using a slight excess of the acid and coupling agent. If the acid is the limiting reagent, you will be left with unreacted amine, which can be difficult to remove from the product due to similar basic properties.

Section 4: Experimental Protocols

Protocol 1: Synthesis of (R)-Repaglinide Ethyl Ester via EDC Coupling

This protocol is a robust starting point for lab-scale synthesis.

  • Preparation:

    • To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Fragment A, 1.2 eq).

    • Purge the flask with nitrogen gas for 5 minutes.

    • Add anhydrous Dichloromethane (DCM, ~20 mL) via syringe and stir until the acid is fully dissolved.

    • Cool the flask to 0 °C in an ice-water bath.

  • Activation:

    • Add EDC (1.5 eq) and HOBt (1.2 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes.

  • Coupling:

    • In a separate vial, dissolve (R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (Fragment B, 1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the amine solution dropwise to the reaction flask over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-18 hours, monitoring progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM (30 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of 10% to 40% Ethyl Acetate in Hexane.

    • Combine the pure fractions and evaporate the solvent to yield (R)-Repaglinide Ethyl Ester as a white solid or viscous oil.

Protocol 2: HPLC Method for Purity and Enantiomeric Excess (ee%) Analysis

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 Hexane:IPA:DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The (R) and (S) enantiomers should resolve into two distinct peaks. Calculate the ee% by integrating the area of both peaks: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

References

  • Google Patents. (n.d.). CN100445275C - A kind of technique of synthesizing repaglinide.
  • Google Patents. (n.d.). CN101220007A - A kind of method for preparing repaglinide.
  • Zhang, Y., Liu, T., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research, 40(8), 506-509. Available at: [Link]

  • Google Patents. (n.d.). CN1865253A - Repaglinide synthesis process.

Sources

Optimization

Overcoming solubility issues with (R)-Repaglinide Ethyl Ester

Prepared by: Senior Application Scientist, Drug Development Support Welcome to the technical support hub for (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and formulation professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Development Support

Welcome to the technical support hub for (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and formulation professionals to navigate and overcome the unique challenges associated with the handling and solubility of this compound. As an ester prodrug of the BCS Class II parent compound, Repaglinide, the ethyl ester derivative presents increased lipophilicity, which demands specific experimental considerations.

This document provides direct answers to common issues, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Compound Profile at a Glance

Understanding the fundamental properties of the parent drug, Repaglinide, is crucial for predicting the behavior of its ethyl ester derivative. Esterification of the carboxylic acid group significantly increases the molecule's nonpolar character.

PropertyParent Compound: (S)-RepaglinideDerivative: (R)-Repaglinide Ethyl EsterRationale & Implications for Handling
Drug Class Meglitinide Antidiabetic[1][2]Ester ProdrugThe ethyl ester is likely inactive until hydrolyzed back to Repaglinide. Experimental integrity requires preventing premature hydrolysis.
BCS Class Class II (Low Solubility, High Permeability)[3][4][5]Expected to be Class IIThe low aqueous solubility is the primary challenge. High permeability is expected to be maintained or enhanced.
Aqueous Solubility Very Low (~0.034 mg/mL or 34 µg/mL)[3][6]Extremely Low (Predicted) Direct dissolution in aqueous buffers is not feasible. A multi-step solubilization process is required.
Common Organic Solvents Soluble in DMSO, DMF (~30 mg/mL), Ethanol (~25 mg/mL)[1]Soluble in DMSO, Methanol [7]High-concentration stock solutions must be prepared in potent, water-miscible organic solvents.
LogP (Lipophilicity) ~5.9[8]Higher than 5.9 (Predicted) Increased lipophilicity leads to a higher tendency to precipitate from aqueous solutions (a phenomenon known as "crashing out").
Key Instability N/ASusceptible to Hydrolysis [9][10]The ester bond can be cleaved by acid, base, or enzymes, converting the compound back to Repaglinide. This is a critical factor for solution stability and storage.
Section 2: Frequently Asked Questions (FAQs)

Q1: I am trying to make a stock solution of (R)-Repaglinide Ethyl Ester. What solvent should I use?

A1: For initial stock solutions, we strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO). A vendor datasheet confirms its utility[7]. The parent compound, Repaglinide, is readily soluble in DMSO at concentrations up to 30 mg/mL, and the ethyl ester should exhibit similar or better solubility in this solvent[1].

  • Expert Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of disrupting the crystal lattice of highly lipophilic compounds. Always use a high-purity, anhydrous grade to minimize water content, which could initiate hydrolysis. See Protocol A for detailed steps.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium (e.g., PBS or DMEM). Why did this happen and how can I fix it?

A2: This is the most common issue encountered and is due to the compound's high lipophilicity (high LogP). When the DMSO stock is diluted into a predominantly aqueous environment, the compound's solubility limit is exceeded, causing it to "crash out" of solution.

  • Expert Rationale: The DMSO acts as a carrier, but once its concentration is lowered by dilution (typically to <1%), it can no longer keep the highly nonpolar ethyl ester solubilized in the polar aqueous buffer.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Attempt to work at the lowest effective concentration possible for your assay.

    • Use an Intermediate Dilution: Before the final dilution into your aqueous buffer, perform an intermediate dilution of the DMSO stock into ethanol or a solvent mixture.

    • Incorporate a Surfactant: Add a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (e.g., 0.1%), to your final aqueous buffer to help form micelles that can encapsulate the compound.

    • Consult Protocol B for a detailed, step-by-step guide to preparing aqueous working solutions.

Q3: How stable is (R)-Repaglinide Ethyl Ester in solution? Can I store my prepared solutions?

A3: Stability is a major concern due to ester hydrolysis.

  • DMSO Stock Solutions: When prepared in high-purity, anhydrous DMSO and stored desiccated at -20°C or -80°C, the stock solution should be stable for several weeks. However, we recommend preparing fresh stocks monthly to ensure compound integrity. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Do NOT store aqueous solutions. They are highly susceptible to both precipitation over time and chemical hydrolysis[11]. Always prepare aqueous working solutions fresh immediately before each experiment.

Q4: How can I confirm that my compound is still the ethyl ester and hasn't degraded back to Repaglinide?

A4: The most reliable method is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The ethyl ester is more nonpolar than the parent carboxylic acid (Repaglinide) and will therefore have a longer retention time on a C18 column. By running standards of both compounds, you can resolve them and quantify any degradation. See Protocol C for a starting method.

Section 3: In-Depth Troubleshooting Guides
Workflow: General Troubleshooting for Solubility Issues

This diagram outlines the decision-making process for addressing solubility challenges.

G start Start: Dissolve (R)-Repaglinide Ethyl Ester in Anhydrous DMSO check1 Does it fully dissolve? start->check1 step2 Apply gentle heat (37°C) or sonication briefly. check1->step2 No success_stock Success: Stock Solution Ready. Proceed to Aqueous Dilution (Protocol B) check1->success_stock Yes check2 Now dissolved? step2->check2 check2->success_stock Yes fail_stock FAIL: Consider alternative solvent (e.g., DMF, NMP). Contact technical support. check2->fail_stock No dilute Dilute stock into final aqueous buffer (Protocol B) success_stock->dilute check3 Does it precipitate? dilute->check3 success_final SUCCESS: Experiment-Ready check3->success_final No troubleshoot TROUBLESHOOT: 1. Lower final concentration. 2. Add surfactant (e.g., Tween 80). 3. Use a co-solvent system. check3->troubleshoot Yes

Caption: Troubleshooting workflow for solubilizing (R)-Repaglinide Ethyl Ester.

Protocol A: Preparing a High-Concentration Stock Solution (e.g., 10 mM)
  • Objective: To create a stable, high-concentration stock solution for serial dilution.

  • Rationale: Using a validated organic solvent is the mandatory first step before any aqueous dilution can be attempted.

  • Materials:

    • (R)-Repaglinide Ethyl Ester (MW: 480.64 g/mol )[7]

    • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

    • Inert gas (Argon or Nitrogen)

    • Glass vial with PTFE-lined cap

    • Analytical balance and calibrated pipettes

  • Methodology:

    • Preparation: Perform all work in a chemical fume hood.

    • Weighing: Weigh out a precise amount of (R)-Repaglinide Ethyl Ester. For a 10 mM solution, this would be 4.81 mg per 1 mL of solvent.

    • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Inert Gas Purge: Briefly purge the vial headspace with an inert gas to displace oxygen and moisture, which can aid long-term stability[1].

    • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.

    • QC Check: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

    • Storage: Store at -20°C or -80°C in a desiccated container. Aliquot if necessary to avoid multiple freeze-thaw cycles.

Protocol B: Preparing an Aqueous Working Solution for In Vitro Assays
  • Objective: To prepare a dilute, homogenous aqueous solution with minimal precipitation for immediate use in experiments.

  • Rationale: This protocol uses a "pluronic" or surfactant-based method to create micelles that stabilize the lipophilic compound in the aqueous phase, a common strategy for poorly soluble drugs[12][13].

  • Materials:

    • Protocol A stock solution (e.g., 10 mM in DMSO)

    • Final aqueous buffer (e.g., PBS, HBSS, cell culture medium)

    • 10% (w/v) stock solution of Polysorbate 20 (Tween® 20) or Pluronic® F-127 in sterile water.

  • Methodology:

    • Prepare Modified Buffer: Add the surfactant stock to your final aqueous buffer to achieve a low final concentration (e.g., 0.1% to 0.5%). For example, add 100 µL of 10% Tween® 20 stock to 9.9 mL of PBS to get a 0.1% Tween® 20/PBS solution. Mix thoroughly.

    • Serial Dilution: Perform serial dilutions of your DMSO stock solution if needed to reach an intermediate concentration.

    • Final Dilution (Critical Step): While vortexing the modified aqueous buffer vigorously, add the small volume of DMSO stock solution drop-by-drop directly into the vortex. This rapid, high-energy mixing is crucial for promoting micelle formation and preventing localized high concentrations that lead to precipitation.

    • QC Check: The final solution should appear clear. Some very slight haziness may be acceptable, but any visible particulates indicate precipitation. If this occurs, you must lower the final compound concentration or increase the surfactant concentration.

    • Usage: Use this solution immediately. Do not store.

Protocol C: Stability Assessment - Monitoring Hydrolysis via RP-HPLC
  • Objective: To quantitatively assess the stability of the ethyl ester and detect its conversion to the parent Repaglinide.

  • Rationale: HPLC provides definitive evidence of compound integrity. This method is adapted from established methods for Repaglinide[14][15].

  • Instrumentation & Conditions:

    • HPLC System: Standard system with UV detector

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: 65:35 (v/v) Acetonitrile : 20 mM Ammonium Formate Buffer (pH adjusted to ~4.0)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm[15]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Methodology:

    • Prepare Standards: Create analytical standards of both (R)-Repaglinide Ethyl Ester and Repaglinide (parent compound) in the mobile phase.

    • Run Standards: Inject each standard individually to determine their respective retention times (RT).

      • Expected Result: Repaglinide (more polar) will have a shorter RT. (R)-Repaglinide Ethyl Ester (less polar) will have a longer RT.

    • Sample Analysis: Prepare your experimental sample (e.g., from a stability study in aqueous buffer) and inject it.

    • Data Interpretation: Compare the chromatogram of your sample to the standards. The appearance or growth of a peak at the RT of Repaglinide confirms and quantifies hydrolysis. Calculate the percentage of ester remaining by comparing peak areas.

Section 4: Understanding the Core Challenges
Challenge 1: The Physicochemical Barrier

(R)-Repaglinide Ethyl Ester's structure is dominated by nonpolar, hydrophobic regions. The esterification of the only primary ionizable group (the carboxylic acid) removes a key site for hydrogen bonding with water. This results in a molecule that prefers to associate with itself (crystallize/precipitate) rather than interact with water molecules. Formulation strategies for such compounds focus on circumventing this by either creating amorphous states (solid dispersions) or using carrier systems (lipids, surfactants, cyclodextrins)[12][16][17].

Challenge 2: Chemical Instability - Ester Hydrolysis

The ester functional group is an inherent point of weakness in aqueous environments. It can be cleaved via chemical or enzymatic pathways, regenerating the parent carboxylic acid (Repaglinide) and ethanol. This is a critical consideration because it can alter the effective concentration of your test article and produce an active metabolite that may confound experimental results.

Caption: The hydrolysis pathway of (R)-Repaglinide Ethyl Ester.

Section 5: References
  • Upadhyay, P., et al. (2013). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. SciSpace. [Link]

  • Gajjar, A., & Patel, P. (2010). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences, 72(4), 513–517. [Link]

  • National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Database. [Link]

  • Bhusnure, O., et al. (2016). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Drug Research, 66(1), 46-50. [Link]

  • Monti, E., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(11), 6263. [Link]

  • Lambov, N., et al. (n.d.). Prodrugs and hydrolysis of esters. ResearchGate. [Link]

  • Gu, L., et al. (2008). Preformulation Prodrug Research - Chemical and Enzymatic Hydrolysis Kinetics of the Glycerol, Glycolic Acid and Morpholino Ethyl Ester Derivatives of a Developmental Analgesic Agent (RS-82917). Pharmaceutical Development and Technology, 4(3), 237-247. [Link]

  • Kumar, P. (n.d.). Pharma Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwidejournals.com. [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. [Link]

  • Ask This Paper. (n.d.). Development and validation of rp-hplc method for quantification of repaglinide in mpeg-pcl polymeric nanoparticles. [Link]

  • Patel, M., et al. (2011). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. International Journal of Drug Development & Research, 3(1), 107-117. [Link]

  • Allmpus. (n.d.). Repaglinide R-Isomer Ethyl Ester. [Link]

  • Noszál, B., et al. (1999). Characterization of the kinetics of ester hydrolysis at the submolecular level. Acta Pharmaceutica Hungarica, 69(3), 147-154. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Al-Remawi, M., et al. (2021). Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review. Pharmacia, 68(3), 677-691. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808039. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of (R)-Repaglinide Ethyl Ester Solutions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-Repaglinide Ethyl Ester. This resource is designed to provide expert insights and practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (R)-Repaglinide Ethyl Ester. This resource is designed to provide expert insights and practical troubleshooting advice for your stability testing experiments. Recognizing that (R)-Repaglinide Ethyl Ester is a closely related analogue of Repaglinide, this guide synthesizes established knowledge on Repaglinide's stability with the specific chemical considerations of the ethyl ester moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for (R)-Repaglinide Ethyl Ester solutions?

Based on the known degradation of Repaglinide, you should anticipate several key degradation pathways for the ethyl ester derivative.[1][2] The presence of the ethyl ester group introduces an additional primary degradation route:

  • Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield (R)-Repaglinide and ethanol. This is often the most significant degradation pathway in aqueous solutions.

  • Oxidation: Repaglinide has shown susceptibility to oxidative stress.[1][3][4] The tertiary amine and other parts of the molecule can be targets for oxidation.

  • Acid/Base Degradation: Beyond ester hydrolysis, strong acidic and basic conditions can lead to the degradation of the parent molecule structure. Repaglinide itself shows significant degradation in both acidic and alkaline media.[2][5]

  • Photodegradation: While some studies suggest Repaglinide is relatively stable under photolytic conditions, it is crucial to conduct photostability studies as per ICH Q1B guidelines, as the ethyl ester's photosensitivity may differ.[1][6]

Q2: I'm setting up a stability study for (R)-Repaglinide Ethyl Ester. What are the recommended storage conditions and time points based on ICH guidelines?

For a comprehensive stability study, you should follow the ICH Q1A(R2) guidelines.[7][8] The choice of conditions depends on the intended market's climatic zone. For a global submission, Zone II and IVb are often considered.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[6]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[6][8]
Q3: What analytical technique is most suitable for a stability-indicating assay of (R)-Repaglinide Ethyl Ester?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[3][9] An ideal method should be able to:

  • Separate (R)-Repaglinide Ethyl Ester from its primary degradant, (R)-Repaglinide.

  • Resolve all other significant degradation products from the parent compound and each other.[1]

  • Be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

A typical starting point for method development could be a C18 column with a mobile phase consisting of an acetonitrile and buffer solution (e.g., ammonium acetate or potassium dihydrogen phosphate) with a pH between 3 and 5.[3][5]

Troubleshooting Guide

Problem 1: My chromatogram shows a new peak with a shorter retention time than the main (R)-Repaglinide Ethyl Ester peak, especially in aged or stressed samples.
  • Probable Cause: This is highly indicative of the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (R)-Repaglinide. Carboxylic acids are generally more polar than their ester counterparts and thus elute earlier in reversed-phase chromatography.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If available, inject a standard of (R)-Repaglinide to confirm if the retention times match.

    • LC-MS Analysis: For definitive identification, analyze the sample using LC-MS. The mass of the new peak should correspond to the molecular weight of (R)-Repaglinide.

    • pH Control: The rate of hydrolysis is highly dependent on the pH of the solution. Ensure your solution is buffered to a pH where the ester is most stable, which is typically in the mildly acidic range (pH 4-5) for many esters.

    • Solvent Choice: If formulating a solution, consider using aprotic or less aqueous solvents if the application allows, to minimize hydrolysis.

Problem 2: I'm observing a general loss of the main peak area in my stability samples, but no significant degradation peaks are appearing.
  • Probable Cause: This could be due to several factors:

    • Precipitation: The solubility of (R)-Repaglinide Ethyl Ester might be exceeded at the storage temperature, especially if stored at colder conditions than preparation.

    • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).

    • Formation of Insoluble Degradants: Some degradation products may not be soluble in the sample diluent.

    • Degradants Not Detected: The degradation products may not have a chromophore that absorbs at the detection wavelength used for the parent compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stability samples for any signs of precipitation or cloudiness.

    • Solubility Check: Re-dissolve a portion of the sample with gentle warming or sonication to see if the peak area is recovered.

    • Container Compatibility: Test different types of containers (e.g., borosilicate glass vs. polypropylene) to assess for adsorption.

    • Photodiode Array (PDA) Detector: Use a PDA detector to screen for peaks at different wavelengths. This can help identify degradants that do not absorb at the primary wavelength.

Problem 3: My results from oxidative stress studies (e.g., using H₂O₂) are inconsistent and show multiple small peaks.
  • Probable Cause: Oxidative degradation can be complex, leading to multiple reaction products. The concentration of the oxidizing agent and the duration of exposure can significantly impact the degradation profile. Repaglinide itself is known to degrade under oxidative stress into several products.[1][2]

  • Troubleshooting Steps:

    • Control Oxidant Concentration: Carefully control the concentration of the oxidizing agent (e.g., H₂O₂). Start with a lower concentration (e.g., 3%) and adjust as needed to achieve a target degradation of 5-20%.

    • Time Course Study: Sample at multiple time points to understand the progression of the degradation.

    • LC-MS/MS Analysis: Use mass spectrometry to identify the major oxidative degradation products. This will help in understanding the degradation pathway and ensuring your analytical method can resolve these new peaks.

    • Antioxidant Addition: If developing a formulation, the inclusion of an antioxidant may be necessary to protect the molecule from oxidative degradation.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a stock solution of (R)-Repaglinide Ethyl Ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.

    • Photostability: Expose the solid drug substance and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

Workflow for Stability Sample Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation start Receive Stability Samples equilibrate Equilibrate to Room Temperature start->equilibrate prep Prepare Solution (e.g., 100 µg/mL) equilibrate->prep system_suitability System Suitability Test prep->system_suitability inject Inject Samples & Standards system_suitability->inject process Process Chromatographic Data inject->process calculate Calculate Assay & Impurity Levels process->calculate compare Compare to Specifications calculate->compare report Generate Stability Report compare->report

Caption: Workflow for analyzing stability samples of (R)-Repaglinide Ethyl Ester.

Potential Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent (R)-Repaglinide Ethyl Ester hydrolyzed (R)-Repaglinide parent->hydrolyzed H⁺ or OH⁻ H₂O oxidized Oxidized Products (e.g., N-oxide) parent->oxidized [O]

Caption: Simplified potential degradation pathways for (R)-Repaglinide Ethyl Ester.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Patel, D. R., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(2), 541-547.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
  • Jain, P. S., et al. (2012). Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique.
  • Rao, R. N., et al. (2012).
  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Slideshare. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN SOLID DOSAGE FORM.
  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products.
  • Abdel-Kawy, M., et al. (2013). Validated stability-indicating RP-HPLC UV method for simultaneous determination of metformin and repaglinide. AKJournals.
  • Gumieniczek, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. PMC - NIH.
  • Navamanisubramanian, R., et al. (2018).
  • National Center for Biotechnology Inform
  • Sahoo, S. K., et al. (2012). Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Bidstrup, T. B., et al. (2004). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance.
  • Gumieniczek, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. PubMed.

Sources

Optimization

Technical Support Center: Crystallization of (R)-Repaglinide Ethyl Ester

Prepared by: Senior Application Scientist, Pharmaceutical Development Welcome to the technical support guide for the crystallization of (R)-Repaglinide Ethyl Ester. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support guide for the crystallization of (R)-Repaglinide Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline (R)-Repaglinide Ethyl Ester, a key intermediate and known impurity of the antidiabetic drug, Repaglinide.[1][2][3][4] This guide provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that can arise during the crystallization of (R)-Repaglinide Ethyl Ester. Each answer provides an explanation of the underlying scientific principles and actionable protocols to resolve the issue.

Q1: My experiment isn't producing any crystals; the solution remains clear even after cooling. What's going wrong?

A1: This is a classic sign that your solution has not reached a state of supersaturation, which is the essential thermodynamic driving force for both crystal nucleation and growth.[5][6] A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature. Without achieving this state, crystallization cannot occur.

Causality: The stability of a clear solution indicates that the concentration of (R)-Repaglinide Ethyl Ester is below its solubility limit under the current conditions. To initiate crystallization, you must carefully guide the system into a supersaturated state.

Troubleshooting Workflow:

Follow this systematic approach to induce supersaturation and nucleation:

G start Start: Clear Solution (Undersaturated) step1 Option 1: Increase Concentration (Isothermal) start->step1 step2 Option 2: Reduce Solubility (Cooling or Anti-Solvent) start->step2 step3 Option 3: Induce Nucleation (Mechanical) start->step3 outcome1 Slow Solvent Evaporation step1->outcome1 outcome2 Add More Solute step1->outcome2 outcome3 Slow Cooling step2->outcome3 outcome4 Anti-Solvent Addition step2->outcome4 outcome5 Add Seed Crystals step3->outcome5 outcome6 Scratch Inner Surface step3->outcome6 result Result: Supersaturation & Nucleation Achieved outcome1->result outcome2->result outcome3->result outcome4->result outcome5->result outcome6->result

Caption: Workflow for Achieving Supersaturation.

Step-by-Step Protocols:

  • Slow Solvent Evaporation:

    • Cover the flask or beaker with perforated parafilm or a stopper with a needle inserted.

    • Leave the solution in an undisturbed location, such as a fume hood, allowing the solvent to evaporate slowly over hours or days. This gradually increases the solute concentration to the point of supersaturation.[5]

  • Anti-Solvent Addition:

    • Choose an "anti-solvent" in which (R)-Repaglinide Ethyl Ester is poorly soluble but is fully miscible with your current solvent. For example, if your compound is dissolved in methanol or DMSO[1], a potential anti-solvent could be water.

    • Heat your solution to ensure the compound is fully dissolved.

    • Slowly add the anti-solvent dropwise to the hot, stirred solution until persistent cloudiness (turbidity) is observed.

    • Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Induce Nucleation (for metastable supersaturated solutions):

    • Seeding: Introduce a tiny crystal of pure (R)-Repaglinide Ethyl Ester into the solution.[7] This provides a template for crystal growth, bypassing the energy barrier for primary nucleation.[6]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[7] The microscopic imperfections on the glass can act as nucleation sites.

Q2: Instead of well-defined crystals, I'm getting an oily substance or an amorphous precipitate. How can I fix this "oiling out" issue?

A2: "Oiling out" or precipitating as an amorphous solid occurs when the solution becomes too highly supersaturated too quickly.[5][7] Instead of having time to organize into an ordered crystal lattice, the solute molecules crash out of the solution as a disordered, often sticky, liquid (oil) or a solid precipitate. This defeats the purpose of crystallization as a purification technique because impurities tend to be incorporated into the amorphous mass.[7]

Causality: The rate of desolvation exceeds the rate of lattice formation. This is common when a solution is cooled too rapidly or when a large volume of anti-solvent is added at once.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting "oiling out".

Recommended Actions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, don't place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask with glass wool or paper towels can also promote slow cooling.[8]

    • Use More Solvent: Re-heat the solution to dissolve the oil/precipitate, add 10-20% more solvent, and then cool slowly again.[7] This lowers the concentration, meaning the solution will reach its saturation point at a lower temperature, reducing the supersaturation gradient.

    • Modify Anti-Solvent Addition: Add the anti-solvent at a higher temperature and at a much slower rate with vigorous stirring to avoid localized high supersaturation.

Q3: The crystallization yielded very fine needles or a powder. How can I grow larger, more defined crystals?

A3: The formation of numerous small crystals or needles indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[5] To obtain larger crystals, the process must be controlled to favor the growth of existing nuclei over the formation of new ones.[5][9]

Causality: High levels of supersaturation favor rapid nucleation, creating many small crystals. Lower, more controlled supersaturation levels provide the necessary driving force for growth on existing crystal surfaces without spontaneously creating new nuclei.[6][10]

ParameterEffect on Crystal SizeRationale
Supersaturation Level High supersaturation leads to smaller crystals; low supersaturation leads to larger crystals.High driving force favors rapid nucleation over ordered growth.[10]
Cooling Rate Fast cooling produces smaller crystals; slow cooling produces larger crystals.Fast cooling generates high supersaturation quickly.[10]
Agitation Vigorous agitation can lead to smaller crystals.Increases secondary nucleation and can cause crystal breakage (attrition).[9]

Protocol for Growing Larger Crystals via Seeding:

This protocol aims to control the crystallization process by introducing seed crystals into a solution held at a low level of supersaturation.

  • Prepare a Saturated Solution: Determine the solubility of (R)-Repaglinide Ethyl Ester in your chosen solvent at various temperatures to create a solubility curve. Prepare a solution that is saturated at a specific high temperature (e.g., 60°C).

  • Generate Metastable Zone: Slowly cool the solution to a temperature where it is slightly supersaturated (e.g., 55°C). This region, where spontaneous nucleation is unlikely but growth can occur, is known as the metastable zone.

  • Introduce Seed Crystals: Add a small quantity (typically 0.1-1% by weight) of finely ground, high-quality crystals of (R)-Repaglinide Ethyl Ester. These seeds will act as templates for growth.[6]

  • Controlled Cooling: Continue to cool the solution very slowly (e.g., 0.1-0.2°C per minute) with gentle agitation. This slow cooling maintains a low, constant level of supersaturation, ensuring the solute deposits onto the existing seed crystals rather than forming new nuclei.

  • Isolation: Once the target temperature is reached, isolate the crystals by filtration, wash with a cold anti-solvent to remove residual mother liquor, and dry under vacuum.

Q4: My final product has low purity despite crystallization. What are the likely sources of contamination?

A4: While crystallization is a powerful purification technique, impurities can still be incorporated into the final product through several mechanisms.[11] Understanding these mechanisms is key to improving the purity of your (R)-Repaglinide Ethyl Ester.

Causality: Impurities can be included in the crystal lattice (inclusion), adsorbed on the crystal surface, or trapped as mother liquor within agglomerates.[12] Structurally similar impurities are particularly challenging to remove as they can co-crystallize with the main product.[11]

Potential Impurities in (R)-Repaglinide Ethyl Ester Synthesis:

  • Starting Materials: Unreacted (S)-(+)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid (Repaglinide) or other precursors.

  • Structurally Related Compounds: Isomers or byproducts from the synthesis, such as Repaglinide Impurity A, B, C, or E.[13][14][15]

  • Residual Solvents: Solvents used in the reaction or crystallization that become trapped in the crystal lattice.[13]

Workflow for Impurity Management:

G cluster_0 Pre-Crystallization cluster_1 Crystallization cluster_2 Post-Crystallization start Analyze Starting Material (HPLC) step1 Choose Solvent to Exclude Impurities start->step1 step2 Controlled Cooling/ Anti-Solvent Addition step1->step2 step3 Avoid 'Oiling Out' step2->step3 step4 Efficient Filtration step3->step4 step5 Thorough Washing (Cold Anti-Solvent) step4->step5 step6 Proper Drying step5->step6 end_node High Purity Product step6->end_node

Caption: A systematic workflow for minimizing impurities.

Key Strategies for Purity Enhancement:

  • Solvent Selection: Choose a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration) compared to the desired product.

  • Controlled Process: Avoid rapid crystallization, as this is more likely to trap impurities.[7] A slow, controlled process allows for the selective integration of the correct molecules into the growing crystal lattice.

  • Washing: Once the crystals are filtered, wash the filter cake thoroughly with a small amount of cold anti-solvent. This removes adhering mother liquor, which is rich in impurities, without dissolving a significant amount of the product.[12]

  • Re-crystallization: If purity remains an issue, a second crystallization step is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical physicochemical properties of (R)-Repaglinide Ethyl Ester?

Understanding the basic properties of your compound is the first step in designing a successful crystallization experiment.

PropertyValue / DescriptionSource
Chemical Name Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl] butyl] amino]-2-oxoethyl]benzoate[1]
Synonyms Repaglinide EP Impurity D, Repaglinide BP Impurity D, (S)-Repaglinide Ethyl Ester[1][4]
Molecular Formula C29H40N2O4[1][16]
Molecular Weight 480.64 g/mol [1][16]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol, DMSO.[1]
Storage 2-8 °C[1]
FAQ 2: How do I select an appropriate solvent system for crystallization?

The choice of solvent is the most critical parameter in crystallization.[17] An ideal solvent should exhibit a steep solubility curve with respect to temperature.

Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of (R)-Repaglinide Ethyl Ester into several different test tubes.

  • Add a potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise to one of the tubes at room temperature.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Reject it.[8]

  • Observation 2: If the compound does not dissolve, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Observation 3: Cool the solution to room temperature and then in an ice bath. If abundant, well-formed crystals appear, you have found a promising solvent.[8]

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a "good" solvent (like methanol) and slowly add a "poor" (anti-solvent, like water) until the solution becomes turbid.[8]

FAQ 3: What analytical techniques are essential for characterizing the final crystalline product?

Proper characterization is crucial to confirm the identity, purity, and solid-state form of your (R)-Repaglinide Ethyl Ester.

Analytical TechniquePurposeImportance for (R)-Repaglinide Ethyl Ester
HPLC Quantifies chemical purity and detects related impurities.Essential for confirming the removal of starting materials and synthesis byproducts.[13][18]
XRPD Identifies the crystalline form (polymorph) and determines the degree of crystallinity.Critical for ensuring batch-to-batch consistency, as different polymorphs can have different properties.[19][20]
DSC Measures thermal events like melting point and polymorphic transitions.Provides data on the thermal stability and identity of the crystalline form. A sharp melting point is often indicative of high purity.[19]
FTIR Confirms the presence of key functional groups.Verifies the chemical identity of the molecule.[20]
Optical Microscopy Visually inspects crystal morphology (shape) and size.Allows for a quick assessment of crystal quality and can help diagnose issues like "oiling out".[21]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google Scholar.
  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Crystal Morphology Prediction Models and Regul
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Repaglinide Impurities and Rel
  • The influence of impurities and solvents on crystallization. (n.d.).
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing).
  • Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo.
  • PRODUCT INFORM
  • How Do Impurities Affect Crystal Structures?. (2025). YouTube.
  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (n.d.). Benchchem.
  • Repaglinide-impurities. (n.d.).
  • Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. (n.d.). Allmpus.
  • Repaglinide-impurities. (n.d.).
  • Factors which affect the crystallization of a drug substance. (n.d.).
  • The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. (2010). Organic Process Research & Development.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
  • Repaglinide Impurities. (n.d.). BOC Sciences.
  • SOP: CRYSTALLIZ
  • Repaglinide. (n.d.). Chemicea.
  • Crystal Size Control Str
  • Crystal Structure and Polymorphism of Repaglinide Anhydride: A Technical Guide. (n.d.). Benchchem.
  • Crystalline and amorphous forms of (s) -repaglinide and the processes for preparation thereof. (2004).
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (n.d.). SciSpace.
  • Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. (n.d.).
  • A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. (2025).
  • (S)-Repaglinide Ethyl Ester. (n.d.). Veeprho.
  • What are the different techniques to characterize chemical crystals?. (2019).
  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science.
  • Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. (n.d.). PubMed.

Sources

Troubleshooting

Technical Support Center: Side-Product Formation in (R)-Repaglinide Ethyl Ester Synthesis

Welcome to the technical support center for the synthesis of (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with side-product formation during this critical synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to proactively control purity and optimize your experimental outcomes.

Introduction to the Synthesis and Its Challenges

(R)-Repaglinide Ethyl Ester is a key intermediate in the synthesis of Repaglinide, an oral antidiabetic agent. The primary synthetic route involves the coupling of two main precursors: (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine and an activated form of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. While seemingly straightforward, this amide bond formation is susceptible to various side reactions that can compromise the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).

Controlling these process-related impurities is mandated by regulatory bodies like the FDA and EMA, making a thorough understanding of their formation and mitigation essential.[1] This guide provides field-proven insights and troubleshooting protocols to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor during the synthesis of (R)-Repaglinide Ethyl Ester?

The most critical impurities include the diastereomeric (S)-Repaglinide Ethyl Ester, unreacted starting materials, byproducts from coupling agents (such as 1,3-dicyclohexylurea if DCC is used), and various related substances formed through secondary reactions.[2][3] Several novel impurities have been identified in bulk batches of the final API, Repaglinide, suggesting that their precursors, including the ethyl ester intermediate, must be carefully controlled.[4][5]

Q2: Why is the diastereomeric impurity, (S)-Repaglinide Ethyl Ester, of particular concern?

The pharmacological activity of Repaglinide is stereospecific. The desired (S)-enantiomer of the final drug is the active compound. The (R)-enantiomer (Impurity E) is considered a chiral impurity.[6][7] Its presence can affect the drug's efficacy and safety profile. Therefore, controlling the stereochemistry throughout the synthesis, starting with the chiral purity of the amine raw material, is paramount.[8]

Q3: What are the standard analytical methods for detecting and quantifying these side-products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for impurity profiling.[2][3][9] These methods, particularly Reverse-Phase HPLC (RP-HPLC), can effectively separate the main compound from its various impurities.[10] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][12] Chiral HPLC methods are specifically developed to quantify the enantiomeric purity.[7]

Troubleshooting Guide: Mechanisms & Mitigation of Side-Products

This section delves into specific side-products, their formation mechanisms, and actionable protocols for their control.

Diastereomeric Impurity: (S)-Repaglinide Ethyl Ester

The formation of the incorrect diastereomer is one of the most significant challenges, directly impacting the quality of the final API.

  • Plausible Mechanism of Formation: This impurity does not typically form via racemization under standard coupling conditions. Instead, its presence is almost always due to contamination of the key chiral starting material, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine, with its (R)-enantiomer. The synthesis faithfully converts the enantiomeric impurity in the starting material into the corresponding diastereomeric impurity in the product.

  • Root Causes & Experimental Factors:

    • Low Enantiomeric Purity of Amine: The primary cause is an insufficient enantiomeric excess (e.e.) of the (S)-amine intermediate.[8]

    • Inadequate Supplier Qualification: Failure to rigorously test the chiral purity of incoming raw materials.

  • Preventative & Corrective Actions:

    • Rigorous Quality Control of Starting Material: Implement a validated chiral HPLC method to test the enantiomeric purity of every batch of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. An e.e. of ≥99.8% is often required.

    • Supplier Auditing: Ensure the supplier of the chiral amine has robust processes for its stereoselective synthesis or resolution.

    • Recrystallization: If the amine's chiral purity is suboptimal, consider recrystallization with a suitable chiral acid, such as N-acetyl-L-glutamic acid, to enhance the enantiomeric excess.[8]

Workflow for Chiral Purity Control

cluster_QC Quality Control cluster_Process Synthesis Process ReceiveAmine Receive (S)-Amine Starting Material ChiralHPLC Test Enantiomeric Purity (Chiral HPLC) ReceiveAmine->ChiralHPLC Sample SpecCheck Purity ≥ 99.8% e.e.? ChiralHPLC->SpecCheck Proceed Proceed with Synthesis SpecCheck->Proceed Yes Reject Reject Batch / Purify Amine SpecCheck->Reject No

Caption: Quality control workflow for ensuring chiral purity of the amine starting material.

Dicyclohexylurea (DCU) and Related Coupling Byproducts

When using carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), the formation of the insoluble byproduct dicyclohexylurea (DCU) is inevitable.

  • Plausible Mechanism of Formation: DCC activates the carboxylic acid group of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine. The protonated DCC becomes DCU.

  • Root Causes & Experimental Factors:

    • Stoichiometry: Use of DCC as the coupling agent.

    • Solubility: DCU is notoriously insoluble in many common organic solvents like dichloromethane and ethyl acetate, making its removal by simple extraction difficult.

  • Preventative & Corrective Actions:

    • Filtration: The most effective method for removing DCU is filtration. The reaction mixture should be cooled (e.g., to 0-5 °C) to maximize DCU precipitation before filtering.

    • Solvent Selection: Choose a solvent system for the reaction where the product is soluble but DCU is not.

    • Alternative Coupling Agents: Consider using more water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash.

Unreacted Acid Starting Material

The presence of residual 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid or its related acid impurity, 4-carboxymethyl-2-ethoxy-benzoic acid, indicates an incomplete reaction.[2][3]

  • Plausible Mechanism of Formation: Incomplete acylation of the amine.

  • Root Causes & Experimental Factors:

    • Insufficient Coupling Agent: Not enough activator to convert all the carboxylic acid to the active intermediate.

    • Poor Reaction Kinetics: Low reaction temperature or insufficient reaction time.

    • Steric Hindrance: The bulky nature of the reactants can slow down the reaction.

    • Base Stoichiometry: An inappropriate amount of base (if used) can hinder the reaction.

  • Preventative & Corrective Actions:

    • Optimize Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the coupling agent and the amine relative to the carboxylic acid.

    • Reaction Monitoring: Track the disappearance of the starting acid using Thin Layer Chromatography (TLC) or HPLC until the reaction is complete.

    • Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to extract any unreacted acidic starting material.

Comparative Impact of Reaction Conditions
ParameterSuboptimal ConditionConsequenceOptimized Condition
Coupling Agent <1.0 equivalentIncomplete Reaction1.05 - 1.2 equivalents
Temperature Too low (<0 °C)Slow reaction rate0 °C to Room Temp.
Reaction Time Too shortIncomplete conversionMonitor by TLC/HPLC
Workup No base washAcid impurity remainsWash with 5% NaHCO₃
Reductive Amination Side-Products (Alternative Synthesis Routes)

Some synthetic routes may employ a reductive amination strategy to form the crucial C-N bond.[13][14] This method, while powerful, has its own set of potential side-products.[15]

  • Plausible Mechanism of Formation: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Side-products can arise from over-alkylation or reduction of the carbonyl group before imine formation.

  • Root Causes & Experimental Factors:

    • Reducing Agent Choice: A harsh reducing agent (e.g., NaBH₄) can reduce the carbonyl group to an alcohol before it can react with the amine.

    • pH Control: The rate of iminium ion formation is pH-dependent. Incorrect pH can slow the desired reaction, allowing side reactions to occur.[16]

    • Over-alkylation: While less common than with alkyl halides, it can occur under certain conditions.

  • Preventative & Corrective Actions:

    • Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the protonated iminium ion much faster than the starting carbonyl compound.[15][16]

    • Maintain Optimal pH: For most reductive aminations, a mildly acidic pH (around 5-7) is optimal to facilitate imine formation without deactivating the amine nucleophile. Acetic acid is often used as a catalyst.

    • Control Stoichiometry: Use the amine as the limiting reagent if dialkylation is a concern.

Reaction Pathway: Reductive Amination

Carbonyl R-CHO Iminium [R-CH=NHR']⁺ Carbonyl->Iminium + Amine - H₂O SideProduct R-CH2-OH Carbonyl->SideProduct + [H⁻] (Harsh Reductant) (Side Reaction) Amine R'-NH2 Amine->Iminium Product R-CH2-NHR' Iminium->Product + [H⁻] (e.g., STAB) (Desired Path)

Caption: Desired vs. side reaction in reductive amination.

References

  • Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide. (2017). ResearchGate. Available at: [Link]

  • Repaglinide Impurities and Related Compound. Veeprho. Available at: [Link]

  • Synthesis of Repaglinide Congeners. Taylor & Francis Group - Figshare. Available at: [Link]

  • Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. (2017). PubMed. Available at: [Link]

  • Impurity profile study of repaglinide. (2025). ResearchGate. Available at: [Link]

  • Repaglinide-impurities. Pharmaffiliates. Available at: [Link]

  • Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Impurity profile study of repaglinide. (2003). PubMed. Available at: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. Allmpus. Available at: [Link]

  • A kind of method for preparing repaglinide.Google Patents.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. Available at: [Link]

  • Reductive Amination. Myers Chem 115. Available at: [Link]

  • A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. (2012). ResearchGate. Available at: [Link]

  • Repaglinide ethyl ester. (2018). SIELC Technologies. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Repaglinide Substantially Free of Dimer Impurity.Google Patents.

Sources

Optimization

Technical Support Center: Degradation Pathways of (R)-Repaglinide Ethyl Ester

Welcome to the technical support center for the analysis of (R)-Repaglinide Ethyl Ester degradation pathways. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (R)-Repaglinide Ethyl Ester degradation pathways. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stability studies. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and success of your experimental outcomes.

Introduction to (R)-Repaglinide Ethyl Ester Stability

(R)-Repaglinide Ethyl Ester, a key intermediate or derivative of the anti-diabetic drug Repaglinide, is susceptible to degradation under various environmental conditions. A thorough understanding of its degradation pathways is critical for ensuring drug product quality, safety, and efficacy. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to identify potential degradation products and develop stability-indicating analytical methods.[1] This guide will walk you through common challenges and questions encountered during these crucial studies.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is (R)-Repaglinide Ethyl Ester expected to degrade?

A1: Based on studies of the parent compound, Repaglinide, the ethyl ester is most susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[1][2][3] It is generally found to be stable under thermal and photolytic stress.[1][4] The primary addition to the degradation profile for the ethyl ester, compared to Repaglinide, will be the hydrolysis of the ethyl ester moiety to form Repaglinide itself.

Q2: What are the primary degradation pathways for (R)-Repaglinide Ethyl Ester?

A2: The two principal degradation pathways are:

  • Hydrolysis: The ethyl ester bond is susceptible to cleavage, particularly in the presence of acid or base, yielding (R)-Repaglinide and ethanol. This reaction is often a primary degradation route.[5][6]

  • Oxidation: The molecule has sites prone to oxidation, which can lead to the formation of various oxidative degradants, including N-oxides.[1][7]

Q3: Why am I not seeing any degradation under thermal or photolytic stress?

A3: This is a common and expected observation. Studies on Repaglinide have consistently shown its stability under these conditions.[1][8] If your goal is to demonstrate specificity of your analytical method, the absence of degradation under these conditions is a valid result. However, ensure that the stress conditions were appropriately applied (e.g., sufficient light exposure, appropriate temperature).

Q4: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A4: The identification of unknown degradation products requires advanced analytical techniques. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradants. Comparing your data with literature on Repaglinide degradation can also provide valuable clues.[3][9]

Q5: What is a suitable analytical method for resolving (R)-Repaglinide Ethyl Ester from its degradants?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[2] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer (like ammonium acetate) and an organic solvent (such as acetonitrile) in a gradient elution mode.[1][2] UV detection is typically employed for quantification.[2][10][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No degradation observed under acidic or alkaline conditions. Insufficient stress conditions (concentration, temperature, or time).Increase the concentration of the acid/base, elevate the temperature (e.g., reflux), or extend the duration of the stress test.[12]
The compound is more stable than anticipated.While unlikely for an ester, confirm the application of stress by including a positive control known to degrade under similar conditions.
Excessive degradation (>20%) is observed, making it difficult to quantify the parent peak. Stress conditions are too harsh.Reduce the stressor concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to demonstrate method specificity.[12]
Poor chromatographic resolution between the parent peak and degradation products. Suboptimal HPLC method parameters.Optimize the mobile phase gradient, change the pH of the aqueous phase, or try a different column chemistry (e.g., phenyl-hexyl).
Co-elution of degradants.Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary.
Inconsistent or irreproducible degradation results. Variability in experimental setup.Ensure precise control over temperature, timing, and reagent concentrations. Use calibrated equipment and prepare fresh stress solutions for each experiment.
Instability of degradation products.Some degradants may be transient. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on (R)-Repaglinide Ethyl Ester.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-Repaglinide Ethyl Ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.[2] Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.[2] Neutralize with 0.1 M HCl and dilute with mobile phase.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[2] Dilute with mobile phase.
  • Thermal Degradation: Expose the solid drug substance to 80°C for 4 hours.[2] Dissolve in the mobile phase to the target concentration.
  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[4] Dissolve in the mobile phase to the target concentration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 3.0 with phosphoric acid)[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 230 nm[2]

  • Injection Volume: 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways and the experimental workflow for their investigation.

Repaglinide_Ethyl_Ester Repaglinide_Ethyl_Ester Repaglinide Repaglinide Repaglinide_Ethyl_Ester->Repaglinide Hydrolysis (Acid/Base) Oxidative_Degradants Oxidative_Degradants Repaglinide_Ethyl_Ester->Oxidative_Degradants Oxidation (H2O2)

Caption: Primary degradation pathways of (R)-Repaglinide Ethyl Ester.

cluster_stress Forced Degradation Acid_Stress Acid_Stress HPLC_Analysis HPLC_Analysis Acid_Stress->HPLC_Analysis Base_Stress Base_Stress Base_Stress->HPLC_Analysis Oxidative_Stress Oxidative_Stress Oxidative_Stress->HPLC_Analysis Thermal_Stress Thermal_Stress Thermal_Stress->HPLC_Analysis Photo_Stress Photo_Stress Photo_Stress->HPLC_Analysis Drug_Substance Drug_Substance Drug_Substance->Acid_Stress Drug_Substance->Base_Stress Drug_Substance->Oxidative_Stress Drug_Substance->Thermal_Stress Drug_Substance->Photo_Stress LCMS_Characterization LCMS_Characterization HPLC_Analysis->LCMS_Characterization Degradation_Profile Degradation_Profile LCMS_Characterization->Degradation_Profile

Caption: Workflow for forced degradation studies.

References

  • Bhushan, R., & Singh, S. (2013). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 27(19), 2215-2226. [Link]

  • Patel, D. R., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(2), 539-546. [Link]

  • Gajewska, M., et al. (2007). Quantitative analysis of repaglinide in tablets by reversed-phase thin-layer chromatography with densitometric UV detection. Journal of Planar Chromatography – Modern TLC, 20(4), 269-273. [Link]

  • National Center for Biotechnology Information (n.d.). Repaglinide. PubChem. Retrieved from [Link]

  • Gumieniczek, A., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 25(21), 5036. [Link]

  • Shaikh, S., & Muneera, M. S. (2021). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. Research Journal of Pharmacy and Technology, 14(11), 5831-5835. [Link]

  • Rajput, S. J., & Chaudhary, B. G. (2006). Validated analytical methods of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 68(5), 656. [Link]

  • Rajput, S. J., & Chaudhary, B. G. (2006). Validated Analytical Methods of Repaglinide in Bulk and Tablet Formulations. Indian Journal of Pharmaceutical Sciences. [Link]

  • Gumieniczek, A., et al. (2020). Degradation products (DPs) of repaglinide. ResearchGate. [Link]

  • PharmGKB. (n.d.). Repaglinide Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Google Patents. (n.d.). CN101220007A - A kind of method for preparing repaglinide.
  • ResearchGate. (n.d.). Scheme Degradation pathway of Repaglinide. [Link]

  • Kamberi, M., & Tsutsumi, N. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Bidstrup, T. B., et al. (2013). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 41(8), 1533-1543. [Link]

  • Al-Shehri, M. M., et al. (2022). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 19(1), 1-11. [Link]

  • Google Patents. (n.d.). CN100445275C - A kind of technique of synthesizing repaglinide.
  • Hällsten, K., et al. (2002). The effect of repaglinide on insulin secretion and oxidative stress in type 2 diabetic patients. Diabetes & Metabolism, 28(6 Pt 1), 481-486. [Link]

  • Veeprho. (n.d.). (S)-Repaglinide Ethyl Ester. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Pharmaffiliates. (n.d.). Repaglinide-impurities. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004018442A1 - Crystalline and amorphous forms of (s) -repaglinide and the processes for preparation thereof.

Sources

Troubleshooting

Technical Support Center: Chiral Inversion in (R)-Repaglinide Ethyl Ester Synthesis

Welcome to the technical support center for the synthesis of (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining chiral integrity during synthesis. Chiral inversion is a critical challenge in the production of enantiomerically pure active pharmaceutical ingredients (APIs) like Repaglinide, where the therapeutic activity resides predominantly in the (S)-enantiomer.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter in your laboratory.

I. Understanding Chiral Inversion in Repaglinide Synthesis

Chiral inversion is the conversion of one enantiomer into its mirror image.[2] In the context of synthesizing the (R)-Repaglinide Ethyl Ester, any unintended inversion to the (S)-form or racemization (formation of an equal mixture of both enantiomers) can compromise the final product's purity, efficacy, and safety.[3][4][5] The synthesis of Repaglinide typically involves the condensation of a chiral amine, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine, with a substituted phenylacetic acid derivative.[1][6][7] The esterification step to form the ethyl ester is a critical point where chiral integrity can be lost.

Several factors can induce chiral inversion, including temperature, pH, solvent polarity, and the choice of coupling reagents.[2][] Understanding the underlying mechanisms is the first step toward effective prevention and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of chiral inversion during the esterification of a carboxylic acid like the Repaglinide precursor?

A1: The most common mechanism involves the formation of a planar intermediate at the chiral center. During the activation of the carboxylic acid for esterification, particularly when using certain coupling reagents, an oxazolone (or azlactone) intermediate can form. The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral enolate-like structure. Subsequent, non-stereospecific protonation of this intermediate results in a mixture of both (R) and (S) enantiomers, leading to racemization.[9][10]

Q2: Why is maintaining the specific (R)- or (S)-chirality of Repaglinide and its intermediates so important?

A2: The biological activity of many chiral drugs is highly stereospecific. In the case of Repaglinide, the therapeutic hypoglycemic effect is primarily associated with the (S)-enantiomer.[1][11] The (R)-enantiomer is significantly less active.[11] Therefore, producing the enantiomerically pure (S)-Repaglinide is crucial for its therapeutic efficacy. The presence of the undesired enantiomer can be considered an impurity and may have different pharmacological or toxicological properties.[4][5] Regulatory agencies like the FDA require strict control over the stereochemical purity of chiral drugs.[4][5]

Q3: Can chiral inversion occur under seemingly mild reaction conditions?

A3: Yes. While harsh conditions (high temperatures, strong bases or acids) are well-known culprits, chiral inversion can also occur under milder conditions, especially if the reaction setup is not optimized.[2][] The choice of solvent and coupling agent plays a significant role. For instance, polar solvents can stabilize the transition states involved in racemization.[] Certain coupling reagents are more prone to inducing racemization than others.[12][13]

II. Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a structured approach to identifying and resolving issues related to chiral inversion during the synthesis of (R)-Repaglinide Ethyl Ester.

Problem 1: Low Enantiomeric Excess (ee) Detected in the Crude (R)-Repaglinide Ethyl Ester Product
Possible Cause Troubleshooting Action Scientific Rationale
Inappropriate Coupling Reagent
1. Review the choice of coupling reagent. Avoid reagents known to promote racemization, such as certain carbodiimides (e.g., DCC, EDC) when used without additives.[10][14] 2. Consider using racemization-suppressing coupling reagents. Formulations containing additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are designed to minimize racemization.[13] Phosphonium and uronium salts (e.g., PyBOP, HBTU, HATU) are also generally better at preserving chiral integrity.[14]Coupling reagents activate the carboxylic acid. Some, like DCC, can lead to the formation of a highly reactive symmetric anhydride or an oxazolone intermediate, which is prone to racemization.[10] Additives like HOBt react with the activated acid to form an active ester that is more stable and less susceptible to racemization before it reacts with the amine.[13][14]
Suboptimal Reaction Temperature
1. Perform the coupling reaction at a lower temperature. Start at 0 °C or even -15 °C and allow the reaction to slowly warm to room temperature. 2. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and chiral purity.Elevated temperatures provide the activation energy needed to overcome the barrier to deprotonation at the chiral center, increasing the rate of racemization.[][15] By keeping the temperature low, the kinetic barrier to inversion is higher, favoring the desired stereochemical outcome.
Incorrect Base or Base Stoichiometry
1. Use a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred over triethylamine (TEA). 2. Use the minimum necessary amount of base. Typically, one equivalent is sufficient to neutralize the acid salt. Excess base can significantly promote racemization.The base is necessary to deprotonate the amine salt, but it can also abstract the proton from the chiral center of the activated acid intermediate.[13] Sterically hindered bases are less likely to deprotonate the chiral center. Excess base increases the equilibrium concentration of the deprotonated, planar intermediate, leading to more extensive racemization.
Inappropriate Solvent Choice
1. Use a non-polar, aprotic solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good choices. 2. Avoid highly polar solvents that can stabilize the charged intermediates involved in the racemization pathway.[]The polarity of the solvent can influence the stability of the transition state for racemization.[] Non-polar solvents are less likely to stabilize the enolate-like intermediate, thus disfavoring the racemization pathway.
Problem 2: Enantiomeric Purity Decreases During Work-up or Purification
Possible Cause Troubleshooting Action Scientific Rationale
Harsh pH Conditions During Aqueous Work-up
1. Maintain a neutral or slightly acidic pH during extractions. Use dilute acid (e.g., 1M HCl) or a buffer solution. 2. Minimize the contact time with aqueous acidic or basic solutions.The ester product, while generally more stable than the activated acid, can still be susceptible to racemization under strongly acidic or basic conditions, especially if residual activating agents are present.[9]
Thermal Stress During Solvent Removal or Chromatography
1. Remove solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at ≤ 30-40 °C). 2. If using column chromatography, avoid overheating. Use an appropriate mobile phase that allows for efficient separation without requiring high temperatures.As with the reaction itself, elevated temperatures during purification can provide the energy for chiral inversion.[] Prolonged exposure to heat increases the risk of racemization.
In-situ Racemization on Chromatography Media
1. Ensure the silica gel or other stationary phase is neutral. Acidic or basic residues on the stationary phase can catalyze racemization. 2. Consider deactivating the stationary phase by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent, if compatible with your product.The surface of chromatography media like silica gel can be acidic and may promote racemization of sensitive compounds. Neutralizing or deactivating these active sites can prevent on-column degradation of chiral purity.

III. Analytical Protocols for Chiral Purity Assessment

Accurate determination of the enantiomeric excess (ee) is critical. If you suspect chiral inversion, the first step is to confirm the accuracy of your analytical method.[16]

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of Repaglinide and its intermediates.[4][17]

Step-by-Step Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns like Chiralcel® OD-RH or Chiralpak® IA are good starting points.[17][18]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 95:5 v/v).[17] The exact ratio should be optimized for the best resolution.

  • Sample Preparation:

    • Prepare a racemic standard of the (R)- and (S)-Repaglinide Ethyl Ester to confirm peak identification and resolution.

    • Dissolve a small, accurately weighed amount of your synthesized product in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Instrument Parameters:

    • Flow Rate: Typically 1.0 mL/min.[17]

    • Detection Wavelength: Monitor the eluent at a UV wavelength where Repaglinide absorbs strongly, such as 240 nm or 243 nm.[11]

    • Column Temperature: Maintain a constant, controlled temperature (e.g., 25 °C) as temperature can affect separation.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal.

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Troubleshooting Chiral HPLC Analysis
IssuePossible CauseSolution
Poor or no separation of enantiomers Suboptimal mobile phase composition.Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% isopropanol in hexane).
Incorrect chiral column.Test different types of chiral stationary phases (e.g., amylose-based vs. cellulose-based).
Peak tailing or broad peaks Sample overload.Reduce the concentration of the injected sample.
Contamination of the column.Flush the column with a stronger solvent as recommended by the manufacturer.[19]
Inconsistent retention times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.

IV. Visualization of Key Processes

Mechanism of Oxazolone-Mediated Racemization

The following diagram illustrates the key steps in the racemization of an N-acyl amino acid derivative (a model for the Repaglinide precursor) via an oxazolone intermediate.

Racemization_Mechanism cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Ester Formation R_Acid (R)-Carboxylic Acid (Repaglinide Precursor) Activated_Intermediate Activated Intermediate (e.g., Acyl-DCC adduct) R_Acid->Activated_Intermediate + Coupling Reagent Racemic_Ester (R/S)-Repaglinide Ethyl Ester Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone - H₂O (intramolecular) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Oxazolone->Racemic_Ester + Ethanol (EtOH) (Ring Opening) Enolate->Oxazolone + H⁺ (non-selective) (forms R/S mixture)

Caption: Oxazolone formation and subsequent racemization pathway.

Troubleshooting Workflow for Low Enantiomeric Excess

This workflow provides a logical sequence of steps to diagnose the cause of poor chiral purity.

Troubleshooting_Workflow Start Low ee Detected in (R)-Repaglinide Ethyl Ester Validate_Method 1. Validate Analytical Method (Chiral HPLC) Start->Validate_Method Method_OK Method Accurate? Validate_Method->Method_OK Optimize_HPLC Optimize HPLC Method (Column, Mobile Phase) Method_OK->Optimize_HPLC No Review_Reaction 2. Review Reaction Conditions Method_OK->Review_Reaction Yes Optimize_HPLC->Validate_Method Temp Temperature Too High? Review_Reaction->Temp Lower_Temp Lower Reaction Temp (e.g., 0°C to -15°C) Temp->Lower_Temp Yes Base Base Type/Amount Correct? Temp->Base No Review_Workup 3. Review Work-up & Purification Lower_Temp->Review_Workup Change_Base Switch to Hindered Base (DIPEA) Use Stoichiometric Amount Base->Change_Base No Reagent Coupling Reagent Optimal? Base->Reagent Yes Change_Base->Review_Workup Change_Reagent Use Racemization-Suppressing Reagent (e.g., HATU, PyBOP) Reagent->Change_Reagent No Solvent Solvent Appropriate? Reagent->Solvent Yes Change_Reagent->Review_Workup Change_Solvent Use Non-Polar Aprotic Solvent (DCM, THF) Solvent->Change_Solvent No Solvent->Review_Workup Yes Change_Solvent->Review_Workup pH_Control Control pH During Work-up (Neutral/Mildly Acidic) Review_Workup->pH_Control End_OK Problem Solved: High ee Achieved pH_Control->End_OK

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

V. References

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]

  • ResearchGate. (n.d.). Synthesis of Repaglinide Congeners. Retrieved from [Link]

  • Figshare. (n.d.). Synthesis of Repaglinide Congeners - Taylor & Francis Group. Retrieved from [Link]

  • Li, C., & Jiang, Y. (2012). Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. Journal of Chromatographic Science, 51(5), 418-422. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • Li, C., & Jiang, Y. (2012). Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl. Journal of Chromatographic Science, 51(5), 418-422. [Link]

  • Szechner, B., Achmatowicz, O., Odrowąż-Sypniewski, M., & Wiśniewski, K. (2006). NEW SYNTHESIS OF REPAGLINIDE. science24.com. [Link]

  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link]

  • Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Chromatographic Science, 54(4), 513-519. [Link]

  • Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

  • Google Patents. (n.d.). CN102002021A - Novel method for synthesizing repaglinide. Retrieved from

  • Google Patents. (n.d.). CN100445275C - A kind of technique of synthesizing repaglinide. Retrieved from

  • ResearchGate. (n.d.). The design, synthesis, and application of a chiral coupling reagent derived from strychnine for the enantioselective activation of a carboxylic group. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (+)-(S)-repaglinide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1865253A - Repaglinide synthesis process. Retrieved from

  • science24.com. (2010, March 19). Traceless chiral coupling reagent. A new concept for synthesis of optically active products from racemic carboxylic acids. Retrieved from [Link]

  • Smith, D. A. (2010). The Significance of Chirality in Drug Design and Development. Future medicinal chemistry, 2(5), 727-30. [Link]

  • ResearchGate. (n.d.). Chiral Inversion of Drugs: Coincidence or Principle?. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557-602. [Link]

  • ResearchGate. (n.d.). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. Retrieved from [Link]

  • Yanbu Journal of Engineering and Science. (2024, February 27). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Chiral Inversion. Retrieved from [Link]

  • Skálová, L., Wsól, V., & Lamka, J. (2004). Chiral inversion of drugs: coincidence or principle?. Current drug metabolism, 5(6), 517-33. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mini Reviews in Medicinal Chemistry. (2023). Chiral Inversion of Pharmaceutical Drugs - Mini Review. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Bentham Science Publisher. (n.d.). Chiral Inversion of Pharmaceutical Drugs - Mini Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-Repaglinide Ethyl Ester

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of (R)-Repaglinide ethyl ester. It provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of (R)-Repaglinide ethyl ester. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of during the synthesis of (R)-Repaglinide ethyl ester?

A1: Impurities in (R)-Repaglinide ethyl ester preparations can be categorized as either process-related or degradation products.[1] Process-related impurities arise from the synthetic route and can include starting materials, byproducts, and intermediates.[2][3] Degradation products may form due to environmental factors like heat, light, or moisture.[2]

Commonly encountered impurities include:

  • (S)-Repaglinide Ethyl Ester: The undesired enantiomer of the target molecule.[2][4][5]

  • Repaglinide EP Impurity A: 4-(Carboxymethyl)-2-ethoxybenzoic acid.[2][5][6]

  • Repaglinide EP Impurity B: 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid.[2][5][7][]

  • Repaglinide EP Impurity C: (S)-3-Methyl-1-[2-(piperidin-1-yl)phenyl]butylamine.[2][5][6][7]

  • Repaglinide EP Impurity D: The ethyl ester of (S)-Repaglinide.[2][5][6]

  • Repaglinide EP Impurity E: The (R)-isomer of Repaglinide.[2][6]

It is crucial to perform thorough analytical testing, such as High-Performance Liquid Chromatography (HPLC), to identify the specific impurity profile of your crude product.[2][9]

Q2: My recrystallization attempts are yielding an oil instead of crystals. What could be the cause and how can I fix it?

A2: Oiling out during recrystallization is a common issue that can be attributed to several factors:

  • High Impurity Levels: A significant presence of impurities can depress the melting point of the mixture, causing it to separate as an oil.

  • Inappropriate Solvent System: The solvent may be too good a solvent for your compound, preventing it from reaching the supersaturation point required for crystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.

To troubleshoot this, consider the following:

  • Solvent Selection: Experiment with different solvents or solvent mixtures. A good solvent system will dissolve the compound when hot but have poor solubility when cold. For (S)-Repaglinide, recrystallization from ethanol/water or toluene has been reported.[10]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seeding: Introduce a small seed crystal of pure (R)-Repaglinide ethyl ester to induce crystallization.

  • Chromatography: If recrystallization consistently fails, column chromatography is a reliable alternative for purification.

Q3: How can I improve the separation of closely eluting impurities during preparative HPLC?

A3: Achieving baseline separation of closely eluting impurities in preparative HPLC can be challenging. Here are some strategies to enhance resolution:

  • Method Development: Optimize the mobile phase composition and gradient. A shallower gradient can often improve the separation of critical pairs.[11]

  • Column Selection: Choose a column with a different selectivity. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

  • Sample Loading: Overloading the column is a common cause of poor separation. Reduce the injection volume or the concentration of the sample.[11] Mass-directed purification can help in unambiguously identifying and isolating the peak of interest.[11]

Troubleshooting Guide

This table provides a quick reference for common issues, their potential causes, and recommended solutions during the purification of (R)-Repaglinide ethyl ester.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete precipitation/crystallization.- Product loss during transfers.- Co-elution with impurities in chromatography.- Optimize solvent system and cooling conditions for recrystallization.- Minimize transfer steps.- Refine chromatographic method (gradient, column, flow rate).
Presence of Chiral Impurity ((S)-enantiomer) - Incomplete chiral resolution in the synthetic steps.- Racemization during processing.- Utilize a chiral HPLC method for separation.[12]- Re-evaluate and optimize the chiral resolution step in the synthesis.
Residual Solvents Detected in Final Product - Inadequate drying.- Dry the product under high vacuum for an extended period.- Consider a final trituration or recrystallization step from a different solvent.
Formation of New Impurities During Purification - Degradation of the compound on the stationary phase (e.g., silica gel).- Reaction with mobile phase components.- Use a less acidic or basic stationary phase.- Ensure the mobile phase is free of reactive components and use fresh solvents.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying (R)-Repaglinide ethyl ester using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude (R)-Repaglinide ethyl ester in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Preparative HPLC Purification

For achieving high purity levels, preparative HPLC is the recommended method.[13][14][15]

  • System Setup:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid, is commonly used.[16]

  • Method Optimization: Develop a gradient method on an analytical scale to achieve good separation between (R)-Repaglinide ethyl ester and its impurities.

  • Scale-Up: Scale the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Use a fraction collector triggered by UV detection or mass spectrometry to isolate the target compound.[13]

  • Post-Purification: Combine the pure fractions, remove the organic solvent, and lyophilize or perform a liquid-liquid extraction to isolate the final compound.

Purification Workflow and Logic

The following diagram illustrates a typical workflow for the purification of (R)-Repaglinide ethyl ester, from initial assessment to the final pure compound.

PurificationWorkflow cluster_0 Initial Analysis & Strategy cluster_1 Primary Purification cluster_2 High-Purity Polishing cluster_3 Final Product Crude Crude (R)-Repaglinide Ethyl Ester Analysis Impurity Profiling (HPLC, LC-MS) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization If impurities have different solubilities ColumnChrom Column Chromatography Analysis->ColumnChrom If impurities have different polarities PurityCheck1 Purity >99.5%? Recrystallization->PurityCheck1 Check Purity ColumnChrom->PurityCheck1 PrepHPLC Preparative HPLC FinalProduct Pure (R)-Repaglinide Ethyl Ester (>99.5%) PrepHPLC->FinalProduct PurityCheck1->PrepHPLC No PurityCheck1->FinalProduct Yes

Caption: Purification workflow for (R)-Repaglinide Ethyl Ester.

References

  • Vertex AI Search. (2025).
  • Veeprho. (n.d.).
  • Waters Corporation. (n.d.).
  • Agilent. (2023).
  • PubMed. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide.
  • PubMed. (2003). Impurity profile study of repaglinide.
  • Manufacturing Chemist. (2016).
  • University of Warwick. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Repaglinide Anhydride Impurity Profiling.
  • ResearchGate. (n.d.). Impurity profile study of repaglinide | Request PDF.
  • Chemicea. (n.d.). Repaglinide.
  • Veeprho. (n.d.). Repaglinide Impurity 10 | CAS 2519482-33-6.
  • ResearchGate. (n.d.). Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide.
  • BOC Sciences. (n.d.). Repaglinide Impurities.
  • RXN Chemicals. (n.d.). Repaglinide impurity (R-Repaglinide Ethyl Ester) Manufacturer Supplier.
  • Google Patents. (n.d.). CN100445275C - A kind of technique of synthesizing repaglinide.
  • SynZeal. (n.d.). Repaglinide EP Impurity E | 147852-26-4.
  • Google Patents. (n.d.). CN102002021A - Novel method for synthesizing repaglinide.
  • Google Patents. (n.d.). CN101220007A - A kind of method for preparing repaglinide.
  • Allmpus. (n.d.). Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester.
  • ResearchGate. (n.d.). Synthesis of Repaglinide Congeners | Request PDF.
  • PubMed. (n.d.).
  • Google Patents. (n.d.).
  • SIELC Technologies. (2018). Repaglinide ethyl ester.
  • Google Patents. (n.d.). WO2004018442A1 - Crystalline and amorphous forms of (s)
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Worldwidejournals.com. (n.d.). Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage.
  • Benchchem. (n.d.).
  • Scientific Research Publishing. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers.

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Troubleshooting

Technical Support Center: Scaling Up (R)-Repaglinide Ethyl Ester Production

Welcome to the technical support center for the process scale-up of (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of (R)-Repaglinide Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufacturing of this active pharmaceutical ingredient (API) intermediate. Transitioning a synthesis from the laboratory bench to a pilot or commercial scale is rarely a linear process.[1][2] It introduces challenges related to reaction kinetics, heat and mass transfer, impurity control, and solid-state properties that must be systematically addressed.[2][3]

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during the scale-up of (R)-Repaglinide Ethyl Ester production. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to build robust and reproducible processes.

Section 1: Synthesis & Reaction Control Challenges

The core of scaling up is managing the chemical transformation itself. What works perfectly in a 1L flask can behave unexpectedly in a 100L reactor due to non-linear changes in physical parameters.[1]

Q1: We are observing a significant increase in process-related impurities and a decrease in yield upon moving from a 5L to a 50L reactor. What are the likely causes and how can we mitigate this?

A: This is a classic scale-up challenge primarily rooted in inadequate heat and mass transfer.[2] In larger vessels, the surface-area-to-volume ratio decreases, making it harder to control reaction temperature and ensure uniform mixing.

In-Depth Explanation:

  • Thermal Gradients: Inefficient heat removal can lead to localized "hot spots" where the temperature is significantly higher than the setpoint. These hot spots can accelerate side reactions, leading to the formation of impurities such as those resulting from degradation or alternative reaction pathways.[2]

  • Mixing Inefficiency: What is easily homogenized with a magnetic stir bar in the lab may be poorly mixed by a mechanical agitator in a large reactor.[2] This can lead to pockets of high reactant concentration, causing localized exotherms and promoting the formation of byproducts. For the synthesis of (R)-Repaglinide Ethyl Ester, this can impact the coupling reaction, potentially leading to unreacted starting materials or the formation of related substances.[4]

Troubleshooting Protocol: Reaction Parameter Optimization
  • Characterize the Exotherm: Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) at the lab scale to understand the heat flow profile of the reaction. This data is critical for designing appropriate cooling capacity at scale.

  • Optimize Reagent Addition: Instead of adding a key reagent all at once, implement a controlled, slower addition rate at the larger scale. This helps manage the heat generated and maintain a more stable reaction temperature.

  • Evaluate Mixing Parameters: Use process modeling software (e.g., Dynochem, Visimix) to simulate the mixing efficiency in your larger reactor.[1] Adjust the agitator type, speed, and baffle configuration to better mimic the mixing conditions achieved at the lab scale. The goal is to ensure efficient mass transfer without creating excessive shear that could degrade the product.

  • Implement Process Analytical Technology (PAT): Use in-situ monitoring tools like FTIR or Raman spectroscopy to track reactant consumption and product formation in real-time.[2] This allows for dynamic control of the reaction and early detection of deviations.

Section 2: Impurity Profile and Chiral Control

Maintaining the chiral purity and minimizing process-related impurities are paramount for any API. For (R)-Repaglinide Ethyl Ester, the primary concerns are the corresponding (S)-isomer and impurities arising from the starting materials or side reactions.

Q2: Our latest batch shows an unacceptable level of the diastereomeric (S)-Repaglinide Ethyl Ester impurity. What is the most likely cause during scale-up, and how can we improve chiral purity?

A: The presence of the undesired (S)-isomer typically points to issues with the chiral integrity of your starting materials or racemization occurring during the synthesis. While the primary synthesis route aims to preserve the stereochemistry, certain conditions can compromise it.

In-Depth Explanation: The synthesis of Repaglinide and its esters relies on starting materials with the correct stereochemistry. The key is to ensure that the reaction conditions, particularly temperature and pH, do not facilitate racemization at the chiral center.

Logical Flow for Chiral Purity Investigation

Caption: Decision tree for troubleshooting chiral impurity.

Protocol for Ensuring Chiral Integrity
  • Stringent Raw Material QC: Implement a validated chiral HPLC method to test the enantiomeric purity of your key chiral starting material, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine, upon receipt. Do not proceed with any batch where the starting material fails this specification.

  • Reaction Condition Moderation: Avoid unnecessarily high temperatures or prolonged reaction times. If the coupling step involves a base, screen for milder bases that are effective for the reaction but less likely to cause epimerization.

  • Purification Strategy: While the primary goal is to prevent the formation of the diastereomer, a robust crystallization process can be designed to selectively purge the undesired isomer. Chiral resolution via crystallization is a well-established technique in pharmaceutical manufacturing.[5]

Q3: We have identified several process-related impurities, including unreacted starting materials and a byproduct from a suspected side reaction. How do we develop a control strategy?

A: A comprehensive control strategy involves understanding how each impurity is formed and then implementing controls at the appropriate stage of the process. This is a core principle of Quality by Design (QbD).

Known Repaglinide-Related Impurities: During the synthesis of the parent drug, Repaglinide, several related compounds can form, and similar impurities can be expected for the ethyl ester intermediate. These include substances from degradation, residual solvents, and side-reactions.[4][6]

Impurity TypePotential SourceControl Strategy
Unreacted Starting Materials Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time.Optimize reaction parameters (time, temp, mixing); ensure accurate charging of reagents.[1]
(S)-Isomer Contaminated chiral raw material or racemization.Stringent incoming material testing; moderate reaction conditions.[7]
Degradation Products Exposure to excessive heat, light, or harsh pH during reaction or workup.[4]Control thermal profiles; protect from light; use appropriate pH for workup and isolation.
Byproducts Side reactions due to localized overheating or concentration gradients.[2]Improve heat/mass transfer; controlled reagent addition.

Section 3: Crystallization, Polymorphism, and Isolation

The final isolation step is critical as it defines the purity, particle size, and crystal form of the API intermediate, all of which can impact downstream processing.[5][]

Q4: Our crystallization process is inconsistent at scale. We are seeing variations in yield, particle size, and filtration time from batch to batch. How can we make this process more robust?

A: Inconsistent crystallization is often due to uncontrolled supersaturation, nucleation, and crystal growth.[][9] A robust process requires precise control over key parameters like cooling rate, agitation, and seeding.

In-Depth Explanation: Crystallization is a complex process governed by thermodynamics and kinetics.[9] At a larger scale, achieving uniform cooling and preventing localized high supersaturation is challenging.[] Rapid cooling can lead to uncontrolled nucleation, resulting in a large number of fine particles that are difficult to filter and may trap impurities.[][9]

Workflow for Developing a Robust Crystallization Process

Crystallization_Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Verification & Scale-Up A Solvent System Screening (Solubility & Anti-solvent) B Identify Optimal Solvent/Anti-solvent Ratio A->B C Determine Metastable Zone Width (MSZW) B->C D Design Cooling Profile (Controlled Rate) C->D E Develop Seeding Protocol (Seed point, amount, quality) D->E F Optimize Agitation Rate E->F G Confirm Polymorphic Form (XRD, DSC) F->G H Verify Particle Size Distribution (PSD) G->H I Scale-Up with Constant Power/Volume (P/V) H->I

Caption: A systematic workflow for crystallization development.

Troubleshooting Guide for Common Crystallization Issues
IssueProbable Cause(s)Recommended Action(s)
Low Yield Product remains in the mother liquor; incorrect solvent/anti-solvent ratio.Optimize the final solvent composition; ensure sufficient equilibration time at the final temperature.
Fine Particles / Poor Filtration Uncontrolled, rapid nucleation ("crashing out").Implement a slower, controlled cooling profile. Introduce seed crystals within the metastable zone to control nucleation.[]
Impurity Entrapment Rapid crystal growth trapping mother liquor.Slow down the crystal growth phase by reducing the cooling rate after nucleation.[9] Consider an aging step at an intermediate temperature.
Polymorphic Variation Different cooling rates or solvent systems are producing different crystal forms.[10][11]Strictly control the crystallization process parameters. Characterize the solid form of every batch using XRD or DSC to ensure consistency.

Section 4: Analytical Control Strategy

A robust process is impossible without reliable analytical methods to monitor it.

Q5: What are the critical analytical methods we need to have in place for scaling up (R)-Repaglinide Ethyl Ester?

A: You need a suite of validated analytical methods to control raw materials, monitor the reaction, and release the final product.

Recommended Analytical Methods
PurposeMethodKey Parameters to Monitor
Starting Material QC Chiral HPLCEnantiomeric purity of the chiral amine.
Reaction Monitoring In-situ FTIR/Raman or offline HPLCDisappearance of starting materials, formation of (R)-Repaglinide Ethyl Ester.
Work-up & Isolation HPLCPurity profile before and after crystallization to assess impurity rejection.
Final Product Release HPLCAssay and purity, including all specified and unspecified impurities.[4]
Final Product Release Chiral HPLCEnantiomeric purity (quantification of the (S)-isomer).[7][12]
Final Product Release GCResidual solvents.[4]
Solid-State Characterization PXRD, DSCPolymorphic form identification and consistency.[13]
Example Protocol: Chiral HPLC Method for Purity

This is an illustrative method based on published literature for Repaglinide enantiomers and should be validated for your specific application.[7][12]

  • Column: Chiralcel® OD-RH or similar amylose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]

  • Veeprho. Repaglinide Impurities and Related Compound. [Link]

  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • S. Narenderan, et al. (2015). Synthesis of Repaglinide Congeners. Taylor & Francis Group. [Link]

  • Pharma Tech. Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]

  • Britannica. Repaglinide. [Link]

  • Singh, S., et al. (2004). Impurity profile study of repaglinide. PubMed. [Link]

  • Google Patents. CN102002021A - Novel method for synthesizing repaglinide.
  • Zhang, J., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. ResearchGate. [Link]

  • Google Patents. WO2004018442A1 - Crystalline and amorphous forms of (s)
  • PharmaCompass.com. Repaglinide | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Pharmaceutical Technology. (2019). Scale-Up: Getting It Right the First Time. [Link]

  • ResearchGate. HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. [Link]

  • SciSpace. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. [Link]

  • NCBI Bookshelf. (2023). Repaglinide. [Link]

  • Aragen Life Sciences. (2023). Crystallization Strategies for API Development and Scale Up. YouTube. [Link]

  • Google Patents. CN1865253A - Repaglinide synthesis process.
  • Allmpus. Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. [Link]

  • Gadadare, R., et al. (2015). Ultra Rapidly Dissolving Repaglinide Nanosized Crystals Prepared via Bottom-Up and Top-Down Approach: Influence of Food on Pharmacokinetics Behavior. PMC - NIH. [Link]

  • RXN Chemicals. Repaglinide impurity (R-Repaglinide Ethyl Ester) Manufacturer Supplier. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2019). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. [Link]

  • International Journal of Pharma Sciences and Research. (2014). Effect of additives and solvents on inhibition of crystallization in transdermal patches containing repaglinide. [Link]

  • Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • SIELC Technologies. (2018). Repaglinide ethyl ester. [Link]

  • SynZeal. Repaglinide EP Impurity E. [Link]

  • Indian Journal of Pharmaceutical Sciences. Validated analytical methods of repaglinide in bulk and tablet formulations. [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link]

  • Google Patents.
  • ResearchGate. Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. [Link]

  • PubMed Central. (2023). Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Optimization of Repaglinide Osmotic Drug Delivery System Using Two Different Techniques. [Link]

  • ResearchGate. (2022). Optimization of Repaglinide Osmotic Drug Delivery System Using Two Different Techniques. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Optimization of Repaglinide Osmotic Drug Delivery System Using Two Different Techniques. [Link]

  • Patsnap Eureka. (2023). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for (R)-Repaglinide Ethyl Ester

In the landscape of pharmaceutical development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of (R)-Repaglinide Ethyl Ester, a critical chiral impurity of the anti-diabetic drug, Repaglinide.[1][2] As the (S)-enantiomer is the active moiety, the quantification of the (R)-enantiomer and its derivatives is a regulatory expectation to guarantee the safety and efficacy of the final drug product.[3][4]

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation of analytical methods for this specific compound. We will explore a primary chiral High-Performance Liquid Chromatography (HPLC) method in detail, and compare its performance against alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Criticality of Enantiomeric Purity and Method Validation

Repaglinide, an oral hypoglycemic agent, functions by stimulating insulin release from the pancreas.[5][6] Its pharmacological activity is stereospecific, residing primarily in the (S)-enantiomer. The (R)-enantiomer is considered a chiral impurity.[3][4] (R)-Repaglinide Ethyl Ester is a related substance that can arise during the synthesis or degradation of Repaglinide. Therefore, a validated, sensitive, and specific analytical method is crucial for its detection and quantification to comply with stringent regulatory standards set by bodies like the FDA and EMA, and guided by the International Council for Harmonisation (ICH).[7][8][9][10][11][12][13][14]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[13][15] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[7][11][12]

Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for the enantiomeric separation of pharmaceuticals due to its robustness and proven track record.[3][4][16][17] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[16]

Experimental Protocol: Chiral HPLC Method for (R)-Repaglinide Ethyl Ester

This protocol is designed to provide a robust and reproducible method for the quantification of (R)-Repaglinide Ethyl Ester.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Chiralpak IA (immobilized amylose-based CSP) or a similar amylose-based chiral stationary phase.[3]

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.1 (v/v/v). The inclusion of a small amount of TFA can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 240 nm.[17]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve (R)-Repaglinide Ethyl Ester in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the drug substance sample at a concentration of 1 mg/mL in the mobile phase.

Method Validation: A Self-Validating System

The validation of this HPLC method is performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][12][13]

dot

Sources

Comparative

A Comparative Analysis of the Biological Activity of Repaglinide and its Prodrug, (R)-Repaglinide Ethyl Ester

This guide provides a comprehensive comparison of the biological activities of the established anti-diabetic agent, Repaglinide, and its ethyl ester derivative, (R)-Repaglinide Ethyl Ester. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of the established anti-diabetic agent, Repaglinide, and its ethyl ester derivative, (R)-Repaglinide Ethyl Ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, potential therapeutic implications, and the experimental methodologies required for a thorough evaluation of these two compounds.

Introduction: The Rationale for Comparison

Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class of oral anti-diabetic drugs.[1][2] It effectively lowers blood glucose levels by stimulating insulin release from pancreatic β-cells, making it a cornerstone in the management of type 2 diabetes, particularly for controlling postprandial hyperglycemia.[1][2][3][4] Its mechanism of action involves the closure of ATP-dependent potassium (K-ATP) channels on the β-cell membrane.[1][5][6] This action leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[1][7]

The introduction of an ethyl ester moiety to the carboxylic acid group of Repaglinide, creating (R)-Repaglinide Ethyl Ester, presents a classic prodrug strategy. Ester prodrugs are frequently employed to enhance the lipophilicity of a parent drug, which can improve membrane permeability and alter pharmacokinetic profiles.[8][9] The central hypothesis is that (R)-Repaglinide Ethyl Ester, being more lipophilic, may exhibit enhanced absorption and cellular uptake. Once inside the body, it is anticipated to be hydrolyzed by ubiquitous esterase enzymes into the active parent drug, Repaglinide.[8][10][11] This guide will explore the experimental framework necessary to validate this hypothesis and compare the nuanced differences in biological activity between the parent drug and its prodrug.

Mechanistic Deep Dive: Repaglinide's Interaction with K-ATP Channels

Understanding the molecular target of Repaglinide is crucial for interpreting any comparative data. The K-ATP channel is a complex of two types of subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit.[12] Repaglinide binds to the SUR1 subunit of the K-ATP channel in pancreatic β-cells.[2]

G cluster_0 Pancreatic β-Cell Repaglinide Repaglinide SUR1 SUR1 Subunit Repaglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leading to

Caption: Mechanism of Repaglinide-induced insulin secretion.

Comparative Experimental Design: A Step-by-Step Approach

A robust comparison requires a multi-faceted experimental approach, encompassing both in vitro and in vivo models. The following sections outline the key experiments and the rationale behind their inclusion.

In Vitro Assays: Dissecting Cellular Activity

1. Insulin Secretion Assay:

This is a cornerstone assay for evaluating insulin secretagogues.[13][14][15] Pancreatic β-cell lines, such as MIN6 or INS-1E, are ideal models as they are responsive to glucose and other secretagogues.[16][17][18][19]

  • Objective: To compare the potency (EC50) and efficacy (Emax) of Repaglinide and (R)-Repaglinide Ethyl Ester in stimulating insulin secretion.

  • Methodology:

    • Cell Culture: Culture MIN6 or INS-1E cells in appropriate media until they reach optimal confluence.

    • Pre-incubation: Starve the cells in a low-glucose buffer to establish a basal level of insulin secretion.

    • Stimulation: Treat the cells with increasing concentrations of Repaglinide or (R)-Repaglinide Ethyl Ester in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).

    • Sample Collection: Collect the supernatant after a defined incubation period.

    • Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.

  • Expected Outcome: This assay will reveal if (R)-Repaglinide Ethyl Ester can induce insulin secretion and how its potency compares to Repaglinide. A rightward shift in the dose-response curve for the ester would suggest lower potency, possibly due to the time required for hydrolysis.

G cluster_0 Experimental Workflow Start Start Cell_Culture Culture Pancreatic β-Cells (MIN6/INS-1E) Start->Cell_Culture Pre_incubation Pre-incubate in Low-Glucose Buffer Cell_Culture->Pre_incubation Stimulation Treat with Test Compounds + High Glucose Pre_incubation->Stimulation Sample_Collection Collect Supernatant Stimulation->Sample_Collection Quantification Measure Insulin (ELISA/RIA) Sample_Collection->Quantification End End Quantification->End

Caption: Workflow for the in vitro insulin secretion assay.

2. Electrophysiology: K-ATP Channel Activity Assay:

Patch-clamp electrophysiology provides direct evidence of the compounds' effects on the K-ATP channels.[12][20][21][22]

  • Objective: To determine if (R)-Repaglinide Ethyl Ester directly blocks K-ATP channels or requires conversion to Repaglinide.

  • Methodology:

    • Cell Preparation: Isolate primary pancreatic β-cells or use a suitable cell line expressing K-ATP channels.

    • Patch-Clamp Recording: Use the whole-cell or inside-out patch-clamp configuration to record K-ATP channel currents.

    • Compound Application: Apply Repaglinide and (R)-Repaglinide Ethyl Ester to the cells and observe changes in channel activity.

  • Expected Outcome: If (R)-Repaglinide Ethyl Ester is a true prodrug, it should have minimal to no direct effect on K-ATP channel currents. In contrast, Repaglinide will exhibit potent channel blockade.

In Vivo Studies: Assessing Systemic Effects

1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model:

This is a standard in vivo assay to evaluate the efficacy of anti-diabetic agents.[23][24] Chemically-induced diabetic rodent models, such as streptozotocin (STZ)-induced diabetic rats or mice, are commonly used.[23][25][26]

  • Objective: To compare the in vivo hypoglycemic activity and duration of action of Repaglinide and (R)-Repaglinide Ethyl Ester.

  • Methodology:

    • Animal Model: Induce diabetes in rats or mice using STZ.

    • Dosing: Administer oral doses of Repaglinide, (R)-Repaglinide Ethyl Ester, or vehicle to fasted diabetic animals.

    • Glucose Challenge: Administer an oral glucose load after a specified time post-dosing.

    • Blood Sampling: Collect blood samples at various time points before and after the glucose challenge.

    • Glucose Measurement: Measure blood glucose levels.

  • Expected Outcome: This experiment will reveal the overall impact of both compounds on glucose homeostasis. Differences in the time to peak effect and the duration of action will provide insights into their pharmacokinetic and pharmacodynamic profiles.

Data Presentation and Interpretation

For a clear and concise comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: In Vitro Potency in Insulin Secretion Assay

CompoundEC50 (nM)Emax (% of maximum response)
Repaglinide10 ± 2100
(R)-Repaglinide Ethyl Ester50 ± 595

This is hypothetical data for illustrative purposes.

Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test

CompoundDose (mg/kg)Peak Blood Glucose Reduction (%)Time to Peak Effect (min)
Repaglinide145 ± 530
(R)-Repaglinide Ethyl Ester140 ± 660

This is hypothetical data for illustrative purposes.

Logical Framework for Comparative Analysis

G cluster_0 Comparative Study Logic Hypothesis Hypothesis: (R)-Repaglinide Ethyl Ester is a prodrug with altered pharmacokinetics. In_Vitro In Vitro Studies (Insulin Secretion, Electrophysiology) Hypothesis->In_Vitro In_Vivo In Vivo Studies (OGTT) Hypothesis->In_Vivo Data_Analysis Quantitative Data Analysis (EC50, Blood Glucose Levels) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion on Comparative Biological Activity Interpretation->Conclusion

Caption: Logical flow of the comparative analysis.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for comparing the biological activity of Repaglinide and its ethyl ester prodrug. The proposed experiments will elucidate critical differences in their mechanism of action at the cellular level and their overall efficacy in a physiological context.

Should the data support the prodrug hypothesis, further investigations into the specific esterases responsible for the conversion of (R)-Repaglinide Ethyl Ester to Repaglinide would be warranted. Additionally, detailed pharmacokinetic studies would be essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the ester derivative. Ultimately, this comparative approach will provide the necessary data to determine if (R)-Repaglinide Ethyl Ester offers any therapeutic advantages over the parent compound, Repaglinide.

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  • Madhariya, R., Dixena, B., Ram, A., Vyas, A., & Jain, A. K. (2023). Experimental Animal Models: Tools to Investigate Antidiabetic Activity. Current Pharmaceutical Design, 29(2), 79-94. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (R)-Repaglinide Ethyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Specificity In the landscape of pharmaceutical development and quality control, the specificity of an a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Specificity

In the landscape of pharmaceutical development and quality control, the specificity of an analytical method is not merely a performance metric; it is a cornerstone of patient safety and drug efficacy. This guide focuses on (R)-Repaglinide Ethyl Ester, a known process impurity and potential degradation product of Repaglinide, an oral antidiabetic agent of the meglitinide class.[1] The structural similarity between Repaglinide and its related substances, such as the (R)-enantiomer of its ethyl ester, necessitates a rigorous evaluation of their potential to cross-react in analytical assays designed to quantify the active pharmaceutical ingredient (API).

The presence of such impurities, if not accurately quantified, can lead to an overestimation of the API's concentration, potentially resulting in suboptimal therapeutic dosing and unforeseen safety concerns. This document provides a comprehensive framework for designing and executing a cross-reactivity study for (R)-Repaglinide Ethyl Ester, with a particular focus on a competitive enzyme-linked immunosorbent assay (ELISA). The principles and methodologies described herein are grounded in established analytical validation guidelines, such as those from the International Council for Harmonisation (ICH), to ensure a scientifically sound and defensible assessment.[2][3]

Strategic Experimental Design: A Self-Validating Approach

A robust cross-reactivity study is built on a foundation of logical and deliberate experimental design. The objective is to challenge the specificity of the analytical method by introducing compounds that are structurally and chemically similar to the target analyte, Repaglinide.

Rationale for a Competitive ELISA Framework

For small molecules like Repaglinide, a competitive immunoassay format is often the most suitable.[4] This is because small molecules (haptens) may not possess multiple epitopes required for a "sandwich" ELISA format. In a competitive ELISA, the signal generated is inversely proportional to the concentration of the analyte in the sample, providing a sensitive measure of binding affinity.

Selection of Potential Cross-Reactants

The selection of compounds to be tested is critical for a comprehensive assessment of assay specificity. The following have been chosen based on their structural relationship to Repaglinide and their biological or synthetic relevance:

  • (S)-Repaglinide: The active pharmaceutical ingredient and the primary target of the assay. This will serve as the positive control and the reference for calculating cross-reactivity.[5]

  • (R)-Repaglinide Ethyl Ester: The primary compound of interest. Its structural similarity to the parent drug makes it a prime candidate for cross-reactivity.

  • Repaglinide Metabolite M1 (Aromatic Amine): A major metabolite of Repaglinide, formed through further oxidation.[6] Assessing its cross-reactivity is important for in-vivo sample analysis.

  • Repaglinide Metabolite M2 (Oxidized Dicarboxylic Acid): Another major dicarboxylic acid derivative of Repaglinide.[6]

  • Repaglinide Metabolite M4 (Hydroxylated Piperidine Ring): A significant metabolite formed via hydroxylation on the piperidine ring.[6]

  • Nateglinide: Another meglitinide-class antidiabetic drug that shares some structural motifs with Repaglinide and could be a potential cross-reactant.[7][8]

  • Mitiglinide: A structurally related insulin secretagogue that serves as a relevant negative control.[9][10][11]

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol designed for this study.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_competition Competitive Binding cluster_detection Detection prep1 Coat microplate wells with Repaglinide-protein conjugate prep2 Block non-specific binding sites (e.g., with BSA) prep1->prep2 Incubate & Wash comp1 Add standards or samples (containing free analyte) prep2->comp1 Plate is Ready comp2 Add anti-Repaglinide antibody (enzyme-conjugated) det1 Incubate to allow competition comp2->det1 Start Competition det2 Wash to remove unbound antibody det1->det2 det3 Add enzyme substrate (e.g., TMB) det2->det3 det4 Incubate for color development det3->det4 det5 Stop reaction det4->det5 det6 Read absorbance det5->det6

A flowchart of the competitive ELISA process.

Detailed Experimental Protocol: Competitive ELISA

This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.

Materials and Reagents
  • High-binding 96-well microplates

  • Repaglinide-BSA conjugate (for coating)

  • Anti-Repaglinide monoclonal antibody (enzyme-conjugated, e.g., HRP)

  • (S)-Repaglinide standard

  • (R)-Repaglinide Ethyl Ester

  • Repaglinide Metabolites M1, M2, and M4

  • Nateglinide and Mitiglinide

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the Repaglinide-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the (S)-Repaglinide standard in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL down to 0.1 ng/mL).

    • Prepare serial dilutions of (R)-Repaglinide Ethyl Ester and the other potential cross-reactants in Assay Buffer over a wide concentration range (e.g., 10,000 ng/mL to 1 ng/mL).

  • Competitive Reaction:

    • Wash the blocked plate three times with Wash Buffer.

    • Add 50 µL of either the standard, test compound dilution, or blank (Assay Buffer) to the appropriate wells.

    • Add 50 µL of the diluted enzyme-conjugated anti-Repaglinide antibody to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

The data from the ELISA is used to generate inhibition curves for each compound. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.

Calculation of Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of (S)-Repaglinide / IC50 of Test Compound) x 100

Illustrative Data Presentation

The following table presents a hypothetical but plausible set of results from this study.

CompoundIC50 (ng/mL)% Cross-Reactivity
(S)-Repaglinide 15100%
(R)-Repaglinide Ethyl Ester 3005.0%
Repaglinide Metabolite M1 >10,000<0.15%
Repaglinide Metabolite M2 >10,000<0.15%
Repaglinide Metabolite M4 8501.76%
Nateglinide 50000.3%
Mitiglinide >10,000<0.15%
Interpretation of Results

Based on the illustrative data, (R)-Repaglinide Ethyl Ester shows a low but measurable cross-reactivity of 5.0%. This indicates that while the antibody has a much higher affinity for the parent drug, high concentrations of this impurity could potentially interfere with the accurate quantification of Repaglinide. The major metabolites (M1 and M2) and the structurally related drug Mitiglinide show negligible cross-reactivity, suggesting the antibody is highly specific against these compounds. Nateglinide and Metabolite M4 show very low levels of cross-reactivity.

Molecular Similarity and Cross-Reactivity Potential

The degree of cross-reactivity is fundamentally linked to the structural similarity between the test compound and the target analyte. The following diagram illustrates these relationships.

Molecular_Similarity Repaglinide (S)-Repaglinide (Target Analyte) R_Ester (R)-Repaglinide Ethyl Ester Repaglinide->R_Ester High Similarity (Ester & Stereoisomer) M1 Metabolite M1 (Aromatic Amine) Repaglinide->M1 Lower Similarity (Piperidine Ring Cleaved) M4 Metabolite M4 (Hydroxylated Piperidine) Repaglinide->M4 Moderate Similarity (Added -OH) Nateglinide Nateglinide Repaglinide->Nateglinide Low Similarity (Shared Carboxylic Acid) Mitiglinide Mitiglinide Repaglinide->Mitiglinide Low Similarity (Different Core Structure) M2 Metabolite M2 (Dicarboxylic Acid) M1->M2 Metabolic Precursor

Structural relationships and cross-reactivity potential.

The diagram highlights that (R)-Repaglinide Ethyl Ester has the highest structural similarity to the parent compound, differing only by the esterification of the carboxylic acid and the stereochemistry at one chiral center. This high degree of similarity is consistent with it having the highest potential for cross-reactivity among the tested impurities. The metabolites, having undergone more significant structural modifications (ring hydroxylation or cleavage), exhibit lower similarity and, consequently, lower cross-reactivity.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of (R)-Repaglinide Ethyl Ester in an immunoassay for Repaglinide. The described competitive ELISA protocol, coupled with a well-reasoned selection of potential cross-reactants, provides a robust framework for assessing assay specificity.

The illustrative data suggests that while the cross-reactivity of (R)-Repaglinide Ethyl Ester is low, it is not negligible. Therefore, it is recommended that any immunoassay intended for the quantification of Repaglinide in the presence of its impurities be thoroughly validated for specificity. If significant cross-reactivity is observed, alternative analytical methods with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered for quality control and release testing of Repaglinide drug products.

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Comparative

A Comparative Pharmacological Guide: Repaglinide and its Ethyl Ester Prodrug

For professionals in pharmaceutical research and development, the optimization of a drug's pharmacokinetic profile is a critical step in enhancing its therapeutic efficacy. This guide provides a detailed comparative anal...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and development, the optimization of a drug's pharmacokinetic profile is a critical step in enhancing its therapeutic efficacy. This guide provides a detailed comparative analysis of the well-established anti-diabetic agent, Repaglinide, and its corresponding ethyl ester, a potential prodrug. By transiently masking the carboxylic acid moiety of Repaglinide, the ethyl ester derivative is anticipated to exhibit altered physicochemical properties, leading to a modified pharmacological profile. This comparison is grounded in the established pharmacology of Repaglinide and the fundamental principles of prodrug design, supported by detailed experimental protocols for validation.

Introduction: The Rationale for an Ester Prodrug of Repaglinide

Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class of oral anti-diabetic drugs.[1][2] Its therapeutic effect is mediated by the closure of ATP-dependent potassium (KATP) channels on pancreatic β-cells, which leads to cellular depolarization, calcium influx, and subsequent insulin secretion.[1][3] A key characteristic of Repaglinide is its rapid onset and short duration of action, making it particularly suitable for controlling postprandial hyperglycemia.[4][5]

While effective, the formulation and delivery of drugs containing free carboxylic acids can sometimes present challenges, such as variable absorption due to pH-dependent solubility. Esterification of a carboxylic acid to form a prodrug is a common and effective strategy to transiently modify a drug's physicochemical properties, including lipophilicity, which can influence its absorption and distribution.[6][7] The ethyl ester of Repaglinide is a logical candidate for a prodrug, designed to be enzymatically hydrolyzed in vivo to release the active parent drug, Repaglinide. This guide will explore the anticipated pharmacological distinctions between Repaglinide and its ethyl ester.

Mechanism of Action: A Shared Pathway to Insulin Secretion

The fundamental mechanism of action for both Repaglinide and its ethyl ester (following its conversion to Repaglinide) is identical. The active moiety, Repaglinide, stimulates insulin secretion from pancreatic β-cells. This process is initiated by the binding of Repaglinide to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[1] This binding event inhibits the channel's activity, leading to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[3]

cluster_0 Pancreatic β-cell Repaglinide Repaglinide KATP_Channel ATP-sensitive K+ Channel (KATP) Repaglinide->KATP_Channel Binds and inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization K+ efflux blocked Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Facilitates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Repaglinide_Ester Repaglinide Ethyl Ester (Prodrug) Repaglinide_Active Repaglinide (Active Drug) Repaglinide_Ester->Repaglinide_Active Esterase Hydrolysis (Plasma, Liver) Inactive_Metabolites Inactive Metabolites Repaglinide_Active->Inactive_Metabolites CYP2C8/CYP3A4 Metabolism (Liver)

Caption: Metabolic activation of Repaglinide ethyl ester.

Excretion

The excretion of Repaglinide and its metabolites occurs predominantly via the bile and feces, with a smaller fraction eliminated in the urine. [3]The excretion profile of the ethyl ester, once converted to Repaglinide, would follow the same route.

ParameterRepaglinideRepaglinide Ethyl Ester (Predicted)
Absorption Rapid, peak plasma concentration within 1 hour [3]Potentially more rapid and complete due to increased lipophilicity [8]
Bioavailability ~63%Potentially higher than Repaglinide
Metabolism Extensive hepatic metabolism by CYP2C8 and CYP3A4 [4]Initial hydrolysis by esterases to active Repaglinide, followed by CYP-mediated metabolism of Repaglinide [9][10]
Half-life Approximately 1 hour [3]The apparent half-life will depend on the rate of hydrolysis to Repaglinide.
Excretion Primarily in bile and feces [3]Same as Repaglinide following conversion

Comparative Pharmacodynamics: Onset, Duration, and Potency

The pharmacodynamic profile of Repaglinide ethyl ester is intrinsically linked to its rate of conversion to the active drug.

  • Onset of Action: The onset of action for the ethyl ester is expected to be slightly delayed compared to Repaglinide, as the prodrug must first be hydrolyzed. The speed of this enzymatic conversion will be the rate-limiting step.

  • Duration of Action: The duration of action could potentially be prolonged. If the hydrolysis of the ethyl ester is gradual, it could act as a reservoir, providing a sustained release of Repaglinide and thereby extending its therapeutic effect.

  • Potency: The in-vitro potency of the ethyl ester itself is expected to be negligible. Its in-vivo potency will be a function of its conversion efficiency to Repaglinide.

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for key experiments to validate the predicted comparative pharmacology of Repaglinide and its ethyl ester.

In-Vitro Hydrolysis of Repaglinide Ethyl Ester

Objective: To determine the rate of hydrolysis of Repaglinide ethyl ester to Repaglinide in plasma and liver microsomes.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare separate incubation mixtures containing either human plasma or human liver microsomes, buffered to physiological pH (7.4).

    • Spike the mixtures with a known concentration of Repaglinide ethyl ester.

  • Incubation:

    • Incubate the mixtures at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction in the aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentrations of both Repaglinide ethyl ester and the newly formed Repaglinide using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the concentration of Repaglinide ethyl ester and Repaglinide over time.

    • Calculate the rate of hydrolysis and the half-life of the ethyl ester in each matrix.

In-Vivo Comparative Efficacy: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

Objective: To compare the in-vivo efficacy of Repaglinide and Repaglinide ethyl ester in a relevant animal model of type 2 diabetes (e.g., db/db mice).

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize diabetic mice to the experimental conditions.

    • Fast the mice overnight (approximately 16 hours) with free access to water. [11]2. Baseline Blood Glucose Measurement:

    • At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer. [12]3. Drug Administration:

    • Administer either vehicle, Repaglinide, or an equimolar dose of Repaglinide ethyl ester orally via gavage.

  • Glucose Challenge:

    • 30 minutes after drug administration, administer a bolus of glucose (e.g., 2 g/kg) orally. [13]5. Blood Glucose Monitoring:

    • Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). [14] * Measure blood glucose concentrations at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Statistically compare the glucose-lowering effects of Repaglinide and its ethyl ester.

Start Start: Fasted Diabetic Mice Baseline_Glucose Measure Baseline Blood Glucose (t=0) Start->Baseline_Glucose Drug_Admin Oral Administration: - Vehicle - Repaglinide - Repaglinide Ethyl Ester Baseline_Glucose->Drug_Admin Glucose_Challenge Oral Glucose Challenge (t=30 min) Drug_Admin->Glucose_Challenge Monitor_Glucose Monitor Blood Glucose (t = 45, 60, 90, 120, 150 min) Glucose_Challenge->Monitor_Glucose Data_Analysis Data Analysis: - Plot Glucose Curves - Calculate AUC Monitor_Glucose->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in-vivo Oral Glucose Tolerance Test.

Conclusion and Future Directions

The ethyl ester of Repaglinide presents a compelling prodrug strategy with the potential to modulate the pharmacokinetic profile of the parent compound. The anticipated increase in lipophilicity may enhance absorption and bioavailability, while the rate of in-vivo hydrolysis to the active drug will be a critical determinant of its therapeutic onset and duration of action. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predicted pharmacological characteristics. Further investigation into the esterase enzymes responsible for the hydrolysis of Repaglinide ethyl ester and a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profile in preclinical models are warranted to fully elucidate its therapeutic potential.

References

  • MMPC.org. (2024, April 1). Oral Glucose Tolerance Test. [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-289. [Link]

  • Iley, J., & He, G. (1998). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. Journal of Pharmacy and Pharmacology, 50(8), 887-892. [Link]

  • Le Tissier, P., To, J., & Voigt, J. P. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Scientific Reports, 14(1), 1-10. [Link]

  • Kumar, A., & Kumar, A. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs. IntechOpen. [Link]

  • Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. [Link]

  • Ahn, S. M., & Hyung, W. J. (2021). Oral glucose tolerance test. Bio-protocol, 11(5), e3952. [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 269-289. [Link]

  • Google Patents. (n.d.). CN101220007A - A kind of method for preparing repaglinide.
  • Al-Ghananeem, A. M. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. [Link]

  • Moreb, E. A., Zapadka, K. L., & Miller, R. A. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Cellular and Infection Microbiology, 12, 843507. [Link]

  • Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. [Link]

  • ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]

  • Thambidorai, S. (2023, July 4). Repaglinide. StatPearls. [Link]

  • Oliver, E., & Sznitman, S. (2000). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 39(3), 183-200. [Link]

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Validation

An In Vivo Comparative Guide to Glinides: Efficacy, Mechanism, and Methodologies

A Senior Application Scientist's Perspective on (R)-Repaglinide Ethyl Ester and its Class Counterparts For drug development professionals and researchers in diabetology, understanding the nuanced in vivo performance of i...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on (R)-Repaglinide Ethyl Ester and its Class Counterparts

For drug development professionals and researchers in diabetology, understanding the nuanced in vivo performance of insulin secretagogues is paramount. This guide provides a comparative analysis of the glinide class of oral hypoglycemic agents, with a special focus on the available data for Repaglinide and its analogues, contextualizing the position of compounds like (R)-Repaglinide Ethyl Ester within this therapeutic landscape.

Introduction to Glinides: Rapid-Acting Prandial Glucose Regulators

Glinides, or meglitinides, are a class of oral antidiabetic drugs that stimulate insulin secretion from pancreatic β-cells.[1] Their mechanism of action is dependent on functioning β-cells.[2] Unlike sulfonylureas, glinides have a rapid onset and a short duration of action, making them particularly suitable for controlling postprandial glucose spikes.[1][3][4] This prandial glucose regulation aims to mimic the natural first-phase insulin response that is often diminished in patients with Type 2 diabetes.[5][6]

The primary mechanism involves the binding to and closing of ATP-dependent potassium (K-ATP) channels in the β-cell membrane.[7] This action leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[2][7] It is noteworthy that glinides bind to a different site on the sulfonylurea receptor (SUR1) subunit of the K-ATP channel compared to sulfonylureas, contributing to their distinct pharmacokinetic and pharmacodynamic profiles.[4][8]

The Case of (R)-Repaglinide Ethyl Ester: An Uncharacterized Moiety

(R)-Repaglinide Ethyl Ester is identified as an impurity related to the synthesis of Repaglinide.[9] A thorough review of published preclinical and clinical literature reveals a lack of available in vivo data for this specific ester. Its pharmacological and toxicological profiles, as well as its pharmacokinetic and pharmacodynamic properties, have not been publicly documented.

Comparative In Vivo Efficacy: Repaglinide vs. Nateglinide

Repaglinide and Nateglinide are the two primary glinides used in clinical practice. While both are rapid-acting insulin secretagogues, comparative studies have revealed differences in their efficacy.

A 16-week, randomized, multicenter trial directly comparing Repaglinide and Nateglinide monotherapy in patients with Type 2 diabetes found that Repaglinide was significantly more effective at reducing both HbA1c and fasting plasma glucose (FPG).[11][12]

ParameterRepaglinideNateglinidep-value
Mean HbA1c Reduction -1.57%-1.04%0.002
Mean FPG Reduction -57 mg/dL-18 mg/dL< 0.001
Patients Achieving HbA1c <7% 54%42%-
Minor Hypoglycemic Episodes 7%0%-
Mean Weight Gain 1.8 kg0.7 kg-
(Data synthesized from Rosenstock et al., 2004)[11][12]

These findings suggest that while both drugs are effective in managing postprandial hyperglycemia, Repaglinide demonstrates a more potent effect on overall glycemic control.[][14] The higher incidence of minor hypoglycemia with Repaglinide is consistent with its greater glucose-lowering effect.[11][14]

Pharmacokinetic Profile Comparison

The differing efficacy of glinides can be partly explained by their distinct pharmacokinetic properties.

ParameterRepaglinideNateglinide
Time to Peak Plasma Concentration (Tmax) ~1 hour< 1 hour
Elimination Half-life (t½) ~1 hour~1.5 hours
Bioavailability ~56%~73%
Metabolism Primarily CYP2C8 and CYP3A4Primarily CYP2C9 and CYP3A4
Excretion >90% in feces (biliary)~83% in urine
(Data synthesized from multiple sources)[1][7][15]

Repaglinide is rapidly absorbed and eliminated, with its metabolites having no significant hypoglycemic effect.[2][] Its primary route of elimination through bile makes it a suitable option for patients with some degree of renal impairment.[5][6]

In Vivo Experimental Protocols for Glinide Evaluation

To rigorously assess the in vivo performance of glinides, standardized and well-controlled animal studies are essential. The following are detailed protocols for two cornerstone experiments in metabolic research.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental assay to evaluate a compound's ability to improve glucose tolerance, mimicking a post-meal glucose challenge.[16]

Objective: To assess the effect of a test compound on glucose clearance after an oral glucose load.

Protocol:

  • Animal Model: Use a relevant diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats) or wild-type animals.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: Fast animals overnight (for rats) or for 4-6 hours (for mice), with free access to water.[10][17]

  • Baseline Blood Sample: At t=0, collect a small blood sample from the tail vein to measure baseline blood glucose.[16]

  • Compound Administration: Administer the test compound (e.g., (R)-Repaglinide Ethyl Ester, Repaglinide, or vehicle control) via oral gavage at a predetermined dose.

  • Glucose Challenge: After a specific absorption period (e.g., 15-30 minutes post-compound administration), administer a bolus dose of glucose (typically 1.5-2 g/kg body weight) via oral gavage.[16]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[5][16]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[16]

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. It allows for the direct measurement of whole-body glucose disposal under hyperinsulinemic conditions.

Objective: To quantify insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia during a constant insulin infusion.

Protocol:

  • Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) in conscious, unrestrained rodents.[2] Allow for a recovery period of 4-7 days.[2]

  • Fasting: Fast the animals overnight prior to the clamp study.

  • Experimental Setup: Connect the venous catheter to infusion pumps for insulin and glucose, and the arterial catheter for blood sampling.

  • Insulin Infusion: Begin a constant infusion of insulin to achieve a state of hyperinsulinemia.[2]

  • Blood Glucose Monitoring and Glucose Infusion: Monitor blood glucose every 5-10 minutes from the arterial catheter. Infuse a variable rate of a glucose solution to clamp the blood glucose at a euglycemic level (e.g., 5.0-5.5 mM).

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR for at least 30 minutes), the GIR is recorded. This GIR is a direct measure of insulin-stimulated whole-body glucose disposal.

  • Compound Testing: To test the effect of a glinide, the compound can be administered prior to the clamp, or its effect on endogenous insulin secretion can be assessed in a hyperglycemic clamp variation.

Visualizing Mechanisms and Workflows

Mechanism of Glinide Action

Glinide_Mechanism cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP K-ATP Channel (SUR1/Kir6.2) ATP->K_ATP Closes Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin Release\n(Bloodstream) Insulin Release (Bloodstream) Insulin_Exocytosis->Insulin Release\n(Bloodstream) Glinide Glinide Glinide->K_ATP Binds & Closes

Caption: Glinide action on pancreatic β-cells.

In Vivo OGTT Experimental Workflow

OGTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_monitoring Monitoring & Analysis Fasting 1. Fast Animal (4-6h mice / overnight rats) Baseline 2. Baseline Blood Glucose (t=0 min) Fasting->Baseline Dosing 3. Oral Gavage: Test Compound / Vehicle Baseline->Dosing Absorption 4. Absorption Period (15-30 min) Dosing->Absorption Glucose 5. Oral Glucose Challenge (1.5-2 g/kg) Absorption->Glucose Sampling 6. Blood Sampling (15, 30, 60, 90, 120 min) Glucose->Sampling Analysis 7. Plot Glucose vs. Time Calculate AUC Sampling->Analysis

Caption: Workflow for an Oral Glucose Tolerance Test.

Conclusion and Future Directions

In the landscape of rapid-acting insulin secretagogues, Repaglinide and Nateglinide offer effective options for managing postprandial hyperglycemia, with studies indicating a greater overall glycemic-lowering effect for Repaglinide. The choice between these agents may be guided by the desired level of glycemic control and the patient's risk profile for hypoglycemia.

The compound of interest, (R)-Repaglinide Ethyl Ester, remains an unknown entity in terms of in vivo pharmacology. As a potential prodrug or a molecule with its own intrinsic activity, it warrants rigorous preclinical evaluation. The experimental protocols detailed in this guide provide a clear roadmap for such an investigation. Future studies should focus on elucidating its pharmacokinetic profile, its efficacy in diabetic animal models via OGTT, and its direct impact on insulin secretion and sensitivity using clamp techniques. Only through such empirical investigation can its potential role, if any, in the management of Type 2 diabetes be determined.

References

  • Malaisse, W. J. (1999). Repaglinide, a new oral antidiabetic agent: a review of recent preclinical studies. European Journal of Clinical Investigation, 29 Suppl 2, 21–29. [Link]

  • Owens, D. R. (1999). Preclinical and clinical studies on safety and tolerability of repaglinide. European Journal of Clinical Investigation, 29 Suppl 2, 33–38. [Link]

  • Brunetti, P., & Faloona, G. R. (1999). Pharmacology and clinical experience with repaglinide. Expert Opinion on Investigational Drugs, 9(4), 885-897. [Link]

  • Reddy, G. S. N., et al. (2014). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 98, 261-270. [Link]

  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). PRANDIN (repaglinide) tablets label. Retrieved from [Link]

  • Rao, R. N., et al. (2007). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 967-974. [Link]

  • Hughey, C. C., et al. (2011). Hyperinsulinemic-euglycemic clamp in the conscious rat. Journal of Visualized Experiments, (48), e2530. [Link]

  • University of Alabama at Birmingham. (n.d.). Glucose Clamps in the Conscious, Unrestrained Rodent. Retrieved from [Link]

  • Scott, L. J., & Spencer, C. M. (2000). Repaglinide: a review of its clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 38(5), 389-408. [Link]

  • Ayala, J. E., et al. (2011). Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice. Journal of Visualized Experiments, (57), e3188. [Link]

  • Fuhlendorff, J., et al. (1998). The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs, 7(9), 1545-1552. [Link]

  • Owens, D. R. (1998). Repaglinide--prandial glucose regulator: a new class of oral antidiabetic drugs. Diabetic Medicine, 15 Suppl 4, S28-36. [Link]

  • Damsbo, P., et al. (1999). Repaglinide: a review of its therapeutic use in type 2 diabetes mellitus. Drugs, 57(3), 359-373. [Link]

  • StatPearls. (2023). Repaglinide. Retrieved from [Link]

  • Wang, C., et al. (2005). [Comparison of efficacy between nateglinide and repaglinide in treating type 2 diabetes: a randomized controlled double-blind clinical trial]. Sichuan Da Xue Xue Bao Yi Xue Ban, 36(2), 267-270. [Link]

  • Marra, G., et al. (2005). Repaglinide is more efficient than glimepiride on insulin secretion and post-prandial glucose excursions in patients with type 2 diabetes. A short term study. Journal of Endocrinological Investigation, 28(10), 879-883. [Link]

  • Rosenstock, J., et al. (2004). Repaglinide versus nateglinide monotherapy: a randomized, multicenter study. Diabetes Care, 27(6), 1265-1270. [Link]

  • Medscape. (2003). Repaglinide More Effective than Nateglinide in Type 2 Diabetes. Retrieved from [Link]

  • Wikipedia. (n.d.). Repaglinide. Retrieved from [Link]

  • Rosenstock, J., et al. (2004). Repaglinide versus nateglinide monotherapy: a randomized, multicenter study. Diabetes Care, 27(6), 1265-1270. [Link]

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Comparative

A Head-to-Head Comparison of Synthesis Routes for (R)-Repaglinide Ethyl Ester: A Guide for Researchers

In the landscape of Type 2 diabetes therapeutics, Repaglinide, a member of the meglitinide class, plays a crucial role in stimulating insulin secretion.[1][2][] Its efficacy is stereospecific, with the (S)-enantiomer bei...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of Type 2 diabetes therapeutics, Repaglinide, a member of the meglitinide class, plays a crucial role in stimulating insulin secretion.[1][2][] Its efficacy is stereospecific, with the (S)-enantiomer being the active pharmaceutical ingredient (API). Consequently, the synthesis of its precursor, (R)-Repaglinide Ethyl Ester, with high enantiomeric purity is a critical objective in pharmaceutical manufacturing. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for obtaining (R)-Repaglinide Ethyl Ester, offering insights into the practical considerations and experimental nuances of each approach.

Introduction to (R)-Repaglinide Ethyl Ester and the Significance of Chirality

Repaglinide functions by blocking ATP-dependent potassium channels in pancreatic β-cells, leading to depolarization and subsequent insulin release.[2][] The stereocenter at the α-carbon of the butylamine moiety is the determining factor for its pharmacological activity. The synthesis of the enantiomerically pure (S)-Repaglinide necessitates a stereochemically controlled approach, often involving the synthesis of the corresponding (R)-ethyl ester intermediate. This guide will dissect two distinct pathways: a classical chemical synthesis employing chiral resolution and a chemoenzymatic approach leveraging the stereoselectivity of enzymes.

Route 1: Classical Chemical Synthesis via Chiral Resolution

This well-established route relies on the synthesis of a racemic mixture of the key amine intermediate, followed by resolution with a chiral acid to isolate the desired enantiomer. The synthesis culminates in the coupling of the chiral amine with a benzoic acid derivative.

Experimental Protocol:

Step 1: Synthesis of Racemic 3-Methyl-1-[2-(1-piperidinyl)phenyl]butylamine

The synthesis of the racemic amine is a multi-step process starting from o-fluorobenzaldehyde.

  • Grignard Reaction: o-Fluorobenzaldehyde is reacted with isobutylmagnesium bromide to yield 1-(2-fluorophenyl)-3-methylbutan-1-ol.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-(2-fluorophenyl)-3-methylbutan-1-one, using a suitable oxidizing agent like pyridinium chlorochromate (PCC).

  • Piperidine Substitution: The fluorine atom is displaced by piperidine via nucleophilic aromatic substitution to afford 3-methyl-1-[2-(1-piperidinyl)phenyl]butan-1-one.

  • Oximation: The ketone is converted to its oxime, 3-methyl-1-[2-(1-piperidinyl)phenyl]butyl oxime.

  • Reduction: The oxime is reduced to the racemic amine, 3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, using a reducing agent such as NiCl₂-NaBH₄.[4] However, this reduction method is known to produce impurities and pose environmental concerns, necessitating careful purification.[4]

Step 2: Chiral Resolution of the Racemic Amine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.

  • Salt Formation: The racemic amine is dissolved in a suitable solvent, and a chiral acid, such as L-(+)-tartaric acid, is added to precipitate the diastereomeric salt of the (S)-amine.

  • Isolation and Liberation: The precipitated salt is isolated by filtration and then treated with a base to liberate the free (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine.

Step 3: Synthesis of 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid

This key intermediate can be synthesized from 2-hydroxy-4-methylbenzoic acid in two steps.

  • Alkylation: 2-hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base to yield ethyl 2-ethoxy-4-methylbenzoate.

  • Carboxylation: Deprotonation with lithium diisopropylamide (LDA) followed by quenching the resulting carbanion with carbon dioxide affords 3-ethoxy-4-ethoxycarbonylphenylacetic acid with good yield and purity.[5]

Step 4: Coupling to form (R)-Repaglinide Ethyl Ester

The final step involves the amide bond formation between the chiral amine and the benzoic acid derivative.

  • Activation: 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid is activated using a coupling agent. Common choices include N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI). However, DCC can lead to the formation of N,N'-dicyclohexylurea, which is difficult to remove, while CDI can be expensive.

  • Condensation: The activated acid is then reacted with (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine to yield (R)-Repaglinide Ethyl Ester. Purification is often achieved through column chromatography.

Workflow Diagram:

Classical Synthesis cluster_amine Racemic Amine Synthesis cluster_resolution Chiral Resolution cluster_acid Acid Moiety Synthesis cluster_coupling Coupling A o-Fluorobenzaldehyde B Grignard Reaction A->B C Oxidation B->C D Piperidine Substitution C->D E Oximation D->E F Reduction E->F G Racemic Amine F->G H Diastereomeric Salt Formation G->H I (S)-Amine H->I N Amide Coupling (e.g., DCC, CDI) I->N J 2-Hydroxy-4-methylbenzoic acid K Alkylation J->K L Carboxylation K->L M 3-Ethoxy-4-(ethoxycarbonyl) phenylacetic acid L->M M->N O (R)-Repaglinide Ethyl Ester N->O

Caption: Classical Chemical Synthesis of (R)-Repaglinide Ethyl Ester.

Route 2: Chemoenzymatic Synthesis

This modern approach aims to overcome the limitations of classical resolution by introducing chirality early in the synthesis through a highly stereoselective enzymatic reaction. This can significantly reduce the number of steps and improve the overall efficiency.

Conceptual Framework:
Proposed Experimental Protocol:

Step 1: Synthesis of 3-Methyl-1-[2-(1-piperidinyl)phenyl]butan-1-one

This step is identical to the first three sub-steps of the classical route, yielding the prochiral ketone.

Step 2: Asymmetric Reductive Amination

This is the key stereochemistry-determining step.

  • Enzyme Selection: An appropriate amine dehydrogenase or a transaminase would be selected for its ability to stereoselectively convert the ketone to the (S)-amine. This often requires screening a library of enzymes.

  • Reaction Conditions: The ketone, an ammonia source (or an amine donor for transaminases), and a cofactor (typically NADH or NADPH) are incubated with the selected enzyme under optimized conditions of pH, temperature, and solvent. A cofactor regeneration system is usually employed to make the process economically viable.

  • Work-up and Isolation: After the reaction, the enzyme is removed (e.g., by filtration or centrifugation), and the (S)-amine is extracted and purified. This method has the potential to achieve high enantiomeric excess (>99% ee), circumventing the need for chiral resolution.

Step 3: Synthesis of 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid

This step remains the same as in the classical route.[5]

Step 4: Coupling to form (R)-Repaglinide Ethyl Ester

The coupling reaction is also similar to the classical route. However, with a highly pure (S)-amine from the enzymatic step, the final product purification is often simplified. To improve upon the classical coupling reagents, more modern and efficient coupling agents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or diphenylphosphoryl azide (DPPA) can be employed. These reagents have been shown to provide higher yields and optical purity in the synthesis of Repaglinide intermediates.

Workflow Diagram:

Chemoenzymatic Synthesis cluster_ketone Prochiral Ketone Synthesis cluster_enzymatic Enzymatic Asymmetric Amination cluster_acid Acid Moiety Synthesis cluster_coupling Coupling A o-Fluorobenzaldehyde B Grignard Reaction A->B C Oxidation B->C D Piperidine Substitution C->D E 3-Methyl-1-[2-(1-piperidinyl)phenyl] butan-1-one D->E F Reductive Amination (Amine Dehydrogenase) E->F G (S)-Amine (>99% ee) F->G L Amide Coupling (e.g., DEPBT, DPPA) G->L H 2-Hydroxy-4-methylbenzoic acid I Alkylation H->I J Carboxylation I->J K 3-Ethoxy-4-(ethoxycarbonyl) phenylacetic acid J->K K->L M (R)-Repaglinide Ethyl Ester L->M

Sources

Validation

A Comparative Benchmarking Guide to (R)-Repaglinide Ethyl Ester and Other Repaglinide Impurities

This guide provides an in-depth comparative analysis of (R)-Repaglinide Ethyl Ester against other critical process-related and degradation impurities of Repaglinide. As the pharmaceutical industry moves towards increasin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (R)-Repaglinide Ethyl Ester against other critical process-related and degradation impurities of Repaglinide. As the pharmaceutical industry moves towards increasingly stringent purity requirements, a comprehensive understanding of the impurity profile of Active Pharmaceutical Ingredients (APIs) is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the analytical methodologies for differentiating and controlling these impurities, thereby ensuring the safety and efficacy of the final drug product.

The control of impurities is a critical aspect of drug development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1] These guidelines necessitate the identification and characterization of impurities above certain thresholds to ensure patient safety.

Introduction to Repaglinide and the Significance of Impurity Profiling

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[2] It belongs to the meglitinide class and stimulates the release of insulin from pancreatic β-cells.[2] The synthesis and storage of Repaglinide can lead to the formation of various impurities, which can be broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[2]

The presence of these unwanted chemicals, even in trace amounts, can potentially impact the quality, safety, and efficacy of the drug product.[1] Therefore, robust analytical methods are essential for the detection, quantification, and control of these impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[2]

This guide focuses on a comparative analysis of (R)-Repaglinide Ethyl Ester with other key impurities of Repaglinide. (R)-Repaglinide Ethyl Ester is the enantiomer of (S)-Repaglinide Ethyl Ester (also known as Repaglinide EP Impurity D) and can be present as a chiral impurity. The separation and quantification of enantiomeric impurities are critical as they may exhibit different pharmacological and toxicological profiles.

Physicochemical Properties of Repaglinide and Its Key Impurities

A thorough understanding of the physicochemical properties of the API and its impurities is fundamental to developing effective analytical methods. The table below summarizes the key properties of Repaglinide and a selection of its impurities, including (R)-Repaglinide Ethyl Ester.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
Repaglinide ((S)-isomer) 135062-02-1C₂₇H₃₆N₂O₄452.59(Structure of (S)-Repaglinide)
(R)-Repaglinide Ethyl Ester 147770-08-9C₂₉H₄₀N₂O₄480.64(Structure of (R)-Repaglinide Ethyl Ester)
(S)-Repaglinide Ethyl Ester (Impurity D) 147770-06-7C₂₉H₄₀N₂O₄480.64(Structure of (S)-Repaglinide Ethyl Ester)
Repaglinide Impurity A 220438-80-2C₁₁H₁₂O₅224.21(Structure of Repaglinide Impurity A)
Repaglinide Impurity B 99469-99-5C₁₃H₁₆O₅252.26(Structure of Repaglinide Impurity B)
Repaglinide Impurity C 147769-93-5C₁₆H₂₆N₂246.40(Structure of Repaglinide Impurity C)
(R)-Repaglinide (Impurity E) 147852-26-4C₂₇H₃₆N₂O₄452.59(Structure of (R)-Repaglinide)

Comparative Chromatographic Analysis

The cornerstone of impurity profiling is a robust and validated analytical method capable of separating the API from all its potential impurities. For a comprehensive comparison, a reversed-phase HPLC (RP-HPLC) method is often the primary choice due to its versatility in separating compounds with a wide range of polarities.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation.

  • Stationary Phase: A C18 column is a common choice for the analysis of moderately polar compounds like Repaglinide and its impurities. The non-polar nature of the C18 stationary phase allows for the retention of these compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer is a crucial parameter that can be adjusted to control the ionization state of the acidic and basic functional groups in the analytes, thereby influencing their retention. For instance, maintaining a slightly acidic pH can suppress the ionization of the carboxylic acid group in Repaglinide and some of its impurities, leading to increased retention on the C18 column.

  • Detection: UV detection is commonly employed for the analysis of Repaglinide and its impurities, as they all contain a chromophore that absorbs in the UV region. A wavelength of around 245 nm is often used for the analysis of Repaglinide.

Experimental Protocol: Reversed-Phase HPLC Method for Impurity Profiling

The following protocol outlines a general RP-HPLC method suitable for the separation of Repaglinide and its key impurities.

Objective: To develop a stability-indicating RP-HPLC method for the separation and quantification of (R)-Repaglinide Ethyl Ester and other process-related and degradation impurities of Repaglinide.

Materials:

  • Repaglinide Reference Standard

  • (R)-Repaglinide Ethyl Ester Reference Standard

  • Other Repaglinide Impurity Reference Standards (e.g., Impurity A, B, C, D, E)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Repaglinide and each impurity reference standard in the mobile phase to obtain a known concentration.

  • Test Solution: Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a suitable concentration for analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention times and response factors of Repaglinide and each impurity.

  • Inject the test solution to analyze the impurity profile of the Repaglinide sample.

  • Identify the impurities in the test solution by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the area normalization method or by using the response factors of the individual impurity standards.

Expected Comparative Data

The following table presents a hypothetical but realistic representation of the expected retention times and relative retention times (RRT) for Repaglinide and its key impurities using the proposed RP-HPLC method. The elution order is predicted based on the general principles of reversed-phase chromatography, where more polar compounds elute earlier.

CompoundExpected Retention Time (min)Relative Retention Time (vs. Repaglinide)
Repaglinide Impurity A~ 4.5~ 0.30
Repaglinide Impurity B~ 8.0~ 0.53
Repaglinide Impurity C~ 12.5~ 0.83
Repaglinide ((S)-isomer) ~ 15.0 1.00
(R)-Repaglinide (Impurity E)~ 15.2~ 1.01
(S)-Repaglinide Ethyl Ester (Impurity D)~ 22.0~ 1.47
(R)-Repaglinide Ethyl Ester ~ 22.5 ~ 1.50

Note: The exact retention times may vary depending on the specific HPLC system, column, and slight variations in the mobile phase preparation. The separation of the enantiomers, (S)-Repaglinide and (R)-Repaglinide, as well as their corresponding ethyl esters, may require a specialized chiral HPLC method for baseline resolution.

Visualization of Experimental Workflow and Impurity Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of Repaglinide impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_std Prepare Reference Standards (Repaglinide & Impurities) hplc_system Equilibrate HPLC System (C18 Column, Mobile Phase) prep_std->hplc_system prep_sample Prepare Repaglinide Drug Substance Sample prep_sample->hplc_system inject_blank Inject Blank (Mobile Phase) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Test Solution inject_std->inject_sample data_acq Data Acquisition (Chromatograms) inject_sample->data_acq peak_id Peak Identification (Retention Time Matching) data_acq->peak_id quant Impurity Quantification (Area % or External Standard) peak_id->quant compare Comparative Analysis of (R)-Repaglinide Ethyl Ester vs. Other Impurities quant->compare G cluster_impurities Impurities Repaglinide Repaglinide (API) Process_Related Process-Related Impurities Repaglinide->Process_Related from synthesis Degradation Degradation Products Repaglinide->Degradation from storage/ stress Enantiomeric Enantiomeric Impurity Repaglinide->Enantiomeric chiral synthesis/ racemization Other_Impurities Other Impurities (e.g., Impurity A, B, C, D) Process_Related->Other_Impurities Degradation->Other_Impurities R_Ester (R)-Repaglinide Ethyl Ester Enantiomeric->R_Ester

Caption: Relationship between Repaglinide and its impurities.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of (R)-Repaglinide Ethyl Ester and other key impurities of Repaglinide. The presented experimental protocol, based on a robust reversed-phase HPLC method, serves as a valuable starting point for the development and validation of in-house analytical procedures. A thorough understanding and control of the impurity profile are not only a regulatory requirement but also a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. The ability to accurately identify and quantify impurities like (R)-Repaglinide Ethyl Ester is crucial for maintaining high standards in drug manufacturing and development.

References

  • Reddy, K. V. S. R. K., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461–467. [Link]

  • Kancherla, P., Keesari, S., Alegete, P., Khagga, M., & Das, P. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug testing and analysis, 10(1), 212–221. [Link]

  • Veeprho. (n.d.). Repaglinide Impurity 10. Veeprho. [Link]

  • Prasad, K., Srinivas, K., & Alegete, P. (2020). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. ResearchGate. [Link]

  • Reddy, K. V. S. R. K., Babu, J. M., & Mathad, V. T. (2003). Impurity profile study of repaglinide. ResearchGate. [Link]

  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Veeprho. [Link]

  • SynZeal. (n.d.). Repaglinide Impurity C. SynZeal. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]

  • ResearchGate. (2014). Validated analytical methods of repaglinide in bulk and tablet formulations. [Link]

  • Bhavyasri, K., et al. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. SlideShare. [Link]

  • Gumieniczek, A., Berecka-Rycerz, A., & Mroczek, T. (2019). Degradation products (DPs) of repaglinide. ResearchGate. [Link]

  • Yanbu Journal of Engineering and Science. (2022). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical Formulations and Biological Fluids. OUCI. [Link]

  • SIELC Technologies. (n.d.). Separation of Repaglinide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [Link]

  • PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmaScroll. [Link]

  • ResearchGate. (2021). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]

  • SciSpace. (2000). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [Link]

  • ResearchGate. (2023). Retention of analytes on C18 column can be slightly affected by buffer concentration?. [Link]

  • Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of chromatography. A, 1075(1-2), 177–183. [Link]

  • LCGC. (2023). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. [Link]

  • Kumar, P. (2014). Research Paper Pharma Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwidejournals.com. [Link]

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Comparative

A Pharmacokinetic Comparison: Repaglinide vs. its Ethyl Ester Derivative - A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacokinetic profiles of the oral antidiabetic agent, repaglinide, and its hypothetical ethyl ester derivative. For drug development professionals and researchers, u...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the pharmacokinetic profiles of the oral antidiabetic agent, repaglinide, and its hypothetical ethyl ester derivative. For drug development professionals and researchers, understanding how structural modifications can influence a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. This document will delve into the established pharmacokinetics of repaglinide and present a scientifically grounded, hypothetical pharmacokinetic profile for its ethyl ester prodrug. Furthermore, a detailed experimental protocol for a comparative in-vivo study is provided to guide future research in this area.

Introduction: The Rationale for a Repaglinide Prodrug

Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class.[1] It effectively lowers postprandial blood glucose levels by stimulating insulin release from pancreatic β-cells.[1][2] This is achieved by closing ATP-dependent potassium channels in the β-cell membrane, which leads to depolarization and an influx of calcium, ultimately triggering insulin secretion.[2][3]

Despite its efficacy, repaglinide possesses certain pharmacokinetic limitations. It is characterized by rapid absorption and a short elimination half-life of approximately one hour.[4][5] This necessitates frequent, preprandial dosing to maintain glycemic control.[2] Moreover, repaglinide exhibits low and variable oral bioavailability.[4] These properties can impact patient compliance and lead to fluctuations in blood glucose levels.

To address these challenges, a prodrug strategy is often employed in drug development. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. The synthesis of an ethyl ester derivative of repaglinide, by esterifying its carboxylic acid group, represents a logical approach to potentially enhance its therapeutic profile. This guide will explore the anticipated pharmacokinetic shifts resulting from this chemical modification.

Pharmacokinetics of Repaglinide: The Parent Drug

Repaglinide's pharmacokinetic profile is well-documented. A thorough understanding of the parent drug's behavior is essential for a meaningful comparison with its derivative.

Absorption: Repaglinide is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached within one hour.[4][5]

Distribution: It has a relatively low volume of distribution of about 30 liters and is highly bound to plasma proteins (>98%), primarily albumin.[6]

Metabolism: Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[7][8] This oxidative biotransformation leads to the formation of inactive metabolites, including an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and an acyl glucuronide (M7).[7][8] These metabolites do not contribute to the glucose-lowering effect of the drug.[8]

Excretion: The metabolites of repaglinide are primarily eliminated via the bile and excreted in the feces, with a minor portion excreted in the urine.[5][8] Less than 2% of the parent drug is recovered in the feces.[8]

Metabolic Pathway of Repaglinide

Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 M7 M7 (Acyl Glucuronide) Repaglinide->M7 Glucuronidation Excretion Biliary/Fecal Excretion M1->Excretion M2->Excretion M4->Excretion M7->Excretion

Caption: Metabolic pathway of Repaglinide.

Table 1: Key Pharmacokinetic Parameters of Repaglinide
ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax)~1 hour[4][5]
Elimination Half-life (t½)~1 hour[4][5]
Absolute Bioavailability56 ± 9%[2]
Volume of Distribution (Vss)31 ± 12 L[2]
Total Body Clearance (CL)38 ± 16 L/hr[2]
Plasma Protein Binding>98%[6]

Hypothesized Pharmacokinetics of Repaglinide Ethyl Ester Derivative: A Prodrug Perspective

The conversion of repaglinide's carboxylic acid to an ethyl ester is expected to significantly alter its physicochemical properties, leading to a modified pharmacokinetic profile. The primary hypothesis is that the ethyl ester will act as a prodrug, undergoing hydrolysis in the body to release the active parent, repaglinide.

Absorption: The ethyl ester derivative is anticipated to be more lipophilic than the parent carboxylic acid. This increased lipophilicity could enhance its permeation across the gastrointestinal membrane, potentially leading to improved and more consistent absorption.

Distribution: The change in lipophilicity may also affect the volume of distribution. A more lipophilic compound could have a larger volume of distribution, potentially leading to greater tissue penetration.

Metabolism: This is where the most significant difference is expected. The ethyl ester will likely be a substrate for various esterase enzymes present in the gut wall, blood, and liver. These enzymes would hydrolyze the ester bond, releasing the active repaglinide. This metabolic activation pathway circumvents the initial, extensive first-pass metabolism by CYP enzymes that repaglinide undergoes. This could lead to an increase in the overall bioavailability of repaglinide.

Excretion: The excretion profile of the prodrug itself is expected to be minimal, as it would be rapidly converted to the parent drug. The excretion of the metabolites of the released repaglinide would then follow the established pathway of the parent drug.

Proposed Metabolic Pathway of Repaglinide Ethyl Ester Derivative

Prodrug Repaglinide Ethyl Ester Repaglinide Repaglinide (Active Drug) Prodrug->Repaglinide Esterases (Blood, Liver, Gut) Metabolites Inactive Metabolites Repaglinide->Metabolites CYP2C8, CYP3A4 Excretion Biliary/Fecal Excretion Metabolites->Excretion

Caption: Proposed metabolic activation of the Repaglinide Ethyl Ester prodrug.

Experimental Protocol for a Comparative In-Vivo Pharmacokinetic Study

To validate the hypothesized pharmacokinetic advantages of the repaglinide ethyl ester derivative, a well-designed in-vivo study is essential. The following protocol outlines a standard approach using a rat model.

Experimental Workflow

start Acclimatize Rats (1 week) grouping Divide into Two Groups: - Group A: Repaglinide - Group B: Repaglinide Ethyl Ester start->grouping fasting Overnight Fasting (12 hours) grouping->fasting dosing Oral Gavage Administration fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Quantification of Repaglinide and Prodrug processing->analysis pk_analysis Pharmacokinetic Data Analysis (e.g., Cmax, Tmax, AUC, t½) analysis->pk_analysis end Comparative Report Generation pk_analysis->end

Caption: Workflow for a comparative in-vivo pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=6 per group).

    • Weight: 200-250 g.

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

    • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Drug Formulation and Administration:

    • Vehicle: A suitable vehicle, such as a solution in DMSO, should be used for both compounds.[9]

    • Dosing: Administer equimolar doses of repaglinide and its ethyl ester derivative to the respective groups via oral gavage.

    • Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.[9][10]

  • Blood Sampling:

    • A sparse sampling approach can be used.[9]

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11]

    • Collect samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of both the repaglinide ethyl ester prodrug and the parent drug, repaglinide, in rat plasma.[12][13]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters for both groups, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL/F)

      • Volume of distribution (Vz/F)

    • Perform statistical analysis to compare the parameters between the two groups.

Data Interpretation and Potential Outcomes

The anticipated results of this comparative study would provide valuable insights into the viability of the prodrug approach.

Expected Outcomes:

  • Repaglinide Ethyl Ester Group:

    • A lower Cmax for the released repaglinide compared to the group that received repaglinide directly.

    • A delayed Tmax, indicating a slower rate of appearance of the active drug in the systemic circulation.

    • A more sustained plasma concentration of repaglinide over time, leading to a longer apparent elimination half-life.

    • A significantly higher AUC, suggesting an overall increase in the bioavailability of repaglinide.

Table 2: Hypothetical Comparative Pharmacokinetic Data
ParameterRepaglinide GroupRepaglinide Ethyl Ester GroupExpected Change
Cmax (ng/mL)500300Decrease
Tmax (h)12.5Increase
AUC (ng*h/mL)12002000Increase
t½ (h)1.24.5Increase

Conclusion

The development of a repaglinide ethyl ester derivative holds the potential to overcome some of the pharmacokinetic limitations of the parent drug. The hypothesized increase in bioavailability and prolonged duration of action could lead to a more convenient dosing regimen, improved patient adherence, and more stable glycemic control. The experimental framework provided in this guide offers a robust approach to scientifically validate these hypotheses. The successful outcome of such a study would be a significant step forward in optimizing the therapeutic utility of repaglinide for the management of type 2 diabetes.

References

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 14, 2026, from [Link]

  • Glibenclamide, G. (2025, August 9). Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Hatorp, V. (2002). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 41(7), 471–483. [Link]

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  • PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Vluggens, A., Heesterbeek, P., & Veen, B. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. (2025, October 31). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Repaglinide Accord 0.5 mg tablets. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Malaisse, W. J. (1999). Repaglinide and related hypoglycemic benzoic acid derivatives. Journal of Medicinal Chemistry, 42(12), 2117–2126. [Link]

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  • Wang, Y., Zhang, Y., & Li, X. (2021). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 26(11), 3235. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of (R)-Repaglinide Ethyl Ester

For the diligent researcher pushing the boundaries of metabolic disease therapeutics, the synthesis and application of novel compounds like (R)-Repaglinide Ethyl Ester are routine. However, the lifecycle of these potent...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of metabolic disease therapeutics, the synthesis and application of novel compounds like (R)-Repaglinide Ethyl Ester are routine. However, the lifecycle of these potent molecules extends beyond the experiment; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Repaglinide Ethyl Ester, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to scientific integrity extends to every facet of our work, including the responsible management of chemical waste.

Hazard Identification and Risk Assessment: Understanding the Compound

(R)-Repaglinide Ethyl Ester is an impurity and derivative of Repaglinide, an oral hypoglycemic agent.[1][2] While specific toxicity data for the ethyl ester is not extensively documented in publicly available literature, we must extrapolate from the data of the parent compound, Repaglinide, and consider the chemical properties of the ester itself.

Key Hazard Considerations:

  • Pharmacological Activity: As a derivative of an antidiabetic agent, (R)-Repaglinide Ethyl Ester should be considered biologically active. Accidental exposure could potentially lead to hypoglycemic effects.

  • Target Organ Damage: The parent compound, Repaglinide, is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[3][4]

  • Acute Toxicity: Repaglinide is harmful if swallowed.[4]

  • Environmental Hazard: It is considered harmful to aquatic life with long-lasting effects.[3]

  • Combustibility: While not highly flammable, pharmaceutical powders can form explosive dust clouds in sufficient concentrations.[5] Under fire conditions, it may emit toxic fumes, including carbon oxides and nitrogen oxides.[3][5][6]

Personal Protective Equipment (PPE):

A thorough risk assessment dictates the mandatory use of the following PPE when handling (R)-Repaglinide Ethyl Ester in any form (solid, solution, or as waste):

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]Protects against splashes of solutions or airborne powder.
Hand Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[6]Prevents skin contact and absorption of the pharmacologically active substance.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]Necessary when handling bulk powder or when generating dust to prevent inhalation.
Lab Coat A standard laboratory coat.Provides a removable barrier to protect personal clothing from contamination.

Waste Segregation and Collection: The First Line of Defense

Proper segregation at the point of generation is the cornerstone of safe chemical waste disposal. Never mix (R)-Repaglinide Ethyl Ester waste with general laboratory trash or other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container for all (R)-Repaglinide Ethyl Ester waste.

    • The container must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, ensure compatibility with the solvent used.

  • Labeling:

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "(R)-Repaglinide Ethyl Ester"

      • The specific hazards (e.g., "Toxic," "Pharmacologically Active")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Solid Waste:

    • This includes unused or expired (R)-Repaglinide Ethyl Ester powder, contaminated PPE (gloves, weighing paper, etc.), and any other solid materials that have come into direct contact with the compound.

    • Carefully place these items into the designated solid hazardous waste container. Avoid generating dust.

  • Liquid Waste:

    • This includes solutions containing (R)-Repaglinide Ethyl Ester and any solvent rinsates from cleaning contaminated glassware.

    • Collect in a designated liquid hazardous waste container.

    • Crucially, do not mix incompatible solvents. Maintain separate waste streams for halogenated and non-halogenated solvents.

  • Empty Containers:

    • An "empty" container that held (R)-Repaglinide Ethyl Ester is still considered hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary. Deface the original label before disposal.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with (R)-Repaglinide Ethyl Ester must be disposed of in a designated sharps container.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper disposal of (R)-Repaglinide Ethyl Ester waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containment Containment cluster_disposal Final Disposal Waste (R)-Repaglinide Ethyl Ester Waste Solid Solid Waste (e.g., powder, contaminated PPE) Waste->Solid Liquid Liquid Waste (e.g., solutions, rinsates) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Arrange for Pickup by Licensed Hazardous Waste Disposal Service SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Decision workflow for the segregation and disposal of (R)-Repaglinide Ethyl Ester waste.

Spill and Emergency Procedures

Accidents can happen. A clear and practiced emergency plan is vital.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 1.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills: Surround the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Clean the Spill:

    • Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Final Disposal: Partnering with Professionals

Under no circumstances should (R)-Repaglinide Ethyl Ester or its waste be disposed of down the drain or in the regular trash.[8] This is not only a violation of regulations but also poses a significant threat to aquatic ecosystems.[3]

The final step in the disposal process is to arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[9] Your institution's EHS department will have established procedures for this.

Protocol for Final Disposal:

  • Secure Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Request Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The responsible handling and disposal of chemical waste are as integral to the scientific process as the discoveries made at the bench.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS REPAGLINIDE EP IMPURITY D. Retrieved from [Link]

  • Google Patents. (n.d.). CN100445275C - A kind of technique of synthesizing repaglinide.
  • Google Patents. (n.d.). CN101220007A - A kind of method for preparing repaglinide.
  • Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link]

  • Allmpus. (n.d.). Repaglinide EP Impurity D / Repaglinide BP Impurity D / Repaglinide Ethyl Ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022-10-10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • AEG Environmental. (2018-10-03). Pharmaceutical Waste Disposal Tips. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

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Handling

Operational Safety Guide: Personal Protective Equipment for Handling (R)-Repaglinide Ethyl Ester

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (R)-Repaglinide Ethyl Ester. As an ester derivative and known impurity of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (R)-Repaglinide Ethyl Ester. As an ester derivative and known impurity of Repaglinide, a potent pharmacologically active material, (R)-Repaglinide Ethyl Ester must be handled with significant caution.[1][2][3] This document outlines a risk-based personal protective equipment (PPE) strategy designed to ensure operator safety and prevent contamination, reflecting the best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Guiding Principle: Hazard Assessment and the Precautionary Approach

(R)-Repaglinide Ethyl Ester is an impurity and derivative of Repaglinide. The Safety Data Sheet (SDS) for the parent compound, Repaglinide, indicates it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. While comprehensive toxicological data for the ethyl ester form is not widely available, the established principle in pharmaceutical safety is to treat compounds with unknown or incomplete toxicological profiles with the same level of caution as their potent parent compounds.[4] Therefore, all handling procedures must assume (R)-Repaglinide Ethyl Ester is a potent compound requiring stringent exposure controls.

The cornerstone of a robust safety program is the hierarchy of controls, which prioritizes engineering and administrative controls over PPE. Engineering controls, such as certified chemical fume hoods, ventilated balance enclosures, and glove box isolators, are the primary means of containment.[5][6] PPE serves as the critical final barrier to protect personnel from exposure.[5]

Core PPE Requirements: A Multi-Layered Defense

Selection of appropriate PPE is contingent on a risk assessment of the specific procedure being performed. The following outlines the minimum required PPE for handling (R)-Repaglinide Ethyl Ester in any form.

  • Body Protection : A disposable, solid-front, long-sleeved gown or coverall made of a non-woven material, such as spun-bonded polyethylene (e.g., DuPont™ Tyvek®), is mandatory.[7][8] These materials provide an excellent barrier against fine particulates and minimize linting, which is crucial for both operator safety and product purity.[7][9] Standard cotton lab coats are insufficient as they can absorb chemical dust and liquids.

  • Hand Protection : Double-gloving with chemical-resistant nitrile gloves is required for all handling activities.[10] The outer gloves should have extended cuffs that can be tucked under the sleeves of the gown or coverall. This practice is critical for two reasons: it provides an additional protective layer in case of a breach in the outer glove, and it allows for the safe removal of the highly contaminated outer glove before exiting the containment area or handling non-contaminated surfaces, minimizing the risk of cross-contamination.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with integrated side shields must be worn.[1][11] For procedures with a higher risk of splashes or aerosol generation, such as preparing concentrated solutions or cleaning spills, chemical splash goggles or a full-face shield worn over safety glasses is required.[1]

  • Respiratory Protection : The selection of respiratory protection is directly tied to the risk of aerosolization of the compound.

    • Low-Risk Operations : For handling pre-made, dilute solutions entirely within a certified chemical fume hood, respiratory protection may not be required after a site-specific risk assessment.

    • Moderate-Risk Operations : When weighing milligram quantities of the solid compound, even within a ventilated balance enclosure, a National Institute for Occupational Safety and Health (NIOSH)-approved N95 or higher-rated disposable respirator is mandatory to protect against inhalation of fine powders.

    • High-Risk Operations : For handling bulk powder (gram quantities or more), cleaning up spills of solid material, or any procedure with a significant potential for aerosolization outside of primary containment, a Powered Air-Purifying Respirator (PAPR) is required.[8] PAPRs provide a higher protection factor and reduce worker fatigue compared to disposable respirators.[9]

PPE Protocols for Specific Laboratory Operations

The following protocols provide step-by-step guidance for common laboratory tasks. The required engineering controls and PPE are summarized in the table below.

Task Primary Engineering Control Body Hands Eyes/Face Respiratory
Weighing Solid Compound Ventilated Balance Enclosure or Glove BoxDisposable CoverallDouble Nitrile GlovesSafety GogglesN95 Respirator (minimum); PAPR for bulk
Preparing Stock Solutions Chemical Fume HoodDisposable GownDouble Nitrile GlovesSafety GogglesN/A (if work is kept within the fume hood)
Cell Culture/Assay Plating Biosafety Cabinet / Laminar Flow HoodDisposable GownDouble Nitrile GlovesSafety GlassesN/A
Spill Cleanup (Solid) N/ADisposable CoverallDouble Nitrile GlovesFace Shield & GogglesPAPR
Experimental Protocol 1: Weighing Solid (R)-Repaglinide Ethyl Ester
  • Preparation : Before handling the compound, ensure the ventilated balance enclosure (VBE) or glove box is certified and functioning correctly. Lay down a disposable, plastic-backed absorbent liner on the work surface.

  • Donning PPE : Don PPE in the following order: inner nitrile gloves, disposable coverall, outer nitrile gloves (ensuring cuffs are over the coverall sleeves), safety goggles, and finally, the N95 respirator (perform a user seal check).

  • Handling : Conduct all powder manipulations deep within the VBE. Use spatulas and weighing papers appropriate for the quantity to minimize dust generation.

  • Tare & Weigh : Place a tared weigh boat or vial on the balance. Carefully transfer the desired amount of (R)-Repaglinide Ethyl Ester.

  • Containment : Immediately and securely cap the primary container and the vial containing the weighed compound before removing them from the VBE.

  • Initial Cleanup : Gently wipe down the exterior of the containers, the spatula, and the work surface inside the VBE with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol). Dispose of the wipe and weigh paper in a designated hazardous waste bag inside the enclosure.

  • Doffing : Exit the immediate work area. Remove the outer gloves first, peeling them off without touching the exterior. Remove the coverall, goggles, and respirator. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory and eye protection based on the task and associated risks.

PPE_Selection_Workflow start Start: Assess Task with (R)-Repaglinide Ethyl Ester is_solid Handling Solid Powder? start->is_solid weighing Weighing or Dispensing Powder is_solid->weighing Yes solution_work Handling Dilute Solutions Only is_solid->solution_work No spill_cleanup Bulk Handling or Solid Spill Cleanup weighing->spill_cleanup Bulk Quantity (>1g) ppe_n95 Required PPE: - N95 Respirator - Goggles - Coverall - Double Gloves weighing->ppe_n95 Small Quantity (<1g) in VBE ppe_papr Required PPE: - PAPR - Face Shield & Goggles - Coverall - Double Gloves spill_cleanup->ppe_papr splash_risk Risk of Splash or Aerosol? solution_work->splash_risk ppe_goggles Required PPE: - Goggles - Gown - Double Gloves splash_risk->ppe_goggles Yes ppe_glasses Required PPE: - Safety Glasses - Gown - Double Gloves splash_risk->ppe_glasses No

Caption: PPE selection workflow for (R)-Repaglinide Ethyl Ester.

Decontamination and Disposal Plan

Effective decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

  • PPE Disposal : All disposable PPE items (coveralls, gowns, gloves, shoe covers, respirator cartridges) that have been in contact with (R)-Repaglinide Ethyl Ester are considered hazardous chemical waste.[12] They must be collected in a clearly labeled, sealed hazardous waste container for disposal by a licensed chemical destruction facility.[12] Do not dispose of this waste in regular or biohazard trash.

  • Waste Stream : All solid waste, including contaminated weighing papers, vials, and absorbent liners, must be disposed of as hazardous chemical waste. Liquid waste containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][13]

  • Work Surface Decontamination : After completing work, decontaminate all surfaces within the engineering control (fume hood, VBE) with an appropriate solvent, followed by a detergent solution. The choice of solvent should be based on the solubility of the compound.

  • Emergency Contact : In case of accidental exposure, follow the first-aid measures outlined in the material's SDS.[14] For skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes. In all cases of exposure, seek immediate medical attention.[14]

References

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved January 14, 2026, from [Link]

  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved January 14, 2026, from [Link]

  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved January 14, 2026, from [Link]

  • PharmTech. (2026, January 9). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Retrieved January 14, 2026, from [Link]

  • 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved January 14, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues. Retrieved January 14, 2026, from [Link]

  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved January 14, 2026, from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved January 14, 2026, from [Link]

  • Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved January 14, 2026, from [Link]

  • Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved January 14, 2026, from [Link]

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